molecular formula C5H9ClN2S B1450951 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride CAS No. 56933-57-4

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Número de catálogo: B1450951
Número CAS: 56933-57-4
Peso molecular: 164.66 g/mol
Clave InChI: WYVAWIXRBQVQLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C5H9ClN2S and its molecular weight is 164.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQBWZXVRJJMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56933-57-4
Record name 2-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the basic properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the structural basis for its basicity, detailing the distinct contributions of the aliphatic side-chain amine and the thiazole ring nitrogen. A central feature of this guide is a field-proven, step-by-step protocol for the empirical determination of its acid dissociation constants (pKa) via potentiometric titration, presented with detailed causal explanations for each procedural step. Furthermore, we discuss the implications of these basic properties on the compound's physicochemical behavior, analytical characterization, and potential applications in pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its presence is associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][4] The compound 2-(1,3-Thiazol-2-yl)ethanamine is a bifunctional molecule featuring this critical thiazole scaffold linked to an ethylamine side chain. As a dihydrochloride salt, its handling, solubility, and behavior in biological systems are intrinsically linked to its basicity and the degree of protonation at a given pH.[5] A thorough understanding of its pKa values is, therefore, not an academic exercise but a fundamental prerequisite for its rational application in research and development, governing everything from reaction optimization and analytical method development to formulation and predicting pharmacokinetic behavior.[6]

Physicochemical & Structural Properties

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a salt in which the two basic nitrogen centers of the parent molecule have been protonated by hydrochloric acid.[5] This enhances its stability and aqueous solubility.

PropertyValueSource
IUPAC Name 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloridePubChem[5]
Molecular Formula C₅H₁₀Cl₂N₂SPubChem[5]
Molecular Weight 201.12 g/mol PubChem[5]
CAS Number 56933-57-4PubChem[5]
Parent Compound 2-(1,3-Thiazol-2-yl)ethanamine (CAS: 18453-07-1)PubChem[5], Finetech[7]
Appearance Typically a solidSigma-Aldrich

The Duality of Basicity: Structural Rationale

The molecule possesses two distinct nitrogen atoms capable of accepting protons, leading to two pKa values.

  • Aliphatic Primary Amine (-CH₂-NH₂): This is the primary basic center. The lone pair of electrons on the nitrogen is localized and readily available for protonation. Its basicity is comparable to other primary alkylamines, though slightly modulated by the electron-withdrawing nature of the adjacent thiazole ring. We can predict its pKa (pKa₁) to be in the range typical for primary amines.

  • Thiazole Ring Nitrogen (=N-): The nitrogen atom within the thiazole ring is significantly less basic. Its lone pair of electrons contributes to the aromatic sextet of the heterocyclic ring, reducing their availability for protonation.[3] The conjugate acid of the parent thiazole ring itself has a pKa of approximately 2.5, indicating it is a very weak base.[8] Therefore, the second pKa (pKa₂) associated with this nitrogen will be substantially lower than the first.

The protonation equilibria are crucial for understanding which species exists at a given pH, directly impacting receptor binding, membrane permeability, and solubility.

Protonation_Equilibria Protonation states of 2-(1,3-Thiazol-2-yl)ethanamine. B R-NH₂ (Neutral Base) BH R-NH₃⁺ (Mono-protonated) B->BH + H⁺, pKa₁ BH->B - H⁺ BH2 R'-NH₃⁺ (Di-protonated) BH->BH2 + H⁺, pKa₂ BH2->BH - H⁺ lab2 Low pH lab1 High pH

Caption: Protonation states of 2-(1,3-Thiazol-2-yl)ethanamine.

Experimental Determination of pKa via Potentiometric Titration

The most reliable method for determining the pKa values of a compound like this is through potentiometric titration.[9][10] This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa values correspond to the pH at the mid-points of the buffer regions on the titration curve.

Principle of the Method

As a strong base (e.g., NaOH) is added to the acidic solution of the dihydrochloride salt, the two protonated amines are neutralized sequentially. The pH is recorded after each addition, and a titration curve (pH vs. volume of titrant) is generated. The inflection points on this curve correspond to the equivalence points, and the pKa values are determined from the pH at the half-equivalence points.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating rigorous calibration and system suitability checks.

Materials & Equipment:

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (accurately weighed)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (degassed to remove CO₂)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Stir plate and stir bar

Experimental Workflow:

pKa_Determination_Workflow arrow arrow prep 1. Preparation - Calibrate pH meter (pH 4, 7, 10) - Standardize titrants - Prepare sample solution acidify 2. Acidification - Add 0.1 M HCl to sample - Ensure pH ~2.0 to start with fully protonated species prep:s->acidify:n titrate 3. Titration - Add 0.1 M NaOH incrementally - Record pH and Volume at equilibrium after each addition acidify:s->titrate:n endpoint 4. Endpoint - Continue until pH ~12 - Ensure capture of both equivalence points titrate:s->endpoint:n analyze 5. Data Analysis - Plot pH vs. Volume - Calculate 1st & 2nd derivatives - Determine equivalence points (Vₑ₁, Vₑ₂) endpoint:s->analyze:n pka 6. pKa Calculation - pKa₁ = pH at Vₑ₂/2 - pKa₂ = pH at (Vₑ₁ + Vₑ₂)/2 analyze:s->pka:n

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • System Calibration & Preparation (Trustworthiness Pillar):

    • Causality: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). This ensures linearity and accuracy of the pH measurement across the entire titration range. An uncalibrated system yields meaningless data.

    • Accurately weigh approximately 40-50 µmoles of the compound (e.g., 8-10 mg of the dihydrochloride salt) and dissolve it in ~50 mL of high-purity water.[6]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11]

    • Causality: Ionic strength affects the activity of ions in solution. Keeping it constant ensures that the measured pH changes are due to protonation/deprotonation events, not changes in ionic activity, leading to more accurate pKa values.[9]

    • Purge the solution with nitrogen for 5-10 minutes.[11]

    • Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the weak bases, particularly in the neutral to basic pH range.

  • Initial Acidification:

    • Place the solution on a magnetic stirrer and immerse the pH electrode.

    • Add a small amount of standardized 0.1 M HCl to bring the initial pH to ~2.0.

    • Causality: Starting at a low pH ensures that both nitrogen atoms are fully protonated (the di-cationic species), providing a clean starting point for the titration and allowing for the observation of both deprotonation events.

  • Titration Procedure:

    • Begin titrating with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL).[10]

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Causality: Smaller increments, especially near the equivalence points (where pH changes rapidly), are critical for accurately defining the inflection points of the titration curve.

    • Continue the titration until the pH reaches ~12.0 to ensure the full deprotonation of the primary amine.

  • Data Analysis and pKa Calculation:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • To precisely identify the equivalence points (Vₑ₁ and Vₑ₂), calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration data. The peaks of the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points:

      • pKa₁ (for the -NH₃⁺ group): This is the pH recorded at the volume corresponding to the midpoint of the second buffer region, i.e., at a volume of (Vₑ₁ + Vₑ₂)/2.

      • pKa₂ (for the thiazolium ion): This is the pH recorded at the volume corresponding to the midpoint of the first buffer region, i.e., at a volume of Vₑ₁/2.

Analytical Characterization

Beyond basicity, full characterization is essential. Standard analytical techniques should be employed to confirm the identity and purity of the compound.

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the thiazole ring protons (distinct chemical shifts), and the two ethyl groups (-CH₂-CH₂-).Confirms molecular structure and proton environment.
¹³C NMR Resonances for all five carbon atoms, including those in the thiazole ring and the ethyl side chain.Confirms the carbon backbone of the molecule.[12]
FT-IR Characteristic peaks for N-H stretching (amine salt), C=N and C=C stretching (thiazole ring), and C-S stretching.[12]Identifies key functional groups.
LC-MS A parent ion peak corresponding to the mass of the free base (C₅H₈N₂S, m/z ≈ 128.04).Confirms molecular weight and purity.[13]

Implications for Research and Drug Development

The pKa values of 2-(1,3-Thiazol-2-yl)ethanamine are pivotal in guiding its use.

  • Solubility and Formulation: As a dihydrochloride salt, the compound is expected to be water-soluble. The pKa values dictate the pH range in which it remains ionized and soluble, which is critical for creating stable formulations for in vitro and in vivo studies.

  • Pharmacokinetics (ADME): The degree of ionization at physiological pH (typically ~7.4) affects absorption, distribution, metabolism, and excretion. A highly ionized compound at pH 7.4 will have lower membrane permeability and may exhibit different distribution characteristics compared to a neutral species.

  • Pharmacodynamics: If the compound is designed to interact with a biological target like a receptor or enzyme, the protonation state of the amine is often critical for forming key ionic bonds or hydrogen bonds within the active site.[14] Knowing the pKa allows researchers to predict the dominant ionic species under physiological conditions.

  • Chemical Synthesis: The basicity of the amine dictates the choice of protecting groups and reaction conditions during the synthesis of more complex derivatives.[15][16]

Conclusion

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a molecule whose utility is fundamentally governed by its basic properties. The presence of two distinct basic centers—a primary aliphatic amine and a weakly basic thiazole nitrogen—requires careful characterization. The robust potentiometric titration protocol detailed herein provides a reliable, self-validating framework for empirically determining the pKa values, which are indispensable for any meaningful research or development effort. This foundational data empowers scientists to rationally design experiments, develop stable formulations, and accurately interpret the biological activity of this versatile thiazole derivative and its analogues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122176, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

  • Wikipedia contributors. (2023, December 27). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Avdeef, A., et al. (2011). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry. [Link]

  • Google Patents. (2020). CN107892697B -[5][8] thiazine-2-amine compound and application and pharmaceutical composition thereof.

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

  • MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molbank. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • National Center for Biotechnology Information. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

  • National Center for Biotechnology Information. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13017673, (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • ResearchGate. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. [Link]

  • Erbil Polytechnic University Academic Staff. (2023). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]

Sources

An In-Depth Technical Guide to 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, rigorous analytical characterization, biological significance, and essential safety protocols, grounding all claims in authoritative scientific literature.

Compound Profile and Physicochemical Properties

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is the hydrochloride salt form of 2-(thiazol-2-yl)ethanamine. The presence of the thiazole ring, a privileged scaffold in drug discovery, makes this compound a valuable starting material for synthesizing a wide range of biologically active molecules.[1][2] The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for handling and for certain reaction conditions.

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory use.[3]

PropertyValueReference
IUPAC Name 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride[3]
CAS Number 56933-57-4[3]
Molecular Formula C₅H₁₀Cl₂N₂S[3]
Molecular Weight 201.12 g/mol [3]
Canonical SMILES C1=CSC(=N1)CCN.Cl.Cl[3]
InChIKey OZQBWZXVRJJMHM-UHFFFAOYSA-N[3]
Form Solid[4]

Synthesis and Purification Workflow

The synthesis of 2-(1,3-thiazol-2-yl)ethanamine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical synthetic approach involves the initial formation of the thiazole ring, followed by functional group manipulation to introduce the ethylamine side chain.

Rationale for Synthetic Strategy

A prevalent strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For this specific target, a more direct route often starts with commercially available 2-bromothiazole or a related precursor. A logical pathway could involve a cross-coupling reaction to append a protected two-carbon unit, followed by deprotection and conversion to the amine. The final step is the salt formation with hydrochloric acid to yield the stable dihydrochloride product.

The following diagram outlines a conceptual workflow for the synthesis and subsequent purification of the target compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & Salt Formation Start Starting Materials (e.g., 2-Substituted Thiazole) Reaction Key Transformation (e.g., Reduction of Nitrile/Amide) Start->Reaction Reagents & Conditions Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purify Chromatography or Recrystallization Workup->Purify Crude Product Salt Salt Formation (HCl in Ether/IPA) Purify->Salt Pure Free Base Final 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride Salt->Final caption Conceptual Synthesis & Purification Workflow.

A conceptual workflow for synthesis and purification.
Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, based on common organic synthesis transformations, and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Step 1: Synthesis of 2-(Thiazol-2-yl)acetonitrile (Intermediate) : In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 2-bromothiazole in anhydrous THF. Cool the solution to -78°C. Add n-butyllithium dropwise, maintaining the temperature. After stirring for 30 minutes, add a solution of chloroacetonitrile in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: This step establishes the crucial two-carbon linkage at the 2-position of the thiazole ring. The nitrile group is an excellent precursor to an amine via reduction.

  • Step 2: Reduction to 2-(Thiazol-2-yl)ethanamine (Free Base) : Carefully add lithium aluminum hydride (LAH) to a flask of anhydrous THF under nitrogen. Cool to 0°C. Add the 2-(thiazol-2-yl)acetonitrile intermediate dropwise as a solution in THF. After the addition is complete, allow the mixture to reflux for 4-6 hours.

    • Causality: LAH is a powerful reducing agent capable of converting the nitrile directly to the primary amine.

  • Step 3: Workup and Purification : Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF or ether. Concentrate the filtrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography.

    • Trustworthiness: A proper quenching and workup procedure is critical for safety (controlling the reactive LAH) and for isolating the product cleanly from aluminum salts.

  • Step 4: Dihydrochloride Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric excess (2.2 equivalents) of concentrated HCl or a solution of HCl in the chosen solvent. The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • Causality: Formation of the dihydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store compared to the often-oily free base.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the parent free base, 2-(1,3-Thiazol-2-yl)ethanamine. The dihydrochloride salt will show similar core signals, with additional peaks for the ammonium protons and potential shifts due to protonation.

Analysis TechniqueExpected Observations
¹H NMR δ (ppm) ~7.7 (d, 1H, thiazole H-4), ~7.2 (d, 1H, thiazole H-5), ~3.2 (t, 2H, -CH₂-N), ~3.0 (t, 2H, Th-CH₂-), ~1.5 (br s, 2H, -NH₂) . The exact shifts can vary based on the solvent and protonation state.
¹³C NMR δ (ppm) ~168 (Th C-2), ~142 (Th C-4), ~118 (Th C-5), ~42 (-CH₂-N), ~35 (Th-CH₂-) .
IR Spectroscopy ν (cm⁻¹) ~3300-3400 (N-H stretch, primary amine), ~3100 (C-H aromatic stretch), ~1570 (C=N stretch, thiazole ring), ~1480 (C=C stretch, thiazole ring) .[5]
Mass Spectrometry (EI) [M]⁺ at m/z 128.04 . Key fragments would correspond to the loss of the aminoethyl group or cleavage of the ethyl chain.
Step-by-Step Analytical Protocols
  • NMR Sample Preparation :

    • Accurately weigh 5-10 mg of the dihydrochloride salt.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

  • FTIR Sample Preparation (ATR) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

    • Record a background spectrum.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum.

Applications in Medicinal Chemistry and Drug Discovery

The 2-(1,3-thiazol-2-yl)ethanamine scaffold is a cornerstone in the development of various therapeutic agents. The thiazole ring acts as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets.[6] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][7][8]

Role as a Histamine Receptor Ligand Precursor

One of the most notable applications of this scaffold is in the synthesis of histamine H₂ receptor antagonists. The structure bears a resemblance to histamine, with the thiazole ring mimicking the imidazole ring and the ethylamine side chain providing a key pharmacophoric element. Famotidine, a potent H₂ antagonist used to treat gastric ulcers, features a complex guanidinothiazole moiety that can be conceptually derived from this core structure.[9]

The interaction of such compounds with the H₂ receptor illustrates a fundamental principle in drug design: competitive antagonism.

ReceptorAntagonism Histamine Histamine (Agonist) Receptor Histamine H₂ Receptor Histamine->Receptor Binds & Activates Antagonist Thiazole-based Antagonist Antagonist->Receptor Binds & Blocks Effect Gastric Acid Secretion Receptor->Effect NoEffect Blocked Secretion Receptor->NoEffect caption Mechanism of Competitive Antagonism at the H₂ Receptor.

Mechanism of Competitive Antagonism at the H₂ Receptor.
Building Block for Novel Therapeutics

Beyond histamine receptors, the primary amine of 2-(1,3-thiazol-2-yl)ethanamine serves as a versatile chemical handle. It allows for the construction of amides, sulfonamides, ureas, and other functional groups, enabling the exploration of vast chemical space in drug discovery campaigns.[7] This versatility makes it an invaluable starting material for generating compound libraries aimed at identifying novel inhibitors of enzymes or modulators of receptor activity.[1][10]

Safety, Handling, and Storage

Proper handling of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is imperative for laboratory safety. The compound is classified as an irritant and potentially harmful if ingested.[3]

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.[3][11]
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly if contact occurs.[3][12]
Eye Irritation H319: Causes serious eye irritationWear safety glasses or a face shield. If in eyes, rinse cautiously with water for several minutes.[3][12]
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust.[3]
Storage and Stability
  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12]

  • Incompatibilities : Keep away from strong oxidizing agents and strong bases. The dihydrochloride salt is acidic and will react with bases to liberate the free amine.

  • Protocol for Spills :

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for proper disposal.

    • Clean the spill area with soap and water.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Available: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available: [Link]

  • ResearchGate (n.d.). Bioactive (thiazol-2-yl)amine derivatives. Available: [Link]

  • ResearchGate (n.d.). Fig. 4. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe-... Available: [Link]

  • Al-Omair, M. A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E, 78(Pt 1), 74-77. Available: [Link]

  • EXCLI Journal (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available: [Link]

  • ResearchGate (2021). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13017673, (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available: [Link]

  • PharmaCompass (n.d.). (1Z)-3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide. Available: [Link]

Sources

Unveiling the Bioactivity of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and in a wide array of synthetic drugs highlights its versatility.[2][3] Derivatives of the 2-aminothiazole core, in particular, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[2][4] This guide focuses on a specific derivative, 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride, providing a technical framework for researchers and drug development professionals to investigate its biological activity. While direct experimental data on this specific molecule is limited, its structural similarity to known pharmacologically active agents, particularly histamine receptor modulators, provides a strong rationale for its investigation as a potential therapeutic agent.

Hypothesized Mechanism of Action: A Focus on the Histamine H2 Receptor

Based on structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride acts as a histamine H2 receptor agonist . Research on substituted 4- and 5-(2-aminoethyl)thiazoles has shown that this chemical motif can yield potent and selective agonists for the H2 receptor.[5] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This signaling pathway is crucial in various physiological processes, most notably in the regulation of gastric acid secretion.[1]

This guide will provide a detailed roadmap for testing this hypothesis, from initial binding studies to functional cellular assays.

Experimental Workflows for Characterizing Biological Activity

To thoroughly characterize the biological activity of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride, a multi-pronged approach is recommended. This involves confirming direct interaction with the hypothesized target (the histamine H2 receptor) and quantifying the functional consequences of this interaction.

Workflow Overview

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Response a Radioligand Binding Assay b Adenylyl Cyclase Activity Assay a->b Confirm Functional Agonism c Intracellular cAMP Measurement b->c Quantify Second Messenger d Downstream Signaling & Phenotypic Assays c->d Assess Physiological Relevance

Caption: Experimental workflow for characterizing 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride.

Part 1: Radioligand Binding Assay to Determine Affinity for the Histamine H2 Receptor

The initial step is to ascertain whether 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride directly interacts with the human histamine H2 receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Principle

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the histamine H2 receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki), a measure of affinity, can be calculated.

Detailed Protocol

1. Cell Culture and Membrane Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H2 receptor are recommended.[7][8]

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Membrane Preparation:

    • Grow cells to confluency in large culture flasks.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • Radioligand: [³H]-Tiotidine is a commonly used radiolabeled antagonist for the histamine H2 receptor.[7][9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • Increasing concentrations of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride or a known competitor (e.g., unlabeled tiotidine for positive control).

      • A fixed concentration of [³H]-Tiotidine (typically at its Kd value).

      • Cell membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExpected Outcome for an H2 Agonist
IC50 Concentration of the compound that inhibits 50% of specific radioligand binding.A measurable IC50 value.
Ki Inhibitory constant, a measure of the compound's binding affinity.A low Ki value indicates high binding affinity.

Part 2: Functional Assays to Confirm H2 Receptor Agonism

Following confirmation of binding, it is crucial to determine the functional consequence of this interaction. As an H2 receptor agonist, 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride is expected to stimulate adenylyl cyclase activity and increase intracellular cAMP levels.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase in response to the test compound.

Principle

Adenylyl cyclase converts ATP into cAMP. The activity of the enzyme can be quantified by measuring the amount of cAMP produced over a specific time period.

Detailed Protocol

1. Membrane Preparation:

  • Prepare cell membranes from HEK293 cells expressing the human histamine H2 receptor as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

  • Reaction Buffer: Typically contains Tris-HCl, MgCl₂, ATP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a GTP source.

  • Procedure:

    • Pre-incubate the membrane preparation with various concentrations of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride or a known H2 agonist (e.g., histamine or amthamine) in the reaction buffer.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and a denaturing agent).

    • Quantify the amount of cAMP produced.

3. cAMP Quantification:

  • Several methods can be used to measure cAMP levels, including:

    • Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent competitive immunoassay.

    • Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based competitive immunoassay.[10]

4. Data Analysis:

  • Plot the amount of cAMP produced against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

ParameterDescriptionExpected Outcome for an H2 Agonist
EC50 The concentration of the compound that produces 50% of the maximal effect.A potent agonist will have a low EC50 value.
Emax The maximum response produced by the compound.A full agonist will have an Emax similar to the endogenous ligand (histamine).
Signaling Pathway Diagram

G compound 2-(1,3-thiazol-2-yl)ethanamine receptor Histamine H2 Receptor (GPCR) compound->receptor Binds & Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converts AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gastric Acid Secretion) pka->cellular_response Phosphorylates Targets

Caption: Hypothesized signaling pathway for 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride at the histamine H2 receptor.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial characterization of the biological activity of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride. The strong SAR data from related compounds points towards a promising avenue of investigation into its potential as a histamine H2 receptor agonist. The outlined experimental workflows, from receptor binding to functional cellular assays, will enable a thorough evaluation of its pharmacological profile.

Should the compound prove to be a potent and selective H2 receptor agonist, further studies would be warranted, including:

  • Selectivity profiling: Assessing its activity at other histamine receptor subtypes (H1, H3, and H4) and a broader panel of GPCRs to determine its specificity.

  • In vivo studies: Evaluating its efficacy in animal models of conditions where H2 receptor agonism is relevant, such as in models of gastric acid secretion.

  • Pharmacokinetic and toxicological studies: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to assess its drug-likeness.

The exploration of novel thiazole derivatives like 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride continues to be a valuable endeavor in the quest for new therapeutic agents.

References

  • Fukushima, Y., Ishikawa, T., Saitoh, T., Tateishi, K., Ogihara, T., Fujishiro, M., Shojima, N., Honda, M., Kushiyama, A., Anai, M., Sakoda, H., Ono, H., Onishi, Y., Otsuka, H., Katagiri, H., Nagai, R., Omata, M., & Asano, T. (2003). Extremely early onset of ranitidine action on human histamine H2 receptors expressed in HEK293 cells. Medical Science Monitor, 9(12), BR489-495.
  • Huszti, Z. (1980). Regulation of histamine synthesis: altered synthesis and level of histamine in the hypothalamus of rats by repeated administration of histamine H1 and H2 receptor antagonists. Agents and Actions, 10(1-2), 98–100.
  • Impicciatore, M., Morini, G., & Bordi, F. (1991). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. Arzneimittelforschung, 41(4), 365–368.
  • Liman, R., Tropmann, K., Höring, C., Plank, N., & Pockes, S. (2020). Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties. Journal of Medicinal Chemistry, 63(23), 14782–14796.
  • Lim, H. D., van der Mey, D., Ghorai, P., & Leurs, R. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 36(12), 1689–1696.
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23–49.
  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Histamine Type-2 Receptor Antagonists (H2 Blockers).
  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 87653, 2-Thiazolylethylamine; [cited 2024 Jan 23]. Available from: [Link]

  • Sadek, B., & Stark, H. (2016). Histamine H2 Receptor Radioligands: Triumphs and Challenges. Archiv der Pharmazie, 349(12), 895–902.
  • Saitoh, T., Fukushima, Y., & Asano, T. (2003). Alteration of intracellular histamine H2 receptor cycling precedes antagonist-induced upregulation. American Journal of Physiology-Cell Physiology, 285(5), C1145–C1154.
  • Schultes, S., & Dove, S. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
  • Temburnikar, K., & Singh, R. K. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • van der Goot, H., & Timmerman, H. (1991). 4- or 5- (omega-aminoalkyl) thiazoles and derivatives; new selective H2-receptor agonists. Advances in the Biosciences, 82, 151–160.
  • Yan, L., & Wang, T. (2018).
  • Zampieri, D., Mamolo, M. G., & Vio, L. (2008). Bioactive (thiazol-2-yl)amine derivatives. Current Medicinal Chemistry, 15(13), 1284–1314.
  • Zhang, Y., Pan, Y., Matsunami, H., & Zhuang, H. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Updated 2022 May 1]. Available from: [Link]

Sources

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a member of the thiazole family, a class of heterocyclic compounds integral to numerous pharmaceutical agents due to their diverse biological activities.[1] As a histamine agent, this compound and its analogs are of significant interest in drug discovery and development.[1][2] However, its utility in research is predicated on a thorough understanding and rigorous application of safety protocols. This guide provides a comprehensive overview of the known and potential hazards associated with 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, grounded in authoritative safety data, to ensure its responsible handling by scientific professionals. The focus is not merely on procedural steps but on the underlying principles of chemical safety and risk mitigation in a laboratory setting.

Chemical Identity and Physical Properties

A precise understanding of a compound's identity is the foundation of a robust safety assessment. The key identifiers and properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride are summarized below.

PropertyValueSource
Chemical Name 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride[3]
Synonyms 2-(2-Thiazolyl)ethanamine dihydrochloride[1]
CAS Number 56933-57-4[3]
Molecular Formula C₅H₁₀Cl₂N₂S[3]
Molecular Weight 201.12 g/mol [3]
Structure C1=CSC(=N1)CCN.Cl.Cl[3]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data submitted to the European Chemicals Agency (ECHA), 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride presents several health hazards.[3]

Hazard ClassGHS CodeSignal WordHazard StatementPrevalence
Skin Corrosion/Irritation H315WarningCauses skin irritation100%
Serious Eye Damage/Irritation H319WarningCauses serious eye irritation100%
Acute Toxicity, Oral H302WarningHarmful if swallowed50%
Specific Target Organ Toxicity (Single Exposure) H335WarningMay cause respiratory irritation50%

Data aggregated from notifications to the ECHA C&L Inventory.[3]

Expert Interpretation: The 100% reporting consistency for skin and eye irritation (H315, H319) indicates a high degree of certainty that this compound is a primary irritant upon direct contact.[3][4] The potential for respiratory irritation (H335) and oral toxicity (H302) underscores the need for stringent controls to prevent inhalation of dust or accidental ingestion.[3] Researchers should treat this compound as hazardous by all primary routes of exposure.

Toxicological Profile: An Evidence-Based Assessment

While comprehensive toxicological studies specifically for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride are not widely published, the known GHS classifications provide a clear directive for risk assessment.[3][5] The primary toxicological concerns are its irritant properties and potential for acute toxicity.

  • Irritant Effects: As a primary irritant, the compound can cause localized inflammation, redness, and pain upon contact with skin and eyes.[4] The dihydrochloride salt can contribute to this irritancy. Repeated or prolonged skin contact may lead to dermatitis.

  • Acute Toxicity: The classification "Harmful if swallowed" (H302) suggests a potential for systemic toxicity following ingestion.[3] While specific LD50 values are not available for this compound, related ethylamine structures have shown oral LD50 values in rats ranging from approximately 600 to 1800 mg/kg, with observed symptoms including apathy, dyspnea (difficulty breathing), and cyanosis.[6] This information, while not directly applicable, highlights the importance of the ethylamine moiety in potential toxicity and reinforces the need for caution.

  • Respiratory Effects: The potential for respiratory irritation (H335) means that inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[3][7]

Exposure Control and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating exposure risks. This framework prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Glovebox Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal clothing) e.g., Gloves, Goggles, Lab Coat Administrative->PPE Least Effective

Figure 1: The Hierarchy of Controls for risk mitigation.
Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[8] All manipulations that could generate dust, such as weighing or transferring the solid, must be performed within a fume hood to prevent inhalation. An eyewash station and safety shower must be immediately accessible in the work area.[8][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[8]

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned. Compatible chemical-resistant gloves (e.g., nitrile) are required.[8] It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating the skin.[8]

  • Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a government-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[8]

Protocol: Donning and Doffing PPE

Objective: To ensure the correct sequence of putting on and taking off PPE to prevent self-contamination.

Methodology:

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat.

    • Put on the respirator (if required), ensuring a proper fit-check.

    • Put on safety goggles or a face shield.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • The most contaminated items are removed first.

    • Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Remove the laboratory coat, turning it inside out as it is removed.

    • Perform hand hygiene.

    • Remove face/eye protection by handling the strap.

    • Remove the respirator (if used).

    • Perform thorough hand hygiene with soap and water.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is critical for preventing accidental exposures and maintaining chemical integrity.

Handling
  • Work Area: Designate a specific area within a fume hood for handling 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

  • Weighing: Use a disposable weigh boat or weigh paper. Handle with forceps to minimize direct contact.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[5]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures before beginning work with the compound.

cluster_0 Emergency Response Workflow Exposure Exposure or Spill Occurs Secure Secure Area (Alert others, restrict access) Exposure->Secure FirstAid Administer First Aid (See specific protocols) Secure->FirstAid Assess Assess Severity (Minor vs. Major) FirstAid->Assess Cleanup Perform Spill Cleanup (If minor and trained) Assess->Cleanup Minor Evacuate Evacuate Area (If major spill or fire) Assess->Evacuate Major Report Report to Supervisor & EHS Cleanup->Report Evacuate->Report Medical Seek Medical Attention (Bring SDS) Report->Medical

Sources

An In-Depth Technical Guide to 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride: A Selective Histamine H1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a potent and selective histamine H1 receptor agonist. The document delves into the compound's synthesis, physicochemical properties, and detailed mechanism of action, with a particular focus on its influence on neuronal excitability and its demonstrated anticonvulsant effects. This guide serves as a critical resource for researchers in pharmacology and drug discovery, offering detailed experimental protocols for synthesis, analytical characterization, and in vivo evaluation, alongside a thorough examination of the underlying biological pathways.

Introduction: The Significance of the 2-Aminoethylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The 2-aminoethylthiazole moiety, in particular, has garnered significant interest due to its structural similarity to histamine, leading to interactions with histamine receptors. 2-(1,3-Thiazol-2-yl)ethanamine, the subject of this guide, is a selective agonist for the histamine H1 receptor, making it a valuable tool for investigating H1 receptor pharmacology and a potential lead for the development of novel therapeutics targeting this receptor.[3][4] This guide will provide an in-depth exploration of its chemical synthesis, biological activity, and the experimental methodologies required for its study.

Synthesis and Physicochemical Characterization

Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

The synthesis of 2-(1,3-Thiazol-2-yl)ethanamine typically proceeds via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the parent amine, a common route involves the reaction of a protected 2-aminoethanethioamide with a suitable α-haloaldehyde or α-haloketone, followed by deprotection. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

General Synthetic Workflow:

Hantzsch Thiazole Synthesis α-Haloaldehyde/ketone α-Haloaldehyde/ketone Cyclocondensation Cyclocondensation α-Haloaldehyde/ketone->Cyclocondensation Thioamide derivative Thioamide derivative Thioamide derivative->Cyclocondensation Thiazole ring formation Thiazole ring formation Cyclocondensation->Thiazole ring formation 2-(1,3-Thiazol-2-yl)ethanamine 2-(1,3-Thiazol-2-yl)ethanamine Thiazole ring formation->2-(1,3-Thiazol-2-yl)ethanamine HCl treatment HCl treatment 2-(1,3-Thiazol-2-yl)ethanamine->HCl treatment Dihydrochloride salt Dihydrochloride salt HCl treatment->Dihydrochloride salt

Caption: Generalized Hantzsch synthesis for 2-aminoethylthiazoles.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂N₂SPubChem
Molecular Weight 201.12 g/mol PubChem
CAS Number 56933-57-4PubChem
Appearance White crystalline solid
Solubility Soluble in water

Mechanism of Action: A Selective Histamine H1 Receptor Agonist

2-(1,3-Thiazol-2-yl)ethanamine acts as a selective agonist at the histamine H1 receptor.[3][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

Histamine H1 Receptor Signaling Pathway:

H1 Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq/11 Gq/11 protein H1R->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ release IP3->Ca2+ triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response Agonist 2-(1,3-Thiazol-2-yl)ethanamine Agonist->H1R

Caption: H1 receptor signaling cascade initiated by agonist binding.

Pharmacological Profile

Studies have characterized the agonist activity of 2-(1,3-Thiazol-2-yl)ethanamine at the H1 receptor. The following table summarizes the available quantitative data on its efficacy.

ParameterCell LineValueReference
EC₅₀ DDT1MF-2 (hamster vas deferens smooth muscle)42 µM[6]
EC₅₀ C6 glioma cells91 µM[4]

Applications in Research and Drug Development

Tool for Studying Histamine H1 Receptor Function

As a selective H1 agonist, 2-(1,3-Thiazol-2-yl)ethanamine is an invaluable tool for elucidating the physiological and pathophysiological roles of the H1 receptor in various systems. Its ability to selectively activate this receptor subtype allows researchers to probe its function without the confounding effects of activating other histamine receptors.

Anticonvulsant Activity

A significant body of evidence points to the role of the central histaminergic system in the modulation of seizure activity.[7] Studies in mice have demonstrated that intracerebroventricular administration of 2-(1,3-Thiazol-2-yl)ethanamine decreases susceptibility to both electrically and pentylenetetrazole-induced convulsions.[3] This anticonvulsant effect is antagonized by centrally acting H1 antagonists, confirming that the effect is mediated through the H1 receptor.[3] This finding suggests that modulating H1 receptor activity could be a viable strategy for the development of novel anti-epileptic drugs.

The proposed mechanism for this anticonvulsant effect involves the H1 receptor-mediated depolarization of neurons, which can alter the threshold for seizure initiation and propagation.[8] Activation of H1 receptors can lead to increased neuronal excitability, which, depending on the specific neural circuits involved, can have a net inhibitory effect on seizure activity.[9][10][11]

Experimental Protocols

Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride (General Method)

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and subsequent salt formation.[1][5]

Step 1: Synthesis of the Thiazole Core

  • To a solution of the appropriate α-haloaldehyde or α-haloketone (1 equivalent) in a suitable solvent such as ethanol, add a solution of a protected 2-aminoethanethioamide (1 equivalent) in the same solvent.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the protected thiazole derivative in a suitable solvent and treat with the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc-protected amine).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure.

Step 3: Dihydrochloride Salt Formation

  • Dissolve the purified 2-(1,3-Thiazol-2-yl)ethanamine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and identity of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride can be assessed by HPLC. The following is a general method that can be adapted for this compound based on methods for similar 2-aminothiazole derivatives.[3][12][13]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used. For MS compatibility, formic acid is preferred.[14]

General Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Inject the standards and the sample onto the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area, which can be used for quantification and purity assessment.

In Vivo Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Model)

This protocol describes a standard method for assessing the anticonvulsant activity of a compound in rodents.[15][16]

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally or intracerebroventricularly).

  • After a predetermined time (e.g., 30 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 0.2 seconds) delivered via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as a protective effect.

  • Calculate the percentage of protected animals in the treated group compared to the vehicle control group.

Workflow for Anticonvulsant Activity Assessment:

Anticonvulsant Activity Workflow Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Maximal Electroshock Maximal Electroshock Compound Administration->Maximal Electroshock Observation Observation Maximal Electroshock->Observation Data Analysis Data Analysis Observation->Data Analysis

Caption: Workflow for in vivo anticonvulsant activity testing.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a valuable pharmacological tool for the study of the histamine H1 receptor. Its selectivity as an agonist allows for the specific investigation of H1 receptor-mediated signaling and its physiological consequences. The demonstrated anticonvulsant activity of this compound highlights the potential of targeting the central histaminergic system for the development of novel anti-epileptic therapies. This technical guide provides a comprehensive foundation for researchers to synthesize, characterize, and evaluate the biological effects of this important molecule, thereby facilitating further discoveries in the field of pharmacology and drug development.

References

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025-02-12). Journal of Biomolecular Structure and Dynamics. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Molecules. [Link]

  • Histamine Increases Neuronal Excitability and Sensitivity of the Lateral Vestibular Nucleus and Promotes Motor Behaviors via HCN Channel Coupled to H2 Receptor. (2016-09-28). PLoS ONE. [Link]

  • 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice. (1992-09-01). Japanese Journal of Pharmacology. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024-11-07). Scientific Reports. [Link]

  • Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. (1993-01-01). British Journal of Pharmacology. [Link]

  • Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP. (1994-11-01). British Journal of Pharmacology. [Link]

  • Histamine H1-Receptor-Mediated Modulation of Nmda Receptors. (2024-02-01). bioRxiv. [Link]

  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. HELIX Chromatography. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024-10-18). Scientific Reports. [Link]

  • In-vivo anticonvulsant activity of the synthesized compounds, 2(A-L), obtained by using Maximal electroshock seizure model and Isoniazid- induced seizure model, and their Log P values. ResearchGate. [Link]

  • Method for synthesizing 2-amino thizaoline. (2011-06-22).
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022-01-13). Molecules. [Link]

  • Representative structures of H1-antihistamines and their Ki values. ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022-09-05). Molecules. [Link]

  • Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. (2022-07-11). Journal of Neurophysiology. [Link]

  • Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. (2013-10-15). British Journal of Pharmacology. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023-12-29). Biomedical and Pharmacology Journal. [Link]

  • 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice. PubMed. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14). ChemistrySelect. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024-11-07). Scientific Reports. [Link]

  • Histamine: neural circuits and new medications. (2018-09-18). Sleep. [Link]

  • Novel synthesis of 2-thiazolines. ResearchGate. [Link]

  • Anticonvulsive evaluation and histopathological survey of thalidomide synthetic analogs on lithium-pilocarpine-induced status epilepticus in rats. (2021-10-15). Scientific Reports. [Link]

  • Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Semantic Scholar. [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013-01-01). Der Pharma Chemica. [Link]

Sources

An In-depth Technical Guide to Thiazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4][5] From blockbuster anticancer drugs to essential antimicrobials, the thiazole moiety is a recurring theme, underscoring its versatility and significance in drug design.[4][5][6][7] This guide provides an in-depth exploration of thiazole compounds, delving into their synthesis, mechanisms of action, and therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals.

The Privileged Nature of the Thiazole Scaffold

The prevalence of the thiazole ring in clinically successful drugs is not coincidental.[3] Its aromatic nature, coupled with the presence of heteroatoms, allows for a multitude of non-covalent interactions with biological targets.[8] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various interactions, contributing to the overall binding affinity of the molecule.[8] Furthermore, the thiazole ring is relatively stable and can be readily functionalized, providing medicinal chemists with a versatile template for optimizing pharmacokinetic and pharmacodynamic properties.[4]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

One of the most fundamental and widely employed methods for constructing the thiazole ring is the Hantzsch thiazole synthesis.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide.[9][11][12]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-defined mechanism.[9] The initial step is a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate.[9] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9]

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thioamide intermediate Acyclic Intermediate reagents->intermediate Nucleophilic Attack cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization thiazole Thiazole Product cyclized_intermediate->thiazole Dehydration

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a practical example of the Hantzsch synthesis.[11]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Standard laboratory glassware

  • Stirring hotplate

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]

  • Add 5 mL of methanol and a stir bar to the vial.[11]

  • Heat the mixture to 100°C with stirring for 30 minutes.[11]

  • Remove the reaction from the heat and allow it to cool to room temperature.[11]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid on a tared watchglass to obtain the 2-amino-4-phenylthiazole product.

Self-Validation: The success of the synthesis can be validated by techniques such as Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the appearance of the product. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination will confirm the identity and purity of the synthesized compound.[12]

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as treatments for a wide range of diseases.[2]

Anticancer Activity

Thiazole-containing compounds are prominent in oncology, with several approved drugs and numerous candidates in development.[3][13][14]

Mechanism of Action: Many thiazole-based anticancer agents function as kinase inhibitors.[13][15] For instance, Dasatinib, a clinically used drug, contains a thiazole moiety and is a potent inhibitor of multiple tyrosine kinases.[7][13] These compounds often target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[15][16][17] Some thiazole derivatives have also been shown to induce apoptosis and disrupt microtubule assembly in cancer cells.[16]

Anticancer_Thiazole_MOA Thiazole_Drug Thiazole-based Drug (e.g., Dasatinib) Tyrosine_Kinase Tyrosine Kinase (e.g., BCR-ABL) Thiazole_Drug->Tyrosine_Kinase Inhibition Downstream_Pathways Downstream Signaling (e.g., PI3K/Akt/mTOR) Tyrosine_Kinase->Downstream_Pathways Activation Cell_Effects Cellular Effects Downstream_Pathways->Cell_Effects Proliferation Decreased Proliferation Cell_Effects->Proliferation Apoptosis Increased Apoptosis Cell_Effects->Apoptosis

Caption: Inhibition of tyrosine kinases by thiazole-based anticancer drugs.

Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents, including antibiotics and antifungals.[6][18]

Mechanism of Action: The mechanisms of antimicrobial action for thiazole derivatives are diverse. Some, like sulfathiazole, interfere with essential metabolic pathways in bacteria, such as the synthesis of folic acid.[19] Others, like certain cephalosporins containing a thiazole ring, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.[19]

Antimicrobial_Thiazole_MOA Thiazole_Antibiotic Thiazole Antibiotic Bacterial_Target Bacterial Target Thiazole_Antibiotic->Bacterial_Target Cell_Wall Cell Wall Synthesis Bacterial_Target->Cell_Wall Inhibition Metabolic_Pathway Metabolic Pathway Bacterial_Target->Metabolic_Pathway Inhibition Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Metabolic_Pathway->Bacterial_Death

Caption: Diverse mechanisms of action for thiazole-based antimicrobials.

Anti-inflammatory Activity

Several thiazole derivatives have demonstrated potent anti-inflammatory properties.[3][15][20]

Mechanism of Action: A common mechanism for anti-inflammatory thiazoles is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[3][20] Molecular docking studies have helped to elucidate the binding interactions of these compounds with the active site of COX enzymes.[20]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a thiazole derivative and its biological activity is crucial for rational drug design. SAR studies involve systematically modifying the thiazole scaffold and evaluating the impact on potency and selectivity.

Modification Effect on Antimicrobial Activity Rationale
Electron-withdrawing group at the para position of a phenyl substituentIncreased antibacterial and antifungal activity.[6]Enhances the electronic properties of the molecule, potentially leading to stronger interactions with the target.
Meta-substitution on a phenyl ringLess favorable for antimicrobial activity compared to para-substitution.[6]Alters the spatial arrangement of the substituent, which may hinder optimal binding to the target.
Presence of a hydroxyl group on a phenyl ringCan contribute to good inhibitory activity.[21]The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with the target.

Clinically Approved Thiazole-Containing Drugs

The success of the thiazole scaffold is exemplified by the number of drugs that have received clinical approval.[1][4]

Drug Name Therapeutic Area Mechanism of Action
DasatinibOncologyMulti-targeted tyrosine kinase inhibitor.[7][13]
RitonavirAntiviral (HIV)Protease inhibitor.[4][7]
MeloxicamAnti-inflammatoryCOX-2 inhibitor.[3][5]
CefpodoximeAntibacterialInhibits bacterial cell wall synthesis.[19]
DabrafenibOncologyBRAF kinase inhibitor.[13]
IxabepiloneOncologyMicrotubule inhibitor.[13]

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven track record in a diverse range of therapeutic areas, coupled with the well-established synthetic methodologies for its derivatization, ensures its continued importance in drug discovery and development. Future research will likely focus on the development of novel thiazole derivatives with improved target specificity, reduced off-target effects, and the ability to overcome drug resistance. The integration of computational methods, such as molecular docking and machine learning, will further accelerate the design and optimization of the next generation of thiazole-based therapeutics.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: )
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (URL: )
  • An Overview of Thiazole Derivatives and its Biological Activities. (URL: )
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (URL: )
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (URL: )
  • Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (URL: )
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (URL: )
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: )
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Public
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: )
  • Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflamm
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: )
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Marketed drugs containing thiazole ring | Download Scientific Diagram - ResearchG
  • Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects | Request PDF. (URL: )
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega - ACS Public
  • Thiazole and Related heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (URL: )
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (URL: )
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (URL: )
  • Thiazole synthesis - Organic Chemistry Portal. (URL: )
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: )
  • (PDF)
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Synthesis And Medicinal Attributes Of Thiazole Deriv
  • Hantzsch thiazole synthesis - labor
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

Sources

Methodological & Application

Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein outlines a robust and reproducible multi-step synthesis, beginning from readily available starting materials. This guide is designed to provide not only a step-by-step procedure but also the underlying chemical principles and safety considerations, empowering researchers to confidently execute and adapt this synthesis.

Introduction

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. 2-(1,3-Thiazol-2-yl)ethanamine and its salts are key intermediates in the synthesis of various therapeutic agents, including histamine H3 receptor antagonists and other neurologically active compounds. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reactions and biological assays.

This application note details a synthetic route commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulations to introduce the ethylamine side chain, and concluding with the formation of the dihydrochloride salt.

Overall Synthetic Scheme

The synthesis of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is accomplished through a four-step sequence:

  • Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole.

  • Step 2: Sandmeyer-type Reaction to yield 2-Bromothiazole.

  • Step 3: Nucleophilic Substitution to afford 2-(1,3-Thiazol-2-yl)acetonitrile.

  • Step 4: Reduction of the Nitrile to the Primary Amine, 2-(1,3-Thiazol-2-yl)ethanamine.

  • Step 5: Formation of the Dihydrochloride Salt.

Synthetic_Scheme A Chloroacetaldehyde + Thiourea B 2-Aminothiazole A->B Hantzsch Synthesis C 2-Bromothiazole B->C Sandmeyer-type Reaction D 2-(1,3-Thiazol-2-yl)acetonitrile C->D NaCN, DMSO E 2-(1,3-Thiazol-2-yl)ethanamine D->E Reduction (LiAlH4 or H2/Catalyst) F 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride E->F HCl in Ether

Caption: Overall synthetic workflow for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Hazards
Chloroacetaldehyde (50% aq. soln.)C₂H₂ClO78.50107-20-0Toxic, Corrosive
ThioureaCH₄N₂S76.1262-56-6Harmful
Sodium NitriteNaNO₂69.007632-00-0Oxidizer, Toxic
Hydrobromic Acid (48%)HBr80.9110035-10-6Corrosive
Copper(I) BromideCuBr143.457787-70-4Irritant
Sodium CyanideNaCN49.01143-33-9Highly Toxic
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Irritant
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.9516853-85-3Flammable, Corrosive
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Highly Flammable
Hydrochloric Acid (in diethyl ether)HCl36.467647-01-0Corrosive

Detailed Experimental Protocols

Step 1: Synthesis of 2-Aminothiazole

This initial step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide.[1]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (15.2 g, 0.2 mol) and 100 mL of water.

  • Stir the mixture until the thiourea is completely dissolved.

  • Slowly add chloroacetaldehyde (50% aqueous solution, 31.4 g, 0.2 mol) to the solution. The addition should be exothermic.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and then in an ice bath.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 2-aminothiazole, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude 2-aminothiazole can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Synthesis of 2-Bromothiazole

The conversion of the amino group of 2-aminothiazole to a bromine atom is achieved via a Sandmeyer-type reaction.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminothiazole (20.0 g, 0.2 mol) in 100 mL of 48% hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (14.5 g, 0.21 mol) in 40 mL of water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • In a separate 1 L beaker, prepare a solution of copper(I) bromide (28.7 g, 0.2 mol) in 100 mL of 48% hydrobromic acid.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromothiazole.

  • Purify the product by vacuum distillation.

Step 3: Synthesis of 2-(1,3-Thiazol-2-yl)acetonitrile

The bromo group at the 2-position of the thiazole is displaced by a cyanide group through a nucleophilic substitution reaction.[2]

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromothiazole (16.4 g, 0.1 mol) in 100 mL of dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (5.9 g, 0.12 mol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 4: Reduction of 2-(1,3-Thiazol-2-yl)acetonitrile to 2-(1,3-Thiazol-2-yl)ethanamine

The nitrile functional group is reduced to a primary amine. Two effective methods are presented below.

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (3.8 g, 0.1 mol) and 150 mL of anhydrous diethyl ether under a nitrogen atmosphere. Caution: LiAlH₄ reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(1,3-thiazol-2-yl)acetonitrile (12.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide solution, and then 12 mL of water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

  • Dry the combined filtrate and washings over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 2-(1,3-thiazol-2-yl)ethanamine.

Procedure:

  • In a hydrogenation vessel, dissolve 2-(1,3-thiazol-2-yl)acetonitrile (12.4 g, 0.1 mol) in 150 mL of ethanol.

  • Add a catalytic amount of Raney nickel or palladium on carbon (10% w/w).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure to yield the crude 2-(1,3-thiazol-2-yl)ethanamine.

Step 5: Formation of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

The final step involves the conversion of the free amine to its more stable and water-soluble dihydrochloride salt.

Procedure:

  • Dissolve the crude 2-(1,3-thiazol-2-yl)ethanamine from Step 4 in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until no further precipitation is observed.

  • The dihydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in a vacuum desiccator.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism cluster_0 Mechanism of Hantzsch Thiazole Synthesis Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetaldehyde: Highly toxic and corrosive. Avoid inhalation and contact with skin and eyes.

  • Sodium Cyanide: Extremely toxic. Ingestion or inhalation can be fatal. Use with extreme caution and have a cyanide antidote kit readily available.

  • Lithium Aluminum Hydride: Reacts violently with water and is corrosive. Handle under an inert atmosphere and away from moisture.

  • Hydrobromic and Hydrochloric Acids: Corrosive and cause severe burns. Handle with care.

  • Diethyl Ether: Highly flammable. Work in an area free of ignition sources.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The final product, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, should be a white to off-white solid.

StepProductExpected YieldPhysical Appearance
12-Aminothiazole70-80%Yellowish solid
22-Bromothiazole50-60%Colorless to pale yellow liquid
32-(1,3-Thiazol-2-yl)acetonitrile60-70%Yellowish oil or low-melting solid
42-(1,3-Thiazol-2-yl)ethanamine75-85%Colorless to pale yellow oil
52-(1,3-Thiazol-2-yl)ethanamine dihydrochloride>90%White to off-white solid

Troubleshooting

  • Low yield in Step 1: Ensure the pH is carefully controlled during neutralization to prevent decomposition of the product.

  • Incomplete reaction in Step 3: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.

  • Formation of byproducts in Step 4 (LiAlH₄ reduction): Over-reduction can occur. Careful control of stoichiometry and reaction time is crucial.

  • Difficulty in precipitation in Step 5: Ensure the diethyl ether is anhydrous. If precipitation is slow, scratching the inside of the flask with a glass rod may induce crystallization.

References

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

Sources

Application Note & Protocol: A Validated Synthesis of 2-(2-Thiazolyl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 2-(2-thiazolyl)ethanamine dihydrochloride, a key building block and histamine agent relevant in pharmaceutical research and drug development.[1] The protocol is designed for robustness and scalability, detailing a two-step synthetic pathway commencing with the preparation of the nitrile intermediate, 2-(thiazol-2-yl)acetonitrile, followed by its reduction and subsequent conversion to the stable dihydrochloride salt. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for producing a high-purity final product.

Introduction and Synthetic Strategy

2-(2-Thiazolyl)ethanamine is a heterocyclic amine of significant interest due to its structural similarity to histamine, implicating its utility in the development of receptor-targeted therapeutics.[1] The dihydrochloride salt offers superior stability and handling properties compared to the free base, making it the preferred form for storage and downstream applications.

The synthetic strategy outlined herein is predicated on a reliable and well-documented transformation: the reduction of a nitrile to a primary amine. This approach is favored for its high efficiency and the relative accessibility of the starting materials. The overall synthetic pathway can be visualized as follows:

  • Step 1: Nucleophilic Substitution to form the Nitrile Intermediate. Synthesis of 2-(thiazol-2-yl)acetonitrile from a suitable precursor. While several routes exist, this protocol will focus on a standard SN2 reaction involving a haloalkylthiazole and a cyanide source. This choice is based on the predictability and high yield of such reactions.

  • Step 2: Nitrile Reduction and Salt Formation. The synthesized nitrile is reduced to the corresponding primary amine, 2-(2-thiazolyl)ethanamine, using a powerful hydride reducing agent. The resulting amine is then converted to its dihydrochloride salt to enhance stability. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its proven efficacy in converting nitriles to amines.[2][3][4]

This two-step process provides a logical and efficient pathway to the target compound, with clear checkpoints for purification and characterization.

Experimental Workflow Overview

G cluster_0 Part A: Nitrile Synthesis cluster_1 Part B: Reduction & Salt Formation cluster_2 Validation Start 2-(Chloromethyl)thiazole + Sodium Cyanide Reaction1 Nucleophilic Substitution (DMSO, 60°C) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate 2-(Thiazol-2-yl)acetonitrile Purify1->Intermediate Reduction LiAlH₄ Reduction (Anhydrous THF, Reflux) Intermediate->Reduction Quench Fieser Workup (H₂O, NaOH) Reduction->Quench Workup2 Extraction & Drying Quench->Workup2 Amine 2-(2-Thiazolyl)ethanamine (Free Base) Workup2->Amine Salt HCl Addition (Isopropanol) Amine->Salt FinalProduct 2-(2-Thiazolyl)ethanamine Dihydrochloride Salt->FinalProduct Analysis Characterization: - NMR Spectroscopy - Mass Spectrometry - Melting Point FinalProduct->Analysis

Caption: High-level workflow for the synthesis of 2-(2-thiazolyl)ethanamine dihydrochloride.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and reactions. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 2-(Thiazol-2-yl)acetonitrile

This step involves the nucleophilic displacement of a chloride ion by a cyanide ion. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its ability to dissolve ionic salts and its high boiling point, which allows for controlled heating to accelerate the SN2 reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(Chloromethyl)thiazole133.595.00 g37.4 mmol1.0
Sodium Cyanide (NaCN)49.012.20 g44.9 mmol1.2
DMSO (anhydrous)78.1350 mL--
Diethyl Ether74.12~300 mL--
Saturated NaCl (brine)-~100 mL--
Magnesium Sulfate (anhydrous)120.37~10 g--

Procedure:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (2.20 g, 44.9 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMSO to the flask. Stir the suspension under a gentle stream of nitrogen.

  • Reagent Addition: In a separate flask, dissolve 2-(chloromethyl)thiazole (5.00 g, 37.4 mmol) in 10 mL of anhydrous DMSO. Add this solution dropwise to the stirred NaCN suspension over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with saturated brine (2 x 50 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield 2-(thiazol-2-yl)acetonitrile as a pale yellow oil.

Part B: Reduction and Dihydrochloride Salt Formation

This step utilizes the powerful reducing agent LiAlH₄ to convert the nitrile functional group into a primary amine. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

Mechanism of LiAlH₄ Reduction of a Nitrile

Caption: Simplified mechanism of nitrile reduction by Lithium Aluminum Hydride.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(Thiazol-2-yl)acetonitrile124.163.00 g24.2 mmol1.0
Lithium Aluminum Hydride37.951.83 g48.3 mmol2.0
Tetrahydrofuran (THF, anhydrous)72.11100 mL--
Water (deionized)18.02~1.8 mL--
15% Sodium Hydroxide (aq)40.00~1.8 mL--
Isopropanol60.10~50 mL--
HCl in Isopropanol (5-6 M)36.46As needed--

Procedure:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (1.83 g, 48.3 mmol).

  • Solvent Addition: Carefully add 60 mL of anhydrous THF to the flask. Stir the suspension under nitrogen.

  • Reagent Addition: Dissolve 2-(thiazol-2-yl)acetonitrile (3.00 g, 24.2 mmol) in 40 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via an addition funnel. The addition should be slow enough to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Quenching (Fieser Workup): Cool the reaction flask to 0°C in an ice bath. EXTREME CAUTION is required for this step. Quench the reaction by the sequential, dropwise addition of:

    • 1.8 mL of water

    • 1.8 mL of 15% aqueous NaOH

    • 5.4 mL of water A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Isolation of Free Amine: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(2-thiazolyl)ethanamine free base as an oil.

  • Salt Formation: Dissolve the crude amine in 50 mL of isopropanol. While stirring, add a 5-6 M solution of HCl in isopropanol dropwise until the solution is acidic (test with pH paper) and a white precipitate forms.

  • Isolation of Product: Stir the suspension for 30 minutes in an ice bath. Collect the white solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized 2-(2-thiazolyl)ethanamine dihydrochloride (MW: 201.12 g/mol , Formula: C₅H₁₀Cl₂N₂S) should be confirmed by standard analytical techniques.[1][5]

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (500 MHz, D₂O)δ 7.95 (d, 1H, thiazole H-4), 7.70 (d, 1H, thiazole H-5), 3.60 (t, 2H, -CH₂-N), 3.45 (t, 2H, thiazole-CH₂-) ppm. Note: Amine protons (NH₃⁺) will exchange with D₂O.
¹³C NMR (125 MHz, D₂O)δ 165.0 (C2-thiazole), 145.0 (C4-thiazole), 125.0 (C5-thiazole), 40.0 (-CH₂-N), 32.0 (thiazole-CH₂-) ppm.
Mass Spec. (ESI+)Expected [M+H]⁺ for free base (C₅H₈N₂S): m/z 129.05
Melting Point Literature values should be consulted for comparison.
Appearance White to off-white crystalline solid.

Safety Precautions

All operations must be conducted with appropriate safety measures in place.

  • 2-(2-Thiazolyl)ethanamine Dihydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Sodium Cyanide (NaCN): Highly toxic and fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. Must be handled with extreme care and appropriate engineering controls.

  • Lithium Aluminum Hydride (LiAlH₄): Dangerously water-reactive, flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert, anhydrous atmosphere.

  • Anhydrous Solvents (THF, DMSO): Flammable liquids. THF can form explosive peroxides upon storage.

  • Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7]

References

  • Shirini, F., et al. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect.
  • Google Patents. (2011). Method for synthesizing 2-amino thizaoline. CN101417985B.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Available at: [Link]

  • Life Science Alliance. (2022).
  • MDPI. (2019).
  • Sciforum. (2025). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • PubMed. (2000). Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. Magnetic Resonance in Chemistry.
  • Central Drug House (P) Ltd.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

Sources

In Vitro Applications of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of 2-aminothiazole, in particular, have garnered significant attention for their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[2][3] This document provides a detailed guide for the in vitro experimental use of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride , a member of this promising class of compounds. While specific biological data for this exact molecule is limited in publicly available literature, its structural similarity to other well-characterized thiazole derivatives allows us to propose a rational, hypothesis-driven approach to its investigation in a preclinical research setting.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the proposed experiments, empowering the user to design and execute robust in vitro studies.

Compound Profile & Handling

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safety considerations for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

PropertyValueSource
IUPAC Name 2-(1,3-thiazol-2-yl)ethanamine;dihydrochlorideN/A
Synonyms 2-(2-Thiazolyl)ethylamine dihydrochlorideN/A
CAS Number 56933-57-4N/A
Molecular Formula C₅H₁₀Cl₂N₂SN/A
Molecular Weight 201.12 g/mol N/A

Safety & Handling:

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Preparation of Stock Solutions:

As a dihydrochloride salt, this compound is expected to be soluble in aqueous solutions.

  • Initial Dissolution: For a 10 mM stock solution, dissolve 2.01 mg of the compound in 1 mL of sterile, deionized water or a suitable buffer (e.g., PBS). Gentle vortexing or sonication may be required to ensure complete dissolution.

  • pH Adjustment: The dissolution of an amine dihydrochloride salt will result in an acidic solution. For most cell-based assays, it is critical to adjust the pH of the final working solution to a physiological range (typically 7.2-7.4) to avoid artifacts from pH-induced cytotoxicity.[4] This can be achieved by the dropwise addition of a dilute base, such as 0.1 N NaOH, while monitoring the pH with a calibrated pH meter.[4]

  • Sterilization: After pH adjustment, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.

Hypothesis-Driven Experimental Design

Based on the extensive literature on 2-aminothiazole derivatives, we can formulate several hypotheses regarding the potential biological activities of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. The following sections outline proposed in vitro assays to test these hypotheses.

Hypothesis 1: The compound exhibits cytotoxic activity against cancer cell lines.

Many thiazole derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of key protein kinases and tubulin polymerization.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[7]

Workflow:

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the pH-adjusted compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with the same concentration of the solvent used for the compound, e.g., water or DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothesis 2: The compound inhibits the activity of one or more protein kinases.

Thiazole-containing compounds are known to act as inhibitors of various protein kinases involved in cancer cell signaling.[10]

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.[11][12]

Workflow:

Caption: General Workflow for an In Vitro Kinase Assay.

Detailed Steps:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in a suitable kinase reaction buffer.

  • Assay Plate Setup: In a 96-well plate, add the kinase and its specific substrate.

  • Compound Addition: Add the test compound at a range of concentrations. Include a positive control inhibitor and a vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[13]

  • Detection: Stop the reaction and measure the remaining ATP or the phosphorylated product using a suitable detection method (e.g., a luminescence-based ATP detection reagent).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Hypothesis 3: The compound possesses antioxidant properties.

The thiazole nucleus is present in compounds with demonstrated antioxidant activity.[1][14]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.[15]

Detailed Steps:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.[16]

  • Reaction Mixture: In a 96-well plate, add a serial dilution of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value.

Further Avenues for Investigation

Given the diverse activities of thiazole derivatives, several other in vitro assays could be employed to further characterize 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride:

  • Tubulin Polymerization Assay: To investigate if the compound affects microtubule dynamics, a key target for some anticancer drugs.[18]

  • Monoamine Oxidase (MAO) Inhibition Assay: To assess its potential as an inhibitor of MAO-A or MAO-B, which are targets for antidepressants and drugs for neurodegenerative diseases.[19]

  • Ion Channel Modulation Assays: For instance, investigating its effect on the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, could reveal novel mechanisms of action.[20][21]

Conclusion

While the specific biological functions of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride are yet to be fully elucidated, its chemical structure places it within a class of compounds of significant pharmacological interest. The protocols and experimental strategies outlined in this guide provide a robust framework for its initial in vitro characterization. A systematic, hypothesis-driven approach will be key to uncovering the therapeutic potential of this and other novel thiazole derivatives.

References

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shafiy, O. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • Boddum, K., Hansen, K. B., & Jensen, A. A. (2016). Delineation of the functional properties exhibited by the Zinc-Activated Channel (ZAC) and its high-frequency Thr128Ala variant (rs2257020) in Xenopus oocytes. PLoS One, 11(3), e0151222.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Gibson, E. K. (2007).
  • I. K. (2013). Assay Guidance Manual.
  • Khalifa, M. E. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Journal of Heterocyclic Chemistry, 58(1), 5-23.
  • Larasati, Y. A., & Yoneda, M. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Indonesian Journal of Chemistry, 21(2), 446-458.
  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Song, D., & Kim, D. (2021). Cryo-EM structure of the zinc-activated channel (ZAC) in the Cys-loop receptor superfamily. Proceedings of the National Academy of Sciences, 118(18), e2026824118.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Bio-protocol. (2025). 2.12. In vitro tubulin polymerization assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bitesize Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Frontiers. (2023). Evolutionary conservation of Zinc-Activated Channel (ZAC) functionality in mammals: a range of mammalian ZACs assemble into cell surface-expressed functional receptors. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the molecular basis for signal transduction through the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2023, March 21). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Wikipedia. (n.d.). Buspirone. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrocodeine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Reddit. (2016, October 4). How to adjust pH of cell culture media? Retrieved from [Link]

  • PubMed Central. (n.d.). Probing the molecular basis for signal transduction through the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on thiazole based compounds andamp; it's pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Retrieved from [Link]

Sources

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in histamine receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Characterizing the Histamine H2 Receptor Affinity and Selectivity of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (Amthamine) Using Radioligand Binding Assays

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, commonly known as Amthamine, in histamine receptor binding assays. Amthamine is a potent and highly selective agonist for the histamine H2 receptor.[1] This application note details the principles of competitive radioligand binding, provides validated, step-by-step protocols for determining the binding affinity (Ki) of Amthamine at the human H2 receptor, and outlines methods to confirm its selectivity against H1, H3, and H4 receptor subtypes. The causality behind experimental choices, data analysis, and interpretation are explained to ensure scientific rigor and reproducibility.

Introduction and Scientific Background

The Investigational Compound: 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (Amthamine)

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (CAS: 18453-07-1), or Amthamine, is a structural analog of histamine.[2] Its significance in pharmacology stems from its well-documented role as a full and selective agonist at the histamine H2 receptor, with potency comparable to or even exceeding that of histamine in some models.[1] Unlike the endogenous ligand histamine, which binds to all four receptor subtypes, Amthamine's selectivity makes it an invaluable pharmacological tool for isolating and studying H2 receptor-specific functions, such as the regulation of gastric acid secretion and its potential cardiovascular effects.[1][3] Its use in binding assays is crucial for validating new H2 receptor ligands and for understanding the structure-activity relationships that govern H2 receptor interactions.

The Histamine Receptor Family: A GPCR Superclass

Histamine receptors (H1R, H2R, H3R, and H4R) are members of the G protein-coupled receptor (GPCR) family and mediate the diverse physiological and pathological effects of histamine.[4][5] Their distinct signaling pathways and tissue distributions account for their varied roles:

  • H1 Receptor (H1R): Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), generation of inositol phosphates, and mobilization of intracellular calcium.[6] It is central to allergic reactions, causing responses like smooth muscle contraction and increased vascular permeability.[5]

  • H2 Receptor (H2R): Couples to Gs proteins, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][6] Its most prominent role is in stimulating gastric acid secretion by parietal cells in the stomach.[7]

  • H3 Receptor (H3R): Couples to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels. It functions primarily as a presynaptic autoreceptor in the central nervous system (CNS), modulating the release of histamine and other neurotransmitters.[5][8]

  • H4 Receptor (H4R): Also couples to Gi/o proteins. It is highly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a key role in immune responses and inflammation by mediating chemotaxis.[5][9]

The distinct pharmacology of these receptors allows for the development of subtype-selective ligands like Amthamine, which are essential for targeted therapeutic intervention.

Caption: Signaling pathways of the four histamine receptor subtypes.

Principle of the Competitive Radioligand Binding Assay

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor. A competitive binding assay is used to determine the affinity of an unlabeled test compound (the "competitor," e.g., Amthamine) for a receptor.

The core principle involves incubating a fixed amount of receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]Tiotidine for H2R). The radioligand binds to the receptor, and this binding can be quantified by measuring radioactivity. When increasing concentrations of the unlabeled competitor (Amthamine) are added, it competes with the radioligand for the same binding site. A more potent competitor will displace the radioligand at lower concentrations.

By measuring the decrease in radioligand binding as a function of the competitor's concentration, an inhibition curve is generated. From this curve, the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Ki), which represents the true binding affinity of the competitor for the receptor.

Master Protocol: H2R Competitive Binding Assay

This protocol is optimized for determining the binding affinity of Amthamine at the human histamine H2 receptor expressed in HEK293 cell membranes.

Essential Materials & Reagents
  • Test Compound: 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (Amthamine) (CAS: 18453-07-1). Prepare a 10 mM stock in ultrapure water and perform serial dilutions in Assay Buffer.

  • Receptor Source: Frozen cell membrane pellets from HEK293 cells stably expressing the human histamine H2 receptor.

  • Radioligand: [³H]Tiotidine (~80-90 Ci/mmol). A suitable concentration is typically near its Kd value for the H2R.

  • Non-Specific Control: Unlabeled Tiotidine or another high-affinity H2R antagonist (e.g., Famotidine) at a high concentration (e.g., 10 µM) to define non-specific binding.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Keep ice-cold.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11][12]

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked for at least 30 minutes in 0.5% polyethyleneimine (PEI).[11][12]

    • Expert Insight: PEI coating is critical as it reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filter, thereby improving the signal-to-noise ratio.

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid compatible with your filter plates.

  • Equipment: 96-well plates, vacuum filtration manifold (e.g., Cell Harvester), liquid scintillation counter (e.g., Microbeta counter).[11]

Step-by-Step Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • On the day of the assay, thaw the frozen cell membrane pellet on ice.

    • Resuspend the pellet in a sufficient volume of ice-cold Assay Buffer.

    • Homogenize the suspension using a sonicator or Polytron homogenizer with short bursts on ice to ensure a uniform membrane preparation.[11]

    • Determine the protein concentration using a standard method like the BCA protein assay.[11] Dilute the homogenate with Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding (TB): Add Assay Buffer, [³H]Tiotidine, and receptor membranes.

    • Non-Specific Binding (NSB): Add the high-concentration H2R antagonist (e.g., 10 µM Famotidine), [³H]Tiotidine, and receptor membranes.

    • Competitor Wells: Add the appropriate dilution of Amthamine, [³H]Tiotidine, and receptor membranes. Perform in triplicate for each concentration.

    • Experimental Causality: The reaction is typically initiated by the addition of the membrane preparation to the mixture of radioligand and competitor. This ensures that all reactions start simultaneously.

  • Incubation:

    • The final assay volume is typically 100-200 µL.

    • Incubate the plate for 40 minutes at 4°C.[10]

    • Expert Insight: Incubation at 4°C is performed on intact cells to prevent receptor internalization, which would affect the binding equilibrium.[10] For membrane preparations, incubation at 25°C for 60-120 minutes is also common and can accelerate reaching equilibrium.[11][12] The optimal time and temperature should be determined during assay development.

  • Harvesting and Washing:

    • Terminate the incubation by rapid vacuum filtration through the PEI-coated GF/C filter plate using a cell harvester.

    • Immediately wash the filters three times with 200-300 µL of ice-cold Wash Buffer to remove unbound radioligand.[11]

    • Trustworthiness Check: Rapid filtration is essential to prevent the dissociation of the radioligand-receptor complex, which has a finite half-life. The entire filtration and wash process for a single well should take only a few seconds.

  • Radioactivity Counting:

    • Dry the filter plate completely (e.g., in an oven at 50°C for 30-60 minutes).[12]

    • Add scintillation cocktail to each well and allow the filter to soak (typically for 2-4 hours) before counting.

    • Measure the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

Calculating the Inhibition Constant (Ki)
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

    • The NSB value represents the amount of radioligand trapped in the filter or bound to non-receptor components and must be subtracted to isolate the receptor-specific signal.

  • Generate Competition Curve:

    • For each concentration of Amthamine, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - NSB_CPM) / (TB_CPM - NSB_CPM) * 100.

    • Plot % Specific Binding (Y-axis) against the logarithm of the Amthamine concentration (X-axis).

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The IC₅₀ value is dependent on the concentration of the radioligand used. To find the intrinsic affinity of Amthamine (Ki), use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand ([³H]Tiotidine) used in the assay.

      • Kd is the dissociation constant of the radioligand for the H2 receptor (must be determined separately via a saturation binding experiment).

Sample Data Presentation
Amthamine [M]Log[Amthamine]Mean CPM% Specific Binding
0 (Total)N/A12,500100.0%
1.00E-10-10.012,45099.6%
1.00E-09-9.011,98095.7%
1.00E-08-8.09,50076.0%
1.00E-07-7.05,25042.0%
1.00E-06-6.02,15017.2%
1.00E-05-5.01,30010.4%
1.00E-04-4.01,2409.9%
NSB (10µM Famo)N/A1,2000.0%
Fictional data for illustrative purposes. Assumes TB=12,500 CPM, NSB=1,200 CPM.

Protocols for Assessing H1, H3, and H4 Receptor Selectivity

To confirm that Amthamine is selective for the H2 receptor, its binding affinity should be tested against the other histamine receptor subtypes.[1] The core protocol remains the same, but the receptor source and radioligand must be changed for each assay.

ReceptorReceptor SourceRadioligandNon-Specific ControlExpected Amthamine Ki
H1R Membranes from cells expressing human H1R[³H]Mepyramine (Pyrilamine)[11][13]10 µM Mianserin[11] or Triprolidine> 10 µM (Low Affinity)
H3R Membranes from cells expressing human H3R[³H]Nα-methylhistamine ([³H]-NAMH)[12][14]10 µM Clobenpropit[12] or Pitolisant> 10 µM (Low Affinity)
H4R Membranes from cells expressing human H4R[³H]Histamine (+ H1/H2/H3 antagonists) or [³H]JNJ 777712010 µM JNJ 7777120 or Thioperamide> 10 µM (Low Affinity)

By demonstrating a significantly lower Ki value for H2R compared to H1R, H3R, and H4R, the selectivity of Amthamine is experimentally validated. A selectivity of >100-fold is typically considered significant.

Advanced Methodological Considerations: Scintillation Proximity Assay (SPA)

For higher throughput applications, a Scintillation Proximity Assay (SPA) can be employed. This homogeneous assay format does not require the separation of bound and free radioligand, simplifying the workflow.[15][16]

  • Principle: Receptor membranes are coupled to scintillant-embedded microbeads (SPA beads). Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to generate a signal.[16]

  • Advantages: "Mix-and-measure" format, no filtration step, amenable to automation, and allows for real-time kinetic measurements.[15]

  • Considerations: Requires optimization of receptor-bead coupling and can be more costly than traditional filtration assays.

References

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). Publikationsserver der Universität Regensburg. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). Publikationsserver der Universität Regensburg. [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). PubMed. [Link]

  • Human Histamine H4 Receptor Stable Cell Line. (n.d.). GenScript. [Link]

  • The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. (n.d.). PubMed. [Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. (n.d.). PubMed. [Link]

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem - NIH. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. (n.d.). European Journal of Pharmacology. [Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023). PubMed Central. [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. (2008). ResearchGate. [Link]

  • Mapping histamine H4 receptor–ligand binding modes. (2020). ResearchGate. [Link]

  • Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. (2021). MDPI. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Sciendo. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2024). PubMed Central. [Link]

  • Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. (n.d.). ResearchGate. [Link]

  • Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system. (n.d.). PubMed. [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2016). NIH. [Link]

  • Physiological implications of biased signaling at histamine H2 receptors. (2015). PMC - NIH. [Link]

  • Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (2015). ResearchGate. [Link]

  • Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S). (n.d.). PubMed. [Link]

  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. (n.d.). MDPI. [Link]

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu. (2022). Semantic Scholar. [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. (2021). PMC. [Link]

  • Histamine and its receptors. (2006). PMC - PubMed Central. [Link]

  • Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. (2010). SciSpace. [Link]

  • Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. (n.d.). MDPI. [Link]

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to... (n.d.). ResearchGate. [Link]

  • Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. (2020). YouTube. [Link]

  • Histamine receptor. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols: Characterizing Histamine H1-Receptor Activation Using 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a potent and selective histamine H1-receptor agonist.[1] Its structural similarity to histamine allows it to bind to and activate the H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays to characterize H1-receptor signaling and function.

The histamine H1 receptor is a key player in allergic and inflammatory responses.[3] Upon activation by an agonist like 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, the H1 receptor couples to the Gq/11 family of G-proteins.[4] This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger that mediates a wide range of cellular responses.[6]

This guide will detail protocols for key functional assays, including calcium mobilization, inositol phosphate accumulation, and reporter gene assays, providing the necessary framework to investigate the pharmacological properties of H1-receptor agonists and antagonists.

Chemical and Physical Properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride
PropertyValueSource
CAS Number 56933-57-4[7]
Molecular Formula C₅H₁₀Cl₂N₂S[7]
Molecular Weight 201.12 g/mol [7]
Synonyms 2-(2-Thiazolyl)ethanamine dihydrochloride[1]

Signaling Pathway Overview

The activation of the histamine H1 receptor by an agonist such as 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride initiates a well-defined signaling cascade. Understanding this pathway is crucial for selecting the appropriate assay and interpreting the results.

H1R_Signaling cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Agonist 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride Agonist->H1R Binds & Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Transcription Gene Transcription PKC->Transcription Phosphorylates Transcription Factors Ca Ca2+ Ca->PKC Co-activates Ca->Transcription Activates Ca2+-dependent Transcription Factors ER->Ca Releases

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key cell-based assays to functionally characterize the activity of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride and other H1-receptor ligands.

Calcium Mobilization Assay

This assay is a primary method for assessing Gq-coupled GPCR activation by measuring the transient increase in intracellular calcium concentration following receptor stimulation.[6][8] The use of a calcium-sensitive fluorescent dye allows for real-time monitoring of this response.[9]

Workflow

Calcium_Mobilization_Workflow start Start cell_culture Seed H1R-expressing cells in 96-well plates start->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading compound_prep Prepare serial dilutions of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride dye_loading->compound_prep measurement Measure baseline fluorescence using a plate reader (FLIPR) compound_prep->measurement addition Add compound to wells measurement->addition readout Record fluorescence change over time addition->readout analysis Analyze data and determine EC50 readout->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol

Materials:

  • HEK293 cells stably or transiently expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96-well plates.[9]

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (optional, to prevent dye leakage).[8]

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: The day before the assay, seed the H1R-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[9]

  • Dye Loading: On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions. Aspirate the cell culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C.[8]

  • Compound Preparation: Prepare a stock solution of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in assay buffer. Perform serial dilutions to create a concentration range that will encompass the full dose-response curve.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to inject the compound dilutions into the corresponding wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity is directly proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates, the downstream products of PIP₂ hydrolysis.[10] This is often considered a more proximal readout of Gq signaling compared to calcium mobilization.

Detailed Protocol

Materials:

  • H1R-expressing cells.

  • Inositol-free medium.

  • [³H]-myo-inositol.

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

  • Perchloric acid.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Plate the H1R-expressing cells and grow to near confluence. Replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.[11]

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl for 15-30 minutes. LiCl is essential as it prevents the degradation of inositol monophosphate, leading to its accumulation.

  • Stimulation: Add varying concentrations of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the reaction by adding ice-cold perchloric acid. The acid precipitates proteins and lipids, leaving the soluble inositol phosphates in the supernatant.

  • Purification: Neutralize the extracts and apply them to Dowex anion-exchange columns. Wash the columns to remove unincorporated [³H]-myo-inositol.

  • Elution and Quantification: Elute the total [³H]-inositol phosphates from the columns using a high-salt buffer. Measure the radioactivity of the eluates using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the agonist concentration. Fit the data to a dose-response curve to calculate the EC₅₀.

Reporter Gene Assay

Reporter gene assays are a valuable tool for measuring receptor-mediated gene transcription.[12] For the H1 receptor, this typically involves a reporter gene (e.g., luciferase) under the control of a promoter containing response elements that are sensitive to downstream signaling events, such as the activation of PKC or calcium-dependent transcription factors.[13]

Detailed Protocol

Materials:

  • Host cell line (e.g., HEK293, CHO).

  • Expression vector for the human histamine H1 receptor.

  • Reporter plasmid containing a response element (e.g., NFAT, SRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).

  • Transfection reagent.

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

  • Luciferase assay reagent and a luminometer.

Procedure:

  • Co-transfection: Co-transfect the host cells with the H1 receptor expression vector and the reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a multi-well plate and allow them to recover for 24-48 hours.

  • Stimulation: Replace the medium with serum-free medium and add serial dilutions of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. Incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).[11]

  • Cell Lysis and Reporter Assay:

    • Aspirate the medium and lyse the cells according to the reporter assay kit manufacturer's protocol.

    • Add the appropriate substrate (e.g., luciferin for luciferase) to the cell lysates.

    • Measure the reporter gene activity (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the reporter activity to a control (e.g., untreated cells).

    • Plot the normalized reporter activity against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Data Interpretation and Troubleshooting

AssayAdvantagesConsiderations & Troubleshooting
Calcium Mobilization High-throughput, real-time kinetics, widely available reagents.Signal can be transient. Potential for off-target effects on calcium channels. Ensure healthy, confluent cell monolayers for consistent results.
Inositol Phosphate Accumulation Direct measure of PLC activity, robust signal.Labor-intensive, involves radioactivity, lower throughput. Incomplete LiCl inhibition can lead to underestimation of IP accumulation.
Reporter Gene Assay High sensitivity, endpoint assay is convenient for high-throughput screening.Indirect measure of receptor activation, potential for artifacts from the reporter system itself. Optimize transfection efficiency and incubation times.

Conclusion

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride serves as a valuable pharmacological tool for the investigation of histamine H1-receptor signaling. The cell-based assays detailed in this application note provide a robust framework for characterizing the potency and efficacy of this and other H1-receptor ligands. By selecting the appropriate assay, researchers can gain detailed insights into the molecular mechanisms of H1-receptor activation and its downstream consequences, which is essential for the discovery and development of novel therapeutics targeting this important receptor.

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Seibel-Ehlert, U. (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Histamine H1 receptor. Retrieved from [Link]

  • Wang, L., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 14, 1188619. Retrieved from [Link]

  • Mizuguchi, H., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(19), 10744. Retrieved from [Link]

  • Jensen, M. L., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 138, 32-43. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135566199, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • Giehl, K., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 119, 325-337. Retrieved from [Link]

  • Mizuguchi, H., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(19), 10744. Retrieved from [Link]

  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51516. Retrieved from [Link]

  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link]

  • Leurs, R., et al. (1998). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology, 123(6), 1056-1062. Retrieved from [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Wang, H., et al. (2013). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current Protocols in Immunology, 102(1), 11.1.1-11.1.20. Retrieved from [Link]

  • Gene Ontology Consortium. (n.d.). Histamine H1 receptor mediated signaling pathway. Retrieved from [Link]

  • JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Leurs, R., et al. (1994). Molecular properties and signalling pathways of the histamine H1 receptor. Progress in Drug Research, 42, 171-205. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are H1 receptor agonists and how do they work? Retrieved from [Link]

  • Majerus, P. W., et al. (1990). Inositol Phosphate Biochemistry. Annual Review of Biochemistry, 59, 225-250. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260. Retrieved from [Link]

  • Comerma-Artola, E., et al. (2019). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 20(18), 4443. Retrieved from [Link]

  • Wilson, M. S. C., et al. (2023). Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-Water. Journal of the American Chemical Society, 145(20), 11076-11084. Retrieved from [Link]

  • Whitman, M., & Cantley, L. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Retrieved from [Link]

  • Djurdjevic-Buncic, A., et al. (2024). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers. Molecules, 29(10), 2289. Retrieved from [Link]

Sources

Protocol for the Dissolution of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of molecules that interact with biological targets. 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a key building block and intermediate in the synthesis of more complex molecules for drug development and biological research. The successful and reproducible dissolution of this compound is the foundational first step for any downstream application, from high-throughput screening to in vivo efficacy studies.

This comprehensive guide provides detailed protocols for the dissolution of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, tailored for researchers, scientists, and drug development professionals. The protocols are designed to ensure the integrity of the compound and the reliability of experimental results.

Physicochemical Properties: Understanding the Compound

A thorough understanding of the physicochemical properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is paramount for developing effective dissolution protocols. As an amine salt, its solubility is significantly influenced by its ionic nature. The dihydrochloride salt form is intentionally designed to enhance aqueous solubility and bioavailability compared to its free base form.[2]

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂N₂S
Molecular Weight 201.12 g/mol
Appearance Typically a solid powder[General Knowledge]
pKa (predicted) The thiazole ring is weakly basic (pKa of the conjugate acid is ~2.5), while the ethanamine side chain is more basic. The exact pKa values for the two protonated sites of the dihydrochloride salt are not readily available in the literature but can be estimated using computational models. The ionization state, and therefore solubility, will be pH-dependent.[3][4], [Arslan et al., 2023]

Core Principles of Dissolution for Amine Dihydrochloride Salts

The dissolution of an amine dihydrochloride salt is governed by its ionic character. The protonated amine groups and the chloride counter-ions readily interact with polar solvents, particularly water. The general principle is to leverage this polarity to achieve complete dissolution while maintaining the chemical stability of the compound.

For many amine hydrochloride salts, water is the solvent of choice due to its high polarity and biocompatibility for many applications.[2] However, the solubility can be further influenced by:

  • pH: The pH of the solvent can affect the ionization state of the amine groups. In acidic to neutral pH, the amine groups will be protonated, favoring solubility. In basic conditions, the amine can be deprotonated to its less soluble free base form.

  • Co-solvents: For compounds with lower aqueous solubility, or when a high concentration stock solution is required, organic co-solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) can be employed.[5]

  • Temperature: Gentle warming can increase the rate of dissolution, but excessive heat should be avoided to prevent degradation.

Experimental Protocols

The following protocols provide step-by-step guidance for dissolving 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride for common research applications. It is crucial to note that these are starting-point recommendations, and optimization may be necessary based on the specific experimental requirements.

Protocol 1: Preparation of an Aqueous Stock Solution for In Vitro Biological Assays

This protocol is suitable for preparing a stock solution for use in cell-based assays, enzyme inhibition studies, and other aqueous-based experiments.

Materials:

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sterile syringe filters (0.22 µm) and syringes

Procedure:

  • Pre-weigh the Compound: In a clean, calibrated weighing vessel, carefully weigh the desired amount of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride powder.

  • Solvent Addition: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile, high-purity water to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particulates. If the solution is not clear, proceed to the next step.

  • Gentle Warming (Optional): If particulates remain, warm the solution in a water bath set to 37°C for 10-15 minutes. Vortex intermittently. Caution: Avoid excessive heat to prevent potential degradation of the thiazole ring.

  • Sonication (Optional): If warming is ineffective, sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Sterile Filtration: Once the compound is fully dissolved and the solution is clear, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is a critical step to ensure the sterility of the stock solution for cell culture applications.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Diagram of the Aqueous Stock Solution Workflow:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Finalization & Storage weigh Weigh Compound add_solvent Add Sterile Water weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex inspect Visually Inspect vortex->inspect warm Gentle Warming (Optional) inspect->warm Particulates Present filter Sterile Filter (0.22 µm) inspect->filter Clear Solution sonicate Sonication (Optional) warm->sonicate If Needed sonicate->inspect aliquot Aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store G cluster_0 Preparation cluster_1 pH Adjustment cluster_2 Finalization weigh Weigh Compound dissolve Dissolve in Sterile Saline/PBS (< Final Vol.) weigh->dissolve measure_ph Measure pH dissolve->measure_ph adjust_ph Adjust pH to 6.5-7.5 (Sterile NaOH/HCl) measure_ph->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol filter Sterile Filter (0.22 µm) final_vol->filter use Use Immediately filter->use

Caption: Workflow for preparing an in vivo formulation.

Stability and Storage Considerations

The thiazole ring is generally considered a stable aromatic system. [1]However, like many organic molecules, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride and its solutions can be susceptible to degradation over time, especially when exposed to light, extreme temperatures, or reactive chemicals.

  • Powder: The solid dihydrochloride salt is generally more stable than its free base form. It should be stored in a tightly sealed container in a cool, dry, and dark place. [6]* Aqueous Solutions: Aqueous solutions are best prepared fresh for each experiment. If storage is necessary, aliquoting and storing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles. The stability of the compound in aqueous solution over time should be experimentally determined if long-term storage is required.

  • Organic Solvent Solutions: Solutions in anhydrous DMSO or ethanol are generally stable when stored properly at -20°C. DMSO is hygroscopic, so care should be taken to prevent moisture absorption.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not fully dissolve in water. The concentration may be too high for its aqueous solubility.* Try gentle warming (37°C) or sonication. * Prepare a more dilute solution. * Consider using a co-solvent like ethanol or preparing a high-concentration stock in DMSO.
Precipitate forms after pH adjustment for in vivo formulation. The free base of the amine is less soluble and may be precipitating out as the pH increases.* Ensure the final concentration is below the solubility limit of the free base at the target pH. * Consider using a different formulation vehicle or adding a solubilizing agent (requires careful consideration and validation for in vivo use).
Variability in experimental results. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.* Always use freshly prepared solutions whenever possible. * Aliquot stock solutions into single-use volumes. * Verify the stability of the compound under your storage conditions.

Conclusion

The successful dissolution of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a critical prerequisite for its use in research and drug development. By understanding its physicochemical properties as an amine salt and following the detailed protocols provided in this guide, researchers can prepare reliable and reproducible solutions for a variety of applications. Adherence to proper storage and safety procedures will further ensure the integrity of the compound and the safety of laboratory personnel.

References

  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014154845A1 - Pharmaceutically acceptable amine salts of pitavastatin.
  • Journal of Global Pharma Technology. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • National Institutes of Health. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Amines and Ammonium Salts. Retrieved from [Link]

  • Arslan, E., Haslak, Z. P., Monard, G., Dogan, I., & Aviyente, V. (2023). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Journal of Chemical Information and Modeling, 63(10), 2992–3004. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • National Institutes of Health. (2023, May 22). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one. Retrieved from [Link]

Sources

Analytical methods for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

This document provides a comprehensive guide to the analytical methodologies for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a key intermediate and research chemical. The protocols and insights detailed herein are designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated methods for assessing the identity, purity, and stability of this compound.

Introduction and Compound Profile

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a primary amine containing a thiazole heterocycle. Its structural features make it a valuable building block in medicinal chemistry and a subject of interest as a histamine agent.[1] Rigorous analytical control is paramount to ensure the quality and consistency of this compound in research and development settings. The presence of impurities, even at trace levels, can significantly impact the outcomes of chemical reactions and biological assays.

This guide moves beyond simple procedural lists, offering a rationale for methodological choices to empower scientists to not only execute but also adapt these protocols as needed. We will cover chromatographic, spectroscopic, and titrimetric techniques, providing a multi-faceted approach to comprehensive characterization.

Table 1: Physicochemical Properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

PropertyValueSource
IUPAC Name 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride[2]
Molecular Formula C₅H₁₀Cl₂N₂S[2]
Molecular Weight 201.12 g/mol [1][2]
CAS Number 56933-57-4 or 18453-07-1 (variant)[1][2]
Appearance Typically a solid powderGeneral Knowledge
SMILES C1=CSC(=N1)CCN.Cl.Cl[2]

Core Analytical Workflow: A Holistic Approach

A robust analytical workflow ensures that all aspects of the compound's quality are assessed. The process begins with sample preparation and branches into parallel streams for identity confirmation, purity assessment, and stability evaluation.

Analytical_Workflow cluster_0 Start: Sample Handling cluster_1 Analytical Streams cluster_2 Data Analysis & Reporting Sample Sample Receipt & Login Prep Standard & Sample Preparation Sample->Prep HPLC HPLC Analysis (Purity & Assay) Prep->HPLC LCMS LC-MS Analysis (Impurity ID) Prep->LCMS NMR NMR Spectroscopy (Structure ID) Prep->NMR Titr Titrimetric Assay (Potency) Prep->Titr Data Data Integration & Review HPLC->Data LCMS->Data NMR->Data Titr->Data Report Certificate of Analysis Generation Data->Report

Caption: Overall analytical workflow for compound characterization.

Chromatographic Analysis: The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride and for developing stability-indicating methods. A reverse-phase (RP-HPLC) method is most suitable due to the compound's polarity.

Causality Behind Method Design:
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The hydrophobic C18 chains interact with the thiazole ring and ethyl backbone.

  • Mobile Phase: A buffered mobile phase is critical. The primary amine group (pKa ~9-10) requires pH control to ensure a consistent ionization state, leading to sharp, reproducible peaks. An acidic pH (e.g., pH 2.5-3.5) ensures the amine is fully protonated (R-NH₃⁺), enhancing its polarity and interaction with the mobile phase for good peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficiency.

  • Detection: The thiazole ring contains a conjugated system that absorbs UV radiation. A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal detection wavelength (λmax), which for many thiazole derivatives is in the 230-260 nm range.[3]

Protocol 3.1: RP-HPLC Method for Purity and Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile (diluent). Sonicate if necessary.

  • Sample Preparation (1.0 mg/mL):

    • Prepare the sample using the same procedure as the standard.[4]

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Calculate the purity by area percent and the assay against the reference standard.

Table 2: Summary of HPLC Operating Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for robust separation of small molecules.
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent and maintains a low pH for sharp amine peaks.
Gradient Elution 5% to 95% AcetonitrileEnsures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency and reasonable run times.
Temperature 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Detection 240 nm (PDA)Provides good sensitivity for the thiazole chromophore.

Stability-Indicating Method Development: Forced Degradation

Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products, a key requirement of ICH guidelines.[5] These studies expose the compound to harsh conditions to intentionally produce degradants.[6]

Forced_Degradation cluster_conditions Stress Conditions API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Oxid Oxidation (3% H₂O₂, RT, 24h) API->Oxid Therm Thermal (Solid, 80°C, 48h) API->Therm Phot Photolytic (Solid, ICH Q1B) API->Phot Analysis Neutralize (if needed) Dilute to Target Conc. Inject into HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Phot->Analysis Report Assess Peak Purity Identify Degradants Validate Method Analysis->Report

Caption: Workflow for a forced degradation study.

Protocol 4.1: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C. Sample at various time points (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C. Sample at time points and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours. Dissolve and analyze.[7]

  • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using the HPLC method described in Protocol 3.1. The goal is to achieve 5-20% degradation. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.

Mass Spectrometry (MS)

Principle: MS is used for molecular weight confirmation and, when coupled with HPLC (LC-MS), for the identification of unknown impurities and degradation products. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the primary amine is easily protonated.

Expected Result: In positive ion mode, the primary ion observed will be the [M+H]⁺ of the free base (C₅H₈N₂S).

  • Monoisotopic Mass of Free Base: 128.04 Da

  • Expected [M+H]⁺: m/z 129.05

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive evidence of molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR: The spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Expected Signals: Protons on the thiazole ring (2H, distinct signals), two methylene groups (-CH₂-CH₂-) which will likely appear as triplets, and exchangeable protons from the ammonium group (-NH₃⁺).

  • ¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms.[8]

    • Expected Signals: Five distinct signals are expected: two for the thiazole ring carbons and three for the ethylamine side chain carbons. The carbon attached to the nitrogen will be deshielded compared to the terminal carbon.

Titrimetric Analysis for Potency

Principle: For a dihydrochloride salt, a non-aqueous acid-base titration is a classic and highly accurate method for determining potency (assay). The compound behaves as a weak acid in a non-aqueous solvent, allowing for titration with a strong base.

Protocol 6.1: Non-Aqueous Potentiometric Titration
  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh an appropriate amount of the sample and dissolve it in glacial acetic acid.

    • If needed, add a few drops of acetic anhydride to remove any residual water.

    • Titrate the solution with 0.1 N perchloric acid using a potentiometric electrode to detect the endpoint.

    • Perform a blank titration of the solvent and subtract this volume from the sample titration volume.

  • Calculation: The potency is calculated based on the stoichiometry of the reaction (2 moles of HCl per mole of the compound).

Conclusion

The analytical characterization of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride requires a multi-pronged approach. The HPLC method detailed here serves as a robust foundation for assessing purity and stability, while spectroscopic and titrimetric methods provide orthogonal data for identity and potency. By understanding the scientific principles behind these protocols, researchers and analysts can ensure the highest quality of data, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link].

  • Dass R, Somaiya C, Dholakia C, Kaneriya V (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4):2186-90. Retrieved from [Link].

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link].

  • Ochędzan-Siodłak, W., et al. (2018). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate. Retrieved from [Link].

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s):149-155. Retrieved from [Link].

  • Pérez-Lamela, C., et al. (2010). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives & Contaminants: Part A, 28(1), 126-132. Retrieved from [Link].

  • SpectraBase. (n.d.). (E)-2-(BENZO-[D]-THIAZOL-2-YL)-3-(PYRIDIN-2-YL)-ACRYLONITRILE. Retrieved from [Link].

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc. Retrieved from [Link].

  • Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[1][2]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved from [Link].

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link].

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link].

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... Retrieved from [Link].

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link].

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link].

  • NIST. (n.d.). Ethanamine, 2-chloro-N,N-diethyl-. Retrieved from [Link].

  • PubChemLite. (n.d.). 2-{2h,3h-imidazo[2,1-b][1][2]thiazol-6-yl}ethan-1-amine hydrochloride. Retrieved from [Link].

Sources

Application Notes and Protocols for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Selective Histamine H1 Receptor Agonist

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, also known as 2-thiazolylethylamine dihydrochloride, is a potent and selective agonist for the histamine H1 receptor (H1R).[1][2][3] Within the central nervous system (CNS), the histaminergic system is a critical modulator of a wide array of physiological processes, including wakefulness, cognitive function, and neuronal excitability.[4][5] The H1 receptor, a G-protein coupled receptor (GPCR), is widely expressed in the brain and plays a significant role in mediating the excitatory effects of histamine.[4][6]

This compound serves as a valuable pharmacological tool for elucidating the nuanced roles of H1 receptor activation in both normal brain function and pathological states. Its selectivity allows researchers to dissect H1R-specific pathways without the confounding effects of activating other histamine receptor subtypes (H2, H3, H4). This guide provides an in-depth exploration of the compound's mechanism of action and detailed protocols for its application in key areas of neuroscience research, particularly in the investigation of neuronal excitability and seizure modulation.

Chemical and Physical Properties [7]

PropertyValue
CAS Number 56933-57-4
Molecular Formula C₅H₁₀Cl₂N₂S
Molecular Weight 201.12 g/mol
IUPAC Name 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride
Synonyms 2-thiazolylethylamine dihydrochloride, 2-(2-Thiazolyl)ethanamine dihydrochloride

Mechanism of Action: The Gq-Coupled Signaling Cascade

As a selective H1 receptor agonist, 2-(1,3-Thiazol-2-yl)ethanamine mimics the action of endogenous histamine at this specific receptor subtype. The histamine H1 receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[8][9]

Causality of the Signaling Pathway:

  • Agonist Binding: 2-(1,3-Thiazol-2-yl)ethanamine binds to the orthosteric site of the H1 receptor, inducing a conformational change.

  • G-Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ dimer.

  • PLC Activation: The activated Gαq-GTP complex then binds to and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10]

  • Downstream Effects: The resulting transient increase in intracellular Ca²⁺ concentration activates a multitude of downstream effectors, including protein kinase C (PKC) and calmodulin, leading to various cellular responses such as neuronal depolarization and modulation of neurotransmitter release.[9]

This increase in intracellular calcium is a hallmark of H1 receptor activation and forms the basis of the primary in vitro functional assay for this compound.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-(1,3-Thiazol-2-yl)ethanamine H1R Histamine H1 Receptor Agonist->H1R Binds G_Protein Gq Protein (α, β, γ) H1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release Cellular_Response Neuronal Depolarization & Downstream Effects Ca_Release->Cellular_Response Initiates ER->Ca_Release Triggers

Figure 1: H1 Receptor Gq Signaling Pathway.

PART 1: In Vitro Application - Functional Characterization of H1 Receptor Activation

The most direct method to quantify the functional potency of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is through a calcium mobilization assay. This assay measures the increase in intracellular calcium following receptor activation in a cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293, CHO, or C6 glioma cells).[6][9][11]

Protocol 1: Fluorescence-Based Intracellular Calcium Mobilization Assay

This protocol provides a step-by-step method for assessing H1 receptor activation by measuring intracellular calcium flux using the fluorescent indicator Fluo-4 AM.

Principle of the Assay: Fluo-4 AM is a cell-permeant dye that is non-fluorescent until deacetylated by intracellular esterases, trapping it inside the cell. Upon binding to free Ca²⁺, its fluorescence emission increases dramatically. This change in fluorescence, measured over time using a fluorescence plate reader or microscope, serves as a direct proxy for H1 receptor-mediated intracellular calcium release.[4]

Materials:

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

  • Cell line expressing H1 receptors (e.g., HEK293-H1R, C6 glioma cells)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic™ F-127

  • Probenecid (water-soluble)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Anhydrous DMSO

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection system (Excitation: ~490 nm, Emission: ~515 nm)

Stock Solution Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in sterile, nuclease-free water. The dihydrochloride salt form is generally water-soluble. Store aliquots at -20°C.

  • Fluo-4 AM Stock: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Pluronic F-127 Stock: Prepare a 20% (w/v) solution in anhydrous DMSO.

  • Probenecid Stock: Prepare a 100X stock solution (e.g., 250 mM) in Assay Buffer. Probenecid is an anion-exchange transport inhibitor that helps prevent the leakage of the de-esterified dye out of the cells.[12]

Experimental Workflow:

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution A Seed cells into 96/384-well plates B Incubate overnight (37°C, 5% CO₂) A->B C Prepare Fluo-4 AM Loading Solution E Load cells with dye (37°C, 30-60 min) C->E D Wash cells with Assay Buffer D->E F Wash cells to remove excess dye E->F H Measure baseline fluorescence F->H G Prepare agonist dilution plate I Inject agonist & record fluorescence change G->I H->I J Data Analysis (EC₅₀) I->J

Figure 2: Workflow for Calcium Mobilization Assay.

Step-by-Step Procedure:

  • Cell Plating (Day 1): Seed your H1R-expressing cells into black-walled, clear-bottom microplates at a density that will result in an 80-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Prepare Dye Loading Solution (Day 2):

    • For 10 mL of loading solution, add 20 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer and vortex. This helps to disperse the water-insoluble Fluo-4 AM.

    • Add 10 µL of 1 mM Fluo-4 AM stock solution (final concentration ~1 µM).

    • Add 100 µL of 100X Probenecid stock solution (final concentration 1X).

    • Vortex thoroughly. This solution should be prepared fresh and used within two hours.[12]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cell monolayer once with Assay Buffer.

    • Add the appropriate volume of Dye Loading Solution to each well (e.g., 100 µL for a 96-well plate).[12]

    • Incubate for 30-60 minutes at 37°C, protected from light.[12]

  • Wash Step: Remove the loading solution and wash the cells gently 1-2 times with Assay Buffer containing Probenecid to remove extracellular dye. Add a final volume of Assay Buffer (with Probenecid) to each well.

  • Compound Preparation: Prepare a serial dilution of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in Assay Buffer in a separate plate (the "compound plate"). Include a vehicle control (Assay Buffer only) and a positive control (a saturating concentration of histamine).

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader. Allow the plates to equilibrate to the measurement temperature (typically 37°C).

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the compound dilutions into the cell plate and continue recording the fluorescence signal every 1-2 seconds for at least 120 seconds.[4]

Data Analysis and Expected Results: The primary output is a kinetic trace of fluorescence intensity over time. Activation of H1R will cause a rapid increase in fluorescence, which will then gradually decline.

  • Quantify Response: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or the area under the curve (AUC).

  • Dose-Response Curve: Plot the quantified response against the logarithm of the agonist concentration.

  • EC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the compound's potency.

Expected Potency: Based on studies of inositol phosphate accumulation, a downstream event of the same pathway, the EC₅₀ for 2-thiazolylethylamine is in the micromolar range. One study in DDT1MF-2 cells reported an EC₅₀ of 42 µM, while another in C6 glioma cells reported an EC₅₀ of 91 µM.[2][6] These values provide a starting point for designing your concentration range.

H1R AgonistCell LineAssay TypeReported EC₅₀Reference
2-Thiazolylethylamine DDT1MF-2Inositol Phosphate42 µM[2]
2-Thiazolylethylamine C6 gliomaInositol Phosphate91 µM[6]
HistamineDDT1MF-2Calcium Influx7.0 µM[10]
HistamineC6 gliomaInositol Phosphate24 µM[6]

PART 2: In Vivo Application - Investigating Neuronal Excitability and Seizure Susceptibility

The central histaminergic system is a known inhibitor of convulsions, and activation of H1 receptors plays a key role in this process.[1][5] Studies have shown that intracerebroventricular (ICV) administration of 2-thiazolylethylamine, as a selective H1 agonist, significantly decreases seizure susceptibility in mouse models.[1] This makes the compound an excellent tool for investigating the mechanisms of epilepsy and the therapeutic potential of targeting the H1 receptor.

Protocol 2: Assessing Anticonvulsant Effects in a PTZ-Induced Seizure Model

This protocol describes the ICV administration of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride followed by the induction of seizures with Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Principle of the Model: PTZ blocks the inhibitory action of GABA, leading to widespread neuronal hyperexcitability and generalized seizures.[13] By administering the H1 agonist prior to the PTZ challenge, researchers can assess its ability to counteract this hyperexcitability and reduce the severity or delay the onset of seizures.

Materials:

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

  • Pentylenetetrazole (PTZ)

  • Sterile, pyrogen-free 0.9% saline

  • Adult male mice (e.g., C57BL/6 strain)

  • Anesthesia (e.g., Isoflurane)

  • Stereotaxic apparatus (optional, for surgical accuracy) or materials for free-hand injection

  • Hamilton syringe or other microinjection system

  • Observation chamber (e.g., a clear Plexiglas arena)

  • Video recording equipment

Experimental Workflow:

Seizure_Model_Workflow cluster_surgery Phase 1: ICV Administration cluster_seizure Phase 2: Seizure Induction & Observation A Anesthetize mouse B Perform ICV injection (Vehicle or Compound) A->B C Allow for recovery B->C D Administer PTZ (i.p.) E Place in observation chamber & start timer D->E F Observe & score behavior for 30 min E->F G Record latencies & max seizure stage F->G H Data Analysis G->H

Figure 3: Workflow for In Vivo Seizure Susceptibility Study.

Step-by-Step Procedure:

Part A: Intracerebroventricular (ICV) Injection This procedure should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Solution Preparation: Dissolve 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. The vehicle control group should receive an injection of the vehicle alone. While the specific dose from the key study by Yokoyama et al. is not detailed in the abstract, a dose-finding study is recommended.[1] Based on other centrally administered histamine agonists, a starting range of 10-100 nmol per mouse could be explored.

  • Anesthesia: Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.

  • Injection:

    • Mount the anesthetized mouse in a stereotaxic frame or hold it firmly for a free-hand injection.[14]

    • Make a small incision in the scalp to expose the skull.

    • Using stereotaxic coordinates (relative to bregma) or anatomical landmarks, drill a small burr hole over the lateral ventricle.[13] For a free-hand injection, a common landmark is approximately 1 mm posterior and 1 mm lateral to the bregma.[14]

    • Slowly lower the injection needle to the correct depth (typically 2-3 mm from the skull surface).

    • Infuse the solution (e.g., 1-5 µL) over 1-2 minutes to prevent a rapid increase in intracranial pressure.[10]

    • Leave the needle in place for an additional 1-2 minutes to minimize backflow upon withdrawal.[10]

    • Slowly retract the needle, suture the incision, and allow the animal to recover on a warming pad.

Part B: PTZ Induction and Behavioral Scoring

  • Habituation: After a set time following the ICV injection and recovery (e.g., 15-30 minutes), place the mouse in the observation chamber for a 3-minute habituation period.[13]

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 30-60 mg/kg) via intraperitoneal (i.p.) injection. The exact dose may need to be optimized for the specific mouse strain and desired seizure severity.[13][15]

  • Observation and Scoring: Immediately after PTZ injection, begin video recording and observing the mouse for 30 minutes. Score the seizure severity using a modified Racine scale.[16][17][18]

Modified Racine Scale for PTZ-Induced Seizures in Mice: [17][19]

StageBehavioral Manifestation
0 No response, normal behavior
1 Facial and ear twitching, head nodding
2 Myoclonic body jerks, but upright posture
3 Clonic convulsions, turning onto one side
4 Generalized clonic convulsions, rearing
5 Generalized tonic-clonic convulsions with loss of righting reflex (falling on back)
6 Death

Data Analysis and Expected Results: The primary endpoints for this experiment are:

  • Latency to First Seizure: Time from PTZ injection to the first sign of seizure activity (e.g., Stage 1 or 2).

  • Maximum Seizure Stage: The highest stage reached on the Racine scale during the observation period.

  • Seizure Duration: Total time spent in convulsive seizure stages.

Expected Outcome: Compared to the vehicle-treated control group, mice pre-treated with an effective dose of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride are expected to show:

  • An increase in the latency to the first seizure.

  • A decrease in the maximum seizure stage reached.

  • A reduction in the overall duration of seizure activity.

These results would confirm the anticonvulsant effect of H1 receptor activation in the CNS, consistent with published findings.[1]

Safety, Handling, and Storage

Hazard Identification: 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is classified as:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[7]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid creating dust if handling the solid form.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • For long-term storage of stock solutions, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Conclusion

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a specific and valuable tool for neuroscience researchers investigating the histaminergic system. Its selective agonism at the H1 receptor allows for precise interrogation of this pathway's role in neuronal signaling and CNS disorders. The protocols outlined in this guide provide a robust framework for both in vitro characterization and in vivo functional studies. By carefully applying these methodologies, researchers can further unravel the complex contributions of the H1 receptor to brain health and disease, potentially identifying new avenues for therapeutic intervention.

References

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]

  • Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. (n.d.). PubMed Central. [Link]

  • 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice. (n.d.). PubMed. [Link]

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). Journal of Visualized Experiments. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]

  • Involvement of histamine 1 receptor in seizure susceptibility and neuroprotection in immature mice. (2010). PubMed. [Link]

  • Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. (1993). PubMed. [Link]

  • Why fluo4-AM Calcium assay is not working?. (2019). ResearchGate. [Link]

  • In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. (n.d.). PubMed. [Link]

  • A revised Racine's scale for PTZ-induced seizures in rats. (2009). PubMed. [Link]

  • Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP. (1994). PubMed. [Link]

  • Modified Racine scale for the behavioral scoring of seizure severity of... (n.d.). ResearchGate. [Link]

  • Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells. (2013). PubMed Central. [Link]

  • Intra-Cerebroventricular (ICV) Route in Mice for Administration of Gene Therapy Products. (n.d.). Altasciences. [Link]

  • Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization. (n.d.). PLOS One. [Link]

  • Free-Hand Intracerebroventricular Injections in Mice. (2024). Journal of Visualized Experiments. [Link]

  • Histamine H1-Receptor-Mediated Modulation Of NMDA Receptors: Consequences In Epilepsy. (2023). bioRxiv. [Link]

  • MPX NOMAD H1 Histamine Receptor Cell Line. (n.d.). Innoprot. [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (n.d.). Journal of Visualized Experiments. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central. [Link]

  • Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat. (n.d.). Galen Medical Journal. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]

  • Histamine H1- and H4-receptor expression in human colon-derived cell lines. (2023). PubMed Central. [Link]

  • Synthesis and biological profile of 2,3-dihydro[1][8]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journals. [Link]

  • Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. (2022). Frontiers. [Link]

  • Influences of histamine H1 receptor antagonists on maximal electroshock seizure in infant rats. (2006). SciSpace. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. (n.d.). Molecular Devices. [Link]

  • Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. (n.d.). PubMed Central. [Link]

  • Visual detection of seizures in mice using supervised machine learning. (n.d.). PubMed Central. [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols for Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of therapeutic agents.[4] Molecules incorporating the thiazole nucleus exhibit a remarkable breadth of pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[5][6][7] This versatility stems from the thiazole ring's capacity to serve as a bioisostere for other functional groups, to act as a rigid linker orienting pharmacophoric elements, and to directly participate in binding to biological targets.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of thiazole derivatives in modern drug discovery, complete with detailed synthetic protocols and biological evaluation methods.

Therapeutic Landscape of Thiazole Derivatives

The therapeutic impact of thiazole-containing drugs is extensive, with numerous approved medicines and a robust pipeline of clinical and preclinical candidates.

Anticancer Applications

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[4][8][9] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[10][11]

Key Examples of Anticancer Thiazole Derivatives:

Drug NameTarget(s)Therapeutic Indication
Dasatinib BCR-ABL, SRC family kinasesChronic myeloid leukemia (CML), Acute lymphoblastic leukemia (ALL)
Ixabepilone MicrotubulesMetastatic or locally advanced breast cancer
Pramipexole Dopamine receptorsParkinson's disease (also has shown some neuroprotective effects)[12]
Tiazofurin Inosine monophosphate dehydrogenaseAcute nonlymphocytic leukemia

This table summarizes some of the clinically relevant thiazole-containing anticancer and neurological drugs.

One notable example is the potent activity of certain thiazole derivatives against breast cancer cell lines, such as MCF-7, where they have demonstrated significant cytotoxic effects.[8][13] Some derivatives have shown IC50 values in the low micromolar range, comparable to or even exceeding the potency of standard chemotherapeutic agents.[13]

G caption Mechanism of Thiazole Kinase Inhibitors

Antimicrobial Applications

The thiazole scaffold is a recurring motif in antimicrobial agents, demonstrating efficacy against a wide spectrum of pathogens, including bacteria, fungi, and viruses.[5][14][15] The rise of multidrug-resistant strains has spurred the development of novel thiazole-based antimicrobials. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. For instance, some thiazole derivatives have shown potent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain bacterial strains.[14][15]

Clinically Relevant Thiazole-Containing Antimicrobials:

  • Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[14][15]

  • Abafungin: An antifungal agent.[1]

  • Sulfazole: An antimicrobial sulfonamide.[1]

Neurological and Neurodegenerative Disease Applications

Recent research has highlighted the potential of thiazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[7][16][17] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAOs), or to modulate pathways involved in neuroinflammation and oxidative stress.[16][18][19] Several synthesized thiazole derivatives have exhibited potent AChE inhibitory activity with IC50 values in the nanomolar range.[18]

Experimental Protocols

Protocol 1: Synthesis of a 2-Amino-4-arylthiazole Derivative (Hantzsch Thiazole Synthesis)

This protocol outlines a classic and reliable method for the synthesis of the thiazole core, the Hantzsch synthesis, which involves the condensation of a thiourea with an α-haloketone.[4]

Materials:

  • Thiourea

  • Substituted phenacyl bromide (α-bromoacetophenone)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Hexane and water for washing

  • Thin-layer chromatography (TLC) supplies

  • Melting point apparatus

  • Spectroscopic instruments for characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of the substituted phenacyl bromide and 12 mmol of thiourea in 50 mL of ethanol.[20]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.[20] Monitor the reaction progress using TLC.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the thiazole derivative should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water followed by hexane to remove any unreacted starting materials and impurities.[20]

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Determine the melting point and characterize the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G Start Start Reactants Dissolve Thiourea & α-Haloketone in Ethanol Start->Reactants Reflux Reflux for 3-4 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Water & Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterization (NMR, IR, MS) Dry->Characterize End End Characterize->End caption Workflow for Hantzsch Thiazole Synthesis

Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[13][21]

Materials:

  • Synthesized thiazole derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[13]

  • Normal cell line (e.g., L929 mouse fibroblast) for cytotoxicity comparison[21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells and normal cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity of Novel Thiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Selectivity Index (SI)*
Thiazole-AMCF-75.73>10
Thiazole-BHepG27.268.5
Thiazole-CSaOS-215.25.1
Staurosporine (Control)MCF-76.77-

*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Note: The data presented in this table is illustrative and based on findings from various research articles.[8][9][13]

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable platform in the quest for novel therapeutic agents.[3][4] Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for the development of drugs targeting a wide array of diseases.[6] Future research in this area will likely focus on the design of more selective and potent thiazole derivatives through structure-activity relationship (SAR) studies, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. The continued investigation of thiazole-based compounds holds significant promise for addressing unmet medical needs.

References

  • Thiazole derivatives as potential antitumor agents. - ResearchGate. Available at: [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. Available at: [Link]

  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]

  • Thiazole and thiazole containing drugs | PPTX - Slideshare. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties - Oriental Journal of Chemistry. Available at: [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available at: [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. Available at: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. Available at: [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. Available at: [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed Central. Available at: [Link]

Sources

Application Note & Protocol: The Hantzsch Synthesis for the Strategic Preparation of 2-Aminothiazole Cores in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The Hantzsch thiazole synthesis, a classic yet remarkably robust reaction first described in 1887, remains the most fundamental and versatile method for constructing this vital heterocyclic core.[4] This guide provides a comprehensive theoretical and practical overview of the Hantzsch-type synthesis for preparing 2-aminothiazole cores. It details the underlying mechanism, provides a validated, step-by-step experimental protocol, discusses modern optimization strategies, and contextualizes its application within drug development programs.

Part 1: The Underlying Chemistry - Mechanism and Rationale

The enduring utility of the Hantzsch synthesis lies in its simplicity and reliability, typically involving the condensation of an α-halocarbonyl compound with a nucleophilic sulfur reagent, such as thiourea or a thioamide.[4][5]

The Core Transformation

The overall reaction can be generalized as a cyclocondensation between two key building blocks to form the aromatic thiazole ring, with the elimination of water and a hydrogen halide.

General Scheme: α-Haloketone + Thiourea → 2-Aminothiazole + H₂O + HX

Step-by-Step Mechanism

Understanding the mechanism is critical for troubleshooting and optimization. The process unfolds in three distinct stages:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone.[4][5] This is a classic Sₙ2 reaction that displaces the halide ion and forms an isothiouronium salt intermediate. The choice of a good leaving group on the ketone (Br > Cl) and an appropriate solvent to facilitate this bimolecular reaction is key.

  • Intramolecular Cyclization: The intermediate possesses both a nucleophilic nitrogen and an electrophilic carbonyl carbon. The nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.[4][5] This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

  • Dehydration & Aromatization: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate.[4][6] This dehydration leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2-aminothiazole product. The formation of this aromatic ring is the thermodynamic driving force for the reaction.[6]

Mechanistic Workflow Diagram

The following diagram illustrates the sequential steps of the Hantzsch 2-aminothiazole synthesis.

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.[4]

Part 2: Experimental Protocol - A Validated Method

This section provides a reliable, field-proven protocol for the synthesis of a model compound, 2-amino-4-phenylthiazole , which serves as a foundational procedure that can be adapted for various analogs.

Objective & Materials
  • Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

  • Safety: This procedure should be performed in a well-ventilated fume hood. 2-bromoacetophenone is a lachrymator and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Materials & EquipmentPurpose
2-Bromoacetophenoneα-haloketone starting material
ThioureaThioamide starting material
Ethanol (95% or absolute)Reaction solvent
5% Sodium Carbonate (Na₂CO₃)Neutralizing agent during work-up
Round-bottom flask (50 mL)Reaction vessel
Reflux condenserTo prevent solvent loss upon heating
Magnetic stirrer/hotplateFor heating and agitation
Buchner funnel & filter flaskFor product isolation by filtration
Thin Layer Chromatography (TLC)To monitor reaction progress
Stoichiometry and Reagent Table
ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Bromoacetophenone199.055.00.995 g1.0
Thiourea76.127.50.571 g1.5
Ethanol46.07-5-10 mLSolvent
5% Na₂CO₃ (aq)105.99-~20 mLWork-up

Rationale for Stoichiometry: A slight excess of thiourea (1.2-1.5 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone and to drive the reaction to completion.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).[5]

  • Solvent Addition: Add 5-10 mL of ethanol to the flask.[4][5] The volume should be sufficient to dissolve the reactants upon heating.

  • Heating and Reflux: Attach a reflux condenser and place the flask on a stirrer/hotplate. Heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring.[4]

  • Reaction Monitoring: Allow the reaction to proceed for 30-60 minutes.[5] Progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the mobile phase), observing the disappearance of the 2-bromoacetophenone spot.[5]

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.[5]

  • Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing ~20 mL of 5% aqueous sodium carbonate solution.[1][5] This step neutralizes the hydrobromic acid (HBr) byproduct, causing the less soluble 2-amino-4-phenylthiazole product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[5]

  • Washing and Drying: Wash the filter cake with cold water to remove any remaining salts and impurities.[1][5] Allow the product to air-dry on the filter or on a watch glass. For higher purity, recrystallization from ethanol may be performed.

Expected Outcome & Characterization
  • Yield: This reaction is known to be high-yielding, often exceeding 90%.[5][6]

  • Appearance: A light yellow or off-white crystalline solid.

  • Characterization: The identity and purity of the product should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[5][7]

Part 3: Optimization, Scope, and Modern Methodologies

While the classical protocol is effective, modern synthetic chemistry demands greater efficiency, sustainability, and speed.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure starting materials; product loss during work-up.Increase reaction time or temperature. Confirm starting material purity. Ensure pH is basic enough during precipitation. Minimize transfer losses.
Side Product Formation Reaction of N-substituted thioureas can lead to isomeric products.[8]Under neutral conditions, 2-(N-substituted amino)thiazoles are favored. Acidic conditions can lead to 3-substituted 2-imino-dihydrothiazoles.[8]
Reaction Stalls Poor solubility of reactants; insufficient heating.Use a co-solvent like DMF for poorly soluble substrates. Ensure the reaction reaches and maintains reflux temperature.
Protocol Variations for Enhanced Efficiency

The drive for "green chemistry" and accelerated synthesis has led to significant improvements over the conventional reflux method.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields.[3][10][11] This is due to efficient and rapid heating of the polar solvent and reactants.

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, often at lower temperatures than conventional heating.[9][12]

  • One-Pot, Multi-Component Reactions: To improve efficiency, one-pot procedures have been developed where the α-haloketone is generated in situ from a ketone and a halogen source (like NBS or I₂), followed by the addition of thiourea without isolating the intermediate.[1][9][13]

Comparative Analysis of Methods
MethodTypical Reaction TimeTemperatureKey Advantages
Conventional Heating 1 - 8 hours[10]Reflux (~80°C)Simple setup, well-established.
Microwave Irradiation 5 - 30 minutes[10]90 - 120°CDrastically reduced time, often higher yields, energy-efficient.[3][10]
Ultrasonic Irradiation 2 - 3.5 hours[9][12]Room Temp.Milder conditions, energy-efficient, can improve yields.[9]

Part 4: Relevance in Drug Development

The 2-aminothiazole moiety is a key pharmacophore found in numerous FDA-approved drugs, highlighting the industrial importance of its synthesis.[14]

  • Kinase Inhibitors: The structure is central to several tyrosine kinase inhibitors used in oncology, such as Dasatinib , where the thiazole ring is crucial for binding to the ATP pocket of the target kinase.

  • Antimicrobials: It forms the core of various generations of cephalosporin antibiotics (e.g., Cefixime, Ceftibuten) and other antimicrobial agents.[14]

  • Other Therapeutic Areas: The scaffold is also present in drugs for a wide range of conditions, including anti-inflammatory agents (Meloxicam), dopamine agonists (Pramipexole), and treatments for hyperthyroidism.[14]

The Hantzsch synthesis provides an efficient platform for generating large libraries of diverse 2-aminothiazole derivatives, which are then screened for biological activity in high-throughput screening (HTS) campaigns to identify new drug leads.[2][13]

Conclusion

The Hantzsch thiazole synthesis is a testament to the power of classical organic reactions in the modern era of drug discovery. Its operational simplicity, high yields, and broad applicability make it an indispensable tool for medicinal chemists. By understanding its mechanism and embracing modern enhancements like microwave and ultrasonic assistance, researchers can efficiently generate novel molecular entities built around the privileged 2-aminothiazole core, accelerating the path toward new therapeutic breakthroughs.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9348-9357. Available from: [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Dey, S., Das, A., & Hossain, M. F. (2020). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Pop, R., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15846-15867. Available from: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Pop, R., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(36), 4855-4858. Available from: [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. Retrieved from [Link]

  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively. The information is structured in a question-and-answer format to address specific, common problems.

Overview of Synthetic Strategies

The synthesis of 2-(1,3-Thiazol-2-yl)ethanamine is not a trivial one-step process. It requires careful planning and execution over several stages. The most common and logical strategies involve building the ethylamine side-chain onto a pre-existing thiazole ring. Below is a diagram outlining two prevalent retrosynthetic pathways.

G product 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride free_base 2-(1,3-Thiazol-2-yl)ethanamine product->free_base  Neutralization / Workup free_base->product HCl Salt Formation   nitrile 2-(Thiazol-2-yl)acetonitrile free_base->nitrile  Nitrile Reduction (e.g., LAH, H₂/Raney Ni) halide 2-(2-Haloethyl)thiazole free_base->halide  Amination (e.g., NaN₃ then reduction, or NH₃) bromo_thiazole 2-Bromothiazole nitrile->bromo_thiazole  Nucleophilic Substitution (e.g., NaCN) halide->bromo_thiazole amino_thiazole 2-Aminothiazole bromo_thiazole->amino_thiazole  Sandmeyer-type Reaction p1 Pathway 1: Nitrile Route p2 Pathway 2: Halide Route

Caption: Common synthetic pathways to the target compound.

This guide will primarily focus on troubleshooting Pathway 1 (The Nitrile Route) , as it is a widely adopted and reliable method.

Part 1: Synthesis of 2-Bromothiazole from 2-Aminothiazole

The conversion of 2-aminothiazole to 2-bromothiazole via a Sandmeyer-type reaction is a crucial first step. Success here hinges on the careful control of reaction conditions to manage the unstable diazonium salt intermediate.

Frequently Asked Questions (FAQs)

Q1: My yield for 2-bromothiazole is very low, and I observe significant tar formation. What is happening?

A1: This is a classic problem related to the instability of the thiazole-2-diazonium salt. The key is rigorous temperature control.

  • Causality: Diazonium salts, particularly heteroaromatic ones, are prone to decomposition at elevated temperatures, leading to a complex mixture of byproducts and tar. The reaction should be maintained between 0°C and 5°C throughout the diazotization (addition of sodium nitrite) and the subsequent substitution with bromide.[1]

  • Troubleshooting Steps:

    • Pre-cool Everything: Ensure your acid solution (H₂SO₄ or HBr) containing 2-aminothiazole is thoroughly chilled in an ice-salt bath before you begin adding the sodium nitrite solution.

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and slowly, ensuring the tip of the addition funnel is below the surface of the reaction mixture. This prevents localized warming and decomposition of the diazonium salt at the surface.

    • Vigorous Stirring: Maintain efficient stirring to dissipate heat as it is generated.

    • Monitor Temperature: Use a low-temperature thermometer to ensure the internal reaction temperature never exceeds 7-10°C.[1]

Q2: The reaction seems to stall, and my starting 2-aminothiazole is not fully consumed, even with excess nitrite.

A2: This often points to issues with the acidity of the medium or the quality of the sodium nitrite.

  • Causality: The formation of the active diazotizing agent, nitrous acid (HNO₂), requires a sufficiently acidic environment. If the acid concentration is too low, diazotization will be incomplete. Furthermore, sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂, converting to sodium nitrate, which is unreactive.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Use the recommended acid concentration, typically a 40-50% aqueous solution of sulfuric acid.[1]

    • Use Fresh Sodium Nitrite: Purchase fresh sodium nitrite from a reliable supplier and keep the container tightly sealed.

    • Check Solubility: 2-aminothiazole is not highly soluble in the acid mixture. Ensure it is a well-stirred slurry to maximize the surface area for reaction.

G start Low 2-Bromothiazole Yield q_temp Was Temp < 10°C throughout addition? start->q_temp q_reagents Are reagents (H₂SO₄, NaNO₂) of good quality and correct concentration? q_temp->q_reagents Yes sol_temp SOLUTION: Improve cooling (ice-salt bath), add NaNO₂ slowly, stir vigorously. q_temp->sol_temp No sol_reagents SOLUTION: Use fresh NaNO₂. Verify acid concentration. q_reagents->sol_reagents No sol_workup ISSUE: Product loss during workup. Check steam distillation setup and extraction procedure. q_reagents->sol_workup Yes end Successful Synthesis sol_temp->end sol_reagents->end sol_workup->end

Caption: Troubleshooting the Sandmeyer-type reaction.

Part 2: Synthesis of 2-(Thiazol-2-yl)acetonitrile

This step involves a nucleophilic substitution where the bromide of 2-bromothiazole is displaced by a cyanide anion. The primary challenges are ensuring the reaction goes to completion and handling the highly toxic cyanide reagent safely.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction is sluggish and gives a poor yield of the nitrile.

A1: This can be due to several factors, including the choice of solvent, cyanide source, and the potential for side reactions.

  • Causality: This is an SₙAr (Nucleophilic Aromatic Substitution) type reaction. For it to proceed efficiently, the solvent must be able to dissolve the cyanide salt and the substrate. Polar aprotic solvents like DMSO or DMF are ideal. The choice of cyanide salt also matters; while NaCN is common, CuCN can sometimes be more effective for heteroaromatic systems, though it requires higher temperatures.

  • Troubleshooting Steps:

    • Solvent Choice: Switch from less polar solvents (like ethanol or acetone) to high-polarity aprotic solvents like DMSO or DMF. This will increase the solubility and nucleophilicity of the cyanide ion.

    • Ensure Anhydrous Conditions: Water can compete as a nucleophile and lead to hydrolysis byproducts. Use anhydrous solvents and dry glassware.

    • Temperature: If using NaCN in DMSO, the reaction may require moderate heating (e.g., 50-80°C) to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS.

    • Consider a Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction if you are using a two-phase system, though a homogenous solution in DMSO is preferred.

Q2: How do I safely handle and quench a reaction involving sodium cyanide?

A2: EXTREME CAUTION IS REQUIRED. Cyanide is acutely toxic. Acidification of cyanide salts liberates highly poisonous hydrogen cyanide (HCN) gas.

  • Expertise & Safety: All manipulations involving solid NaCN or cyanide solutions must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and ensure you are trained in its use.

  • Safe Quenching Protocol:

    • Cool the reaction mixture in an ice bath.

    • Prepare a fresh, cold solution of sodium hypochlorite (bleach) and sodium hydroxide. A common mixture is a 1:1 ratio of commercial bleach and 1M NaOH solution.

    • Slowly and carefully add the cyanide-containing reaction mixture to the bleach/NaOH solution with vigorous stirring. The hypochlorite will oxidize the cyanide (CN⁻) to the much less toxic cyanate ion (OCN⁻). The basic conditions (from NaOH) prevent the formation of HCN gas.

    • Allow the mixture to stir for several hours to ensure complete destruction of the cyanide before proceeding with standard aqueous workup and disposal.

Part 3: Reduction of 2-(Thiazol-2-yl)acetonitrile to the Amine

The reduction of the nitrile to the primary amine is the final step before salt formation. The choice of reducing agent is critical and dictates the reaction conditions and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: My LiAlH₄ reduction is incomplete, or I am getting a complex mixture of products.

A1: Lithium aluminum hydride (LAH) is a powerful but non-selective reducing agent. Incomplete reactions are often due to insufficient reagent or deactivation by moisture. Complex mixtures can arise from over-reduction or side reactions if not properly controlled.

  • Causality: LAH reacts violently with water and protic solvents. Any moisture in the reaction will consume the reagent, leading to a lower effective stoichiometry and an incomplete reaction. The mechanism involves the formation of an intermediate imine-aluminate complex, which is then further reduced to the amine.[2][3]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Sufficient Equivalents: Use at least 1.5-2.0 molar equivalents of LAH relative to the nitrile to ensure the reaction goes to completion.

    • Controlled Addition: Add the nitrile solution dropwise to a stirred suspension of LAH in THF at 0°C to manage the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature or gently reflux to drive it to completion.

    • Proper Workup: The workup is critical for both safety and yield. A Fieser workup is highly recommended:

      • Cool the reaction to 0°C.

      • Slowly add 'x' mL of water (where 'x' is the mass in grams of LAH used).

      • Slowly add 'x' mL of 15% aqueous NaOH.

      • Slowly add '3x' mL of water.

      • Stir vigorously for 30 minutes. The grey suspension should become a granular white precipitate (lithium and aluminum salts) that is easily filtered off.

Q2: I want to avoid using LiAlH₄. What are my alternatives, and what are the potential problems?

A2: Catalytic hydrogenation is an excellent, scalable alternative to LAH. However, it can produce secondary and tertiary amine byproducts if not performed correctly.[4]

  • Causality: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine on the catalyst surface, leading to the formation of a secondary amine after reduction. This secondary amine can react again, leading to tertiary amines.

  • Alternative Methods & Troubleshooting:

Reagent/MethodTypical ConditionsProsCons & Troubleshooting
H₂ / Raney Nickel H₂ (50-100 psi), Ethanol/Ammonia, RT-50°CScalable, cheaper than LAH, effective.Primary challenge is secondary amine formation. To suppress this, run the reaction in a solution of ammonia in ethanol (e.g., 7N NH₃ in EtOH). The excess ammonia outcompetes the product amine for the imine intermediate.[4]
H₂ / Pd/C H₂ (50-100 psi), Acidic media (e.g., EtOH/HCl)Good for substrates sensitive to basic conditions.Can be less effective than Raney Ni. The acidic conditions protonate the product amine, preventing it from reacting with the imine intermediate.
Borane (BH₃•THF) THF, RefluxMilder than LAH, good functional group tolerance.Slower reaction times. Requires careful quenching with acid (e.g., HCl) to hydrolyze the borane-amine complex.

Part 4: Purification and Dihydrochloride Salt Formation

The final stage involves purifying the free-base amine and converting it to the stable, crystalline dihydrochloride salt.

Q1: My final free-base amine is an oil and is difficult to purify by column chromatography.

A1: Primary amines are often polar and can streak badly on silica gel columns. Purification via salt formation is often the best strategy.

  • Expertise & Technique:

    • Acid-Base Extraction: After the reduction workup, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to move the amine into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.

    • Purify as the Salt: If the amine is still impure, the most effective method is to convert it to the dihydrochloride salt, which can then be purified by recrystallization.

Detailed Protocol: Dihydrochloride Salt Formation
  • Preparation: Ensure the purified free-base amine, 2-(1,3-Thiazol-2-yl)ethanamine, is dissolved in a suitable anhydrous solvent in which the salt is insoluble. Anhydrous ethanol, isopropanol, or diethyl ether are common choices.

  • Stoichiometry: The target molecule has two basic nitrogen atoms: the primary amine and the thiazole ring nitrogen. Therefore, at least two equivalents of HCl are required to form the stable dihydrochloride salt.

  • HCl Addition: Cool the amine solution to 0°C. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using an alcohol solvent).

  • Precipitation: The dihydrochloride salt should precipitate as a white or off-white solid. Monitor the pH of the solution with pH paper to ensure it is strongly acidic (pH < 2).

  • Isolation & Recrystallization: Collect the solid by vacuum filtration, wash with cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum. The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some new 5- substituted of -. JOCPR, 5(5), 147-152.
  • PubChem - NIH. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Molecules. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • ACS Publications. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(5), 2213–2214. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved from [Link]

  • YouTube. (2023). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important histamine agent and building block.[1][2] We have structured this guide in a question-and-answer format to directly address challenges you may encounter at critical stages of the synthesis.

I. Synthetic Workflow Overview

The successful synthesis of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is typically achieved through a multi-step process. The most common and logical pathway involves the formation of a key intermediate, 2-(1,3-Thiazol-2-yl)acetonitrile, followed by its reduction to the primary amine and subsequent conversion to the stable dihydrochloride salt. Understanding this workflow is the first step in effective troubleshooting.

Synthetic_Workflow Start Thiazole Precursors (e.g., Thioamide + α-haloaldehyde) Intermediate1 2-(1,3-Thiazol-2-yl)acetonitrile Start->Intermediate1 Hantzsch Synthesis/ Side-chain addition Intermediate2 2-(1,3-Thiazol-2-yl)ethanamine (Free Base) Intermediate1->Intermediate2 Nitrile Reduction FinalProduct 2-(1,3-Thiazol-2-yl)ethanamine •2HCl (Final Product) Intermediate2->FinalProduct Salt Formation (HCl)

Caption: General synthetic pathway for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

II. Frequently Asked Questions (FAQs) - General Issues

Q1: My overall yield is consistently low (<40%). Where should I start investigating?

A1: A low overall yield is a common problem that requires a systematic approach. Instead of repeating the entire sequence, analyze each step independently.

  • Confirm Intermediate Purity: Before proceeding to the next step, ensure the purity of your key intermediate, 2-(1,3-Thiazol-2-yl)acetonitrile. Impurities carried over from the initial thiazole synthesis can interfere with the reduction step. Use techniques like NMR or GC-MS to confirm structure and purity.

  • Isolate the Free Amine: After the nitrile reduction, perform a careful work-up and attempt to isolate and characterize the free amine, 2-(1,3-Thiazol-2-yl)ethanamine, before salt formation. This will give you an accurate yield for the reduction step itself. Low yields here often point to issues with the reduction reaction or product loss during aqueous work-up.

  • Evaluate the Salt Formation: The final step can also be a source of yield loss. The product might be more soluble in your chosen solvent than anticipated, or it may have "oiled out" instead of precipitating.

The following troubleshooting decision tree can guide your investigation:

Troubleshooting_Tree Start Low Overall Yield Check_Step1 Step 1: Acetonitrile Intermediate - Low yield or impure? Start->Check_Step1 Check_Step2 Step 2: Nitrile Reduction - Incomplete reaction? - Side products formed? Start->Check_Step2 Check_Step3 Step 3: Salt Formation - Product not precipitating? - Loss during filtration? Start->Check_Step3 Sol_Step1 Troubleshoot Thiazole Synthesis: - Reagent quality - Temperature control - Purification method Check_Step1->Sol_Step1 Sol_Step2 Optimize Reduction: - Change reducing agent - Check catalyst activity - Adjust work-up pH Check_Step2->Sol_Step2 Sol_Step3 Refine Crystallization: - Use different solvent (e.g., IPA/Ether) - Control precipitation temperature - Ensure anhydrous conditions Check_Step3->Sol_Step3

Caption: Decision tree for troubleshooting low yield synthesis.

III. Troubleshooting Guide by Synthetic Stage

Stage 1: Synthesis of 2-(1,3-Thiazol-2-yl)acetonitrile (Intermediate)

This intermediate is the cornerstone of the synthesis. Its quality directly impacts the subsequent steps. A common method to form the thiazole ring is the Hantzsch synthesis, which involves reacting an α-haloketone or aldehyde with a thioamide.[3][4]

Q2: I'm seeing multiple spots on my TLC plate after the thiazole formation reaction. What are the likely side products?

A2: The Hantzsch synthesis, while robust, can lead to side products if not properly controlled.[3]

  • Cause: The formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, is a known side reaction, especially if using substituted thioureas.[5] The regioselectivity of the cyclization is highly dependent on reaction conditions.

  • Mechanism Insight: The reaction proceeds via an initial SN2 reaction followed by intramolecular condensation and dehydration.[4] The pathway can diverge depending on which nitrogen or sulfur atom attacks first and the subsequent cyclization pattern.

  • Solution:

    • pH Control: Maintain neutral or slightly basic conditions to favor the desired 2-aminothiazole structure if that is your precursor route.[5]

    • Temperature Management: Avoid excessive heat, which can promote side reactions and decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reagent Purity: Ensure your starting materials (e.g., α-halo-acetaldehyde equivalent and thioacetamide) are pure and free from contaminants that could catalyze alternative pathways.

Stage 2: Reduction of 2-(1,3-Thiazol-2-yl)acetonitrile

This is the most critical step for yield and purity. The goal is to cleanly reduce the nitrile (-C≡N) to a primary amine (-CH₂-NH₂) without affecting the thiazole ring.

Q3: My nitrile reduction is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?

A3: Incomplete reduction is a frequent issue. The cause depends on the chosen method.

Reducing AgentPotential Cause for IncompletenessRecommended Solution
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C) Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a catalyst poison.Use a sulfur-tolerant catalyst or a larger catalyst loading. Pre-treat glassware to remove any residual oxidizing agents.
Insufficient Pressure/Time: The reaction may require higher hydrogen pressure or longer reaction times.Increase H₂ pressure incrementally (e.g., from 50 psi to 100 psi). Monitor the reaction by TLC or GC-MS and extend the time until the starting material is consumed.
Chemical Reduction (e.g., LiAlH₄, BH₃•THF) Reagent Decomposition: Lithium aluminum hydride (LAH) and borane are highly reactive with moisture and protic solvents.Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Insufficient Equivalents: The stoichiometry may be off, or some reagent may have been quenched by trace water.Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of LAH). Add the nitrile slowly to the reducing agent solution to maintain control.

Q4: My mass spec analysis shows a dimer or secondary amine byproduct after reduction. Why is this happening?

A4: This is a classic side reaction in nitrile reduction.

  • Cause: The initially formed primary amine can react with an intermediate imine species, leading to the formation of a secondary amine byproduct after reduction.

  • Mechanism Insight: The reduction of a nitrile proceeds through an intermediate imine. The desired pathway is the reduction of this imine to the primary amine. However, the primary amine product can also act as a nucleophile and attack the imine intermediate.

  • Solution:

    • Use of Additives (for Catalytic Hydrogenation): Conducting the hydrogenation in the presence of ammonia or using a solvent like acetic anhydride (which temporarily protects the amine) can suppress secondary amine formation.

    • Choice of Reagent (for Chemical Reduction): Using a reagent like lithium aluminum hydride (LAH) at low temperatures often minimizes this side reaction as the reduction of the imine is typically fast.

Stage 3: Formation and Isolation of the Dihydrochloride Salt

The final step is converting the free amine into its stable, crystalline dihydrochloride salt. This step is critical for purification, handling, and long-term stability.

Q5: When I add HCl to my free amine solution, it turns into a sticky oil instead of a crystalline solid. How can I get it to precipitate properly?

A5: "Oiling out" is a common crystallization problem, often caused by impurities or inappropriate solvent/temperature conditions.

  • Cause 1: Impurities: Residual solvents or organic byproducts can act as an "anti-solvent," preventing the formation of an ordered crystal lattice.

  • Solution 1: Ensure the free amine is as pure as possible before attempting salt formation. A quick filtration through a plug of silica gel can sometimes remove problematic impurities.

  • Cause 2: Solvent System: The solvent may be too polar, keeping the salt dissolved, or the polarity change upon HCl addition might be too drastic.

  • Solution 2:

    • Solvent Choice: The ideal method is to dissolve the free amine in a non-polar, anhydrous solvent where the amine is soluble but the salt is not. Common choices include isopropanol (IPA), diethyl ether, or a mixture like IPA/ether or ethanol/ether.

    • Method: Dissolve the purified free amine in a minimal amount of anhydrous IPA or ethanol. Slowly add a solution of anhydrous HCl in a non-polar solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with vigorous stirring.

    • Temperature Control: Cooling the solution (e.g., to 0 °C) can often promote crystallization over oiling out.

Q6: My final product has a melting point that is broad or lower than the literature value. What's the issue?

A6: A poor melting point is a clear indicator of impurity.

  • Cause 1: Incorrect Stoichiometry: The product might be a mixture of the dihydrochloride, the mono-hydrochloride, and even some remaining free base. Both the thiazole nitrogen and the ethylamine nitrogen are basic and can be protonated.

  • Solution 1: Ensure at least two full equivalents of HCl are added. Using a standardized solution of HCl is crucial. After precipitation, the solid can be washed with a non-polar solvent like cold diethyl ether to remove any excess HCl or non-salt impurities.

  • Cause 2: Water Contamination: The dihydrochloride salt can be hygroscopic. The presence of water can lower and broaden the melting point.

  • Solution 2: Perform the salt formation under strictly anhydrous conditions. Dry the final product thoroughly under high vacuum. Store the final product in a desiccator over a strong drying agent like P₂O₅.

IV. Detailed Experimental Protocol: A Validated Approach

This protocol provides a robust method for the final two stages of the synthesis, focusing on maximizing yield and purity.

Experiment 1: Reduction of 2-(1,3-Thiazol-2-yl)acetonitrile using LiAlH₄
  • Setup: Under a nitrogen atmosphere, add lithium aluminum hydride (LAH) (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Solvent: Add anhydrous tetrahydrofuran (THF) via cannula to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve 2-(1,3-Thiazol-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat to reflux for 2-4 hours, monitoring the reaction by TLC (stain with ninhydrin to visualize the amine product).

  • Quenching (Fieser workup): Cool the reaction back down to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LAH used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with additional THF. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2-(1,3-Thiazol-2-yl)ethanamine free base. Do not overheat, as the product can be volatile.

Experiment 2: Dihydrochloride Salt Formation and Purification
  • Dissolution: Dissolve the crude free amine from the previous step in a minimal amount of anhydrous isopropanol (IPA).

  • Precipitation: While stirring, slowly add a commercially available solution of 2M HCl in diethyl ether (2.2 eq.). A white precipitate should form immediately.

  • Crystallization: Continue stirring at room temperature for 30 minutes, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.

  • Filtration: Collect the white solid by vacuum filtration. Wash the filter cake sequentially with a small amount of cold IPA, followed by a generous amount of anhydrous diethyl ether to remove any non-salt impurities and residual acid.

  • Drying: Dry the solid product under high vacuum at 40-50 °C for several hours to remove all residual solvents. Store in a desiccator.

V. References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Singh, S., Kumar, V., Sharma, S. K., Kumar, A., & Sharma, S. (2010). Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. Oriental Journal of Chemistry, 26(1), 93-101.

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2024). ChemistrySelect.

  • Synthesis and biological profile of 2,3-dihydro[6][7]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry.

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules.

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Pharmaceuticals.

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. Retrieved from [Link]

  • Clark, J. (n.d.). Making amines. Chemguide. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry.

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry.

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents. Retrieved from

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice.

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate.

  • Troubleshooting amine plants. (n.d.). ResearchGate.

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica.

  • Kramer, K., & Lilly, C. (n.d.). Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation. NC State University Libraries.

  • LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (CAS: 56933-57-4). This document is designed for drug development professionals, researchers, and scientists who encounter challenges in obtaining this crucial building block in high purity. We will move beyond simple protocols to address the underlying chemistry, helping you troubleshoot common issues and make informed decisions during your purification workflow.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

Before attempting any purification, a solid understanding of the molecule's properties and the nature of the impurities is paramount.

Q1: What are the key chemical properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride that influence its purification?

Answer: Understanding the molecule's structure and properties is the first step to a logical purification strategy. As a dihydrochloride salt, it exhibits high polarity and is generally crystalline.

  • Structure and Polarity: The molecule consists of a polar thiazole ring and an ethylamine side chain. The presence of two hydrochloride salts on the amine groups makes the compound highly polar and typically soluble in polar protic solvents like water, methanol, and ethanol, while having low solubility in nonpolar organic solvents like hexanes or diethyl ether.[1][2]

  • Stability: Amine salts are generally more stable and less prone to aerial oxidation than their corresponding free base forms.[3] However, the thiazole ring can be susceptible to certain harsh conditions. Avoid unnecessarily strong bases or high temperatures for prolonged periods.

  • Physical Properties: The compound has a molecular weight of approximately 201.12 g/mol .[1] Its high melting point and crystalline nature make recrystallization a primary method for purification.

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂N₂SPubChem[1]
Molecular Weight 201.12 g/mol PubChem[1]
Form Typically a solidGeneral Knowledge
Solubility High in water, methanol, ethanol; Low in nonpolar solventsInferred from structure
Q2: My crude product is a dark oil/discolored solid. What are the likely impurities?

Answer: The color and physical state of your crude product provide vital clues about the impurities. These often stem from the synthetic route, such as the Hantzsch thiazole synthesis or related methods.[4][5]

  • Unreacted Starting Materials: Depending on the synthesis, these could include halo-ketones or thioamides.

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to various structurally related impurities.

  • Oxidation Products: Amines, especially in their free base form, can oxidize upon exposure to air, leading to colored impurities.[3] Even transient exposure during workup can be sufficient.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

  • Inorganic Salts: Salts generated during the reaction or workup (e.g., sodium bromide, triethylammonium chloride) may be present.

A preliminary Thin Layer Chromatography (TLC) analysis is essential. Use a polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) to assess the number of components.

Part 2: Purification Workflow & Troubleshooting

This section provides a decision-making framework and detailed protocols for purifying your compound.

Decision-Making Workflow

The first step is to assess the crude material and choose the most appropriate purification path. The following workflow provides a logical guide.

PurificationWorkflow Crude Crude Product (Oil or Solid) Assess Initial Assessment (TLC, ¹H NMR, Appearance) Crude->Assess Decision Is the major impurity non-polar/moderately polar? Assess->Decision Recrystallize Primary Path: Recrystallization Decision->Recrystallize Yes Protect Alternative Path: Protect-Purify-Deprotect Decision->Protect No (Polar impurities or complex mixture) Analysis Final Purity Analysis (NMR, LC-MS, MP, EA) Recrystallize->Analysis Troubleshoot Troubleshooting: Oiling out, Low Yield, Color Recrystallize->Troubleshoot Protect->Analysis Analysis->Decision Purity Not Met Pure Pure Product (>98%) Analysis->Pure Purity Met

Caption: Decision workflow for purification.

Troubleshooting Guide (Q&A Format)

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem that occurs when the solute comes out of solution above its melting point or as a supersaturated, amorphous liquid.

  • Causality: This often happens when the solution is cooled too quickly or if the solvent system is not ideal. The high concentration of impurities can also inhibit crystal lattice formation.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until everything dissolves again. Then, allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote crystal growth.

    • Add More Solvent: The concentration of your compound might be too high. Add more of the primary solvent to the hot solution and cool slowly.

    • Change Solvent System: Your current solvent may be too good. Try a solvent system where the compound is less soluble at higher temperatures. Refer to the solvent system table below.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q4: My final product is still yellow/brown after recrystallization. How can I remove the color?

Answer: Persistent color is usually due to highly conjugated or oxidized impurities that are present in small amounts but are intensely colored.

  • Causality: These impurities often have similar polarity to your product, making them difficult to remove by recrystallization alone.

  • Solution: Activated Carbon Treatment

    • Dissolve your crude, colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

    • Add a very small amount of activated carbon (charcoal) to the hot solution (typically 1-2% w/w). Caution: Add the carbon carefully to the hot solution, as it can cause vigorous bumping. It's safer to cool the solution slightly before adding the carbon and then re-heating.

    • Keep the solution hot (refluxing or near boiling) for 5-15 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.

    • Allow the clear, filtered solution to cool and crystallize as usual.

Q5: Recrystallization isn't working due to very polar impurities. Is column chromatography an option?

Answer: Direct column chromatography of a highly polar dihydrochloride salt on silica gel is often problematic, leading to poor separation and streaking. The "Protect-Purify-Deprotect" strategy is a far more robust alternative.

  • Causality: The salt's high polarity causes it to bind irreversibly to the silica gel.

  • Expert Protocol: The Boc-Protection Strategy This strategy involves converting the polar amine salt into a less polar, neutral Boc-carbamate, which is easily purified by standard silica gel chromatography. The protecting group is then easily removed to yield the pure amine salt.[6]

Boc_Protection_Cycle CrudeSalt Crude Amine Dihydrochloride (Polar, Difficult to Purify) BocProtect 1. Boc Protection (Boc)₂O, Base (e.g., Et₃N) DCM or THF CrudeSalt->BocProtect CrudeBoc Crude Boc-Amine (Non-polar, Easy to Purify) BocProtect->CrudeBoc Column 2. Silica Gel Chromatography (e.g., Hexane/EtOAc) CrudeBoc->Column PureBoc Pure Boc-Amine Column->PureBoc Deprotect 3. Deprotection HCl in Dioxane/Ether or TFA in DCM PureBoc->Deprotect PureSalt Pure Amine Dihydrochloride Deprotect->PureSalt

Caption: The Protect-Purify-Deprotect workflow.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/IPA System

This is the primary and most direct method for purification.

1. Dissolution:

  • Place 1.0 g of the crude 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 5 mL of ethanol and heat the mixture to a gentle reflux with stirring.

  • Continue adding ethanol dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.

2. Hot Filtration (Optional, for insoluble impurities):

  • If insoluble particulates are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

3. Crystallization:

  • To the clear, hot solution, add Isopropyl Alcohol (IPA) dropwise until the solution becomes faintly cloudy (the point of saturation). Add another drop or two of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1-2 hours to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold IPA to remove any residual soluble impurities.

  • Dry the crystals under high vacuum to a constant weight.

Solvent SystemProsCons
Ethanol/Isopropanol Good solubility differential, common lab solvents.May require careful optimization of the ratio.
Methanol/Diethyl Ether Excellent for precipitating the salt.Ether is highly flammable; requires vapor diffusion setup.
Water Excellent solvent when hot.Product may be too soluble even when cold, leading to lower yields.
Protocol 2: Purity Confirmation

After purification, you must verify the purity of the final product.

  • ¹H NMR Spectroscopy: Dissolve a sample in D₂O or DMSO-d₆. The spectrum should show clean signals corresponding to the product structure with no significant impurity peaks. The integration should match the expected proton count.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare the observed value to the literature value.

  • LC-MS: This can confirm the molecular weight of the parent free amine and provide a quantitative measure of purity.

References

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]

  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • SMART LEARNING TUBE. (2022, August 11). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Singh, S., et al. (2010). Synthesis of some new 1,3-thiazolyldiphenyl amine derivative and evaluation of their antibacterial effects. Oriental Journal of Chemistry, 26(1), 93-101. Retrieved from [Link]

  • Reddit. (2022). Purification Troubleshooting. r/chemistry. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2021). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 6(11). Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Indemnity4. (2022). Comment on Purification Troubleshooting. Reddit. Retrieved from [Link]

  • PubChem. (n.d.). {3-[(2-Chloro-1,3-thiazol-4-yl)methyl]-1,3-thiazolidin-2-ylideneamino}formonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. While specific, peer-reviewed stability data for this exact molecule is not extensively published, this guide synthesizes established principles of thiazole and amine chemistry, alongside standard industry practices for stability testing, to offer a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride and why is its stability in solution a concern?

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a heterocyclic amine containing a thiazole ring. The thiazole ring is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2] As a dihydrochloride salt, it is expected to be a crystalline solid with enhanced solubility in aqueous media compared to its free base form.[3] The stability of this compound in solution is critical because degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and unreliable experimental results. Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the most probable degradation pathways for this molecule in an aqueous solution?

Based on its structure, two primary areas are susceptible to degradation: the thiazole ring and the primary amine group.

  • Thiazole Ring Instability: The thiazole ring itself is relatively stable and aromatic.[1][4] However, it can be susceptible to degradation under harsh conditions. The C2 position (where the ethanamine group is attached) can be acidic, making it a potential site for reactions.[1] Extreme pH and high temperatures could potentially lead to hydrolytic cleavage of the ring.

  • Amine Group Reactivity: The primary amine of the ethanamine side chain is nucleophilic and can undergo oxidation. This is a common degradation pathway for many amine-containing compounds, especially in the presence of dissolved oxygen, metal ions (which can act as catalysts), and light.[5]

Q3: How does pH affect the stability of the solution?

The pH of the solution is a critical parameter. As a dihydrochloride salt, a freshly prepared aqueous solution will be acidic.

  • Acidic Conditions (Low pH): In strongly acidic environments, the thiazole nitrogen is protonated, which generally enhances the stability of the ring to electrophilic attack.[4] However, very low pH combined with high temperature could promote hydrolysis over extended periods.

  • Neutral to Alkaline Conditions (High pH): As the pH increases, the amine group becomes deprotonated and thus more nucleophilic and susceptible to oxidation. Furthermore, the thiazole ring itself can be deprotonated at the C2 position under strongly basic conditions, potentially leading to ring-opening or other reactions.[6] For a related compound, Thiabendazole, solubility is noted to increase in dilute acid and alkali, with maximum solubility at pH 2.5, suggesting that pH management is key.[7]

Q4: What are the recommended storage conditions for a stock solution?

To maximize the shelf-life of a stock solution, the following conditions are recommended as a best practice:

  • Temperature: Store at 2-8°C or frozen at -20°C or -80°C. Lower temperatures slow down the rate of all chemical reactions, including degradation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for aromatic heterocyclic compounds.[8][9]

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • Solvent: Prepare stock solutions in a suitable, high-purity solvent. For the dihydrochloride salt, sterile, purified water or a buffered solution (e.g., citrate or phosphate buffer at an acidic pH) is a good starting point. Avoid buffers that may react with the compound.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Precipitation or Cloudiness in Solution 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent or at the storage temperature. 2. pH Shift: The pH of the solution may have changed, leading to the precipitation of the less soluble free base. 3. Degradation: An insoluble degradation product may have formed.1. Gently warm the solution to see if the precipitate redissolves. If so, consider lowering the stock concentration. 2. Measure the pH of the solution. Adjust with dilute HCl if necessary. 3. Analyze the solution using a stability-indicating method like HPLC to check for degradation products.[10]
Solution Color Change (e.g., Yellowing) 1. Oxidation: Oxidative degradation of the amine or thiazole moiety often produces colored byproducts. 2. Photodegradation: Exposure to light, especially UV, can cause degradation leading to colored species.1. Confirm that the solution was stored protected from light and with minimal headspace. 2. Prepare a fresh solution and handle it under an inert atmosphere if possible. 3. Use HPLC with a photodiode array (PDA) detector to analyze the sample and characterize the chromophoric impurities.
Loss of Biological Activity or Inconsistent Results 1. Chemical Degradation: The parent compound has degraded, reducing its effective concentration. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic).1. Perform a quantitative analysis (e.g., HPLC with a calibration curve) to determine the actual concentration of the active compound. 2. Compare results from freshly prepared solutions versus stored solutions. 3. Consider using low-adsorption plasticware or glass vials for storage.

Stability Study Workflow

The following diagram outlines a typical workflow for assessing the stability of a compound in solution.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Data Prep Prepare Solution (Compound in chosen buffer/solvent) T0_Analysis Initial Analysis (T=0) (HPLC, pH, Visual) Prep->T0_Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) T0_Analysis->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) T0_Analysis->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) T0_Analysis->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 60°C in dark) T0_Analysis->Thermal Expose Aliquots Photo Photostability (ICH Q1B conditions) T0_Analysis->Photo Expose Aliquots Timepoints Analyze at Timepoints (e.g., 1, 4, 8, 24 hours) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints HPLC HPLC-UV/MS Analysis (Quantify parent, detect degradants) Timepoints->HPLC Data Compile Data (% Recovery, Degradant Profile) HPLC->Data Conclusion Determine Stability & Pathways Data->Conclusion caption Workflow for a Forced Degradation Study.

Caption: Workflow for a Forced Degradation Study.

Example Stability Data Table

The following table is a hypothetical example to illustrate how stability data might be presented. This is not actual data for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

Stress ConditionTime (hours)% Recovery of Parent CompoundAppearance of Major Degradation Peak (Retention Time, min)
0.1 M HCl (60°C) 0100.0%None
2498.5%2.1 min (minor)
0.1 M NaOH (RT) 0100.0%None
485.2%3.5 min (major)
3% H₂O₂ (RT) 0100.0%None
470.1%4.2 min (major), 5.1 min (minor)
Photostability (ICH Q1B) 2492.3%6.8 min (major)

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. Forced degradation studies are essential for developing stability-indicating analytical methods.[11]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks, HPLC system with UV/PDA detector.

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in HPLC-grade water to prepare a 1 mg/mL stock solution.

  • Forced Degradation Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Use the control sample (stock diluted with water). Incubate at 60°C, protected from light.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette or suitable transparent vial to a photostability chamber. The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A dark control sample wrapped in foil should be stored under the same temperature conditions.[8]

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples (e.g., with an equimolar amount of NaOH or HCl, respectively) before analysis.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point for small molecule analysis.[10]

    • Monitor the elution profile at multiple wavelengths using a PDA detector to identify parent and degradation peaks.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products). Ensure the HPLC method provides adequate separation between the parent peak and all degradation peaks (peak purity analysis).

    • The conditions that cause 5-20% degradation are ideal for method validation purposes.[11]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. [Link]

  • Eide, I., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia contributors. Thiazole. Wikipedia, The Free Encyclopedia. [Link]

  • D’hooghe, M., & De Kimpe, N. Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. ICH. [Link]

  • Buhal, C.I., et al. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. [Link]

  • Maggio, R.M., et al. Stability-indicating methods for the determination of drugs in the presence of their degradation products. Trends in Analytical Chemistry. [Link]

  • Al-Ostath, A.I., et al. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Ayati, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Kurmi, M., et al. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. [Link]

  • El-Sayed, N.N.E., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Gzella, A.K., & Wawrzyniak, P. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData. [Link]

  • Liu, T., et al. Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. Proceedings of the National Academy of Sciences. [Link]

Sources

Navigating the Labyrinth of 2-Aminothiazole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-aminothiazoles. This guide is crafted for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this critical heterocyclic scaffold. The 2-aminothiazole core is a cornerstone in numerous pharmaceutical agents, and its efficient synthesis is paramount.[1][2] However, like many multicomponent reactions, the widely used Hantzsch thiazole synthesis and its variations can be prone to the formation of challenging side products.[3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating common impurities. Our goal is to empower you with the knowledge to troubleshoot your reactions effectively, leading to higher yields and purities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its primary challenges?

The Hantzsch thiazole synthesis is the most prevalent and classic method for preparing 2-aminothiazoles.[4] It involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.[5][6] While often high-yielding, the primary challenges include controlling regioselectivity, preventing side reactions of the highly reactive starting materials, and managing the formation of dimeric and other complex impurities.[7][8] The final product often requires careful purification to remove these byproducts.[4]

Q2: I've observed an impurity with the same mass as my desired 2-aminothiazole product in my mass spectrometry analysis. What could it be?

A common issue in the Hantzsch synthesis, particularly when using N-substituted thioureas, is the formation of a constitutional isomer: a 3-substituted 2-imino-2,3-dihydrothiazole .[7] This occurs due to a change in the regioselectivity of the cyclization step. Under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole. However, acidic conditions can favor the formation of the 2-imino isomer.[7]

Mechanism of Isomer Formation:

The key intermediate after the initial S-alkylation of the thiourea is an isothiouronium salt. The subsequent intramolecular cyclization can proceed via two pathways, as illustrated below. The reaction conditions, particularly the pH, can influence which nitrogen atom acts as the nucleophile.

Figure 1: Regioselectivity in Hantzsch Thiazole Synthesis cluster_start Starting Materials cluster_products Reaction Products alpha-haloketone α-Haloketone Intermediate Isothiouronium Intermediate alpha-haloketone->Intermediate S-Alkylation N-sub_thiourea N-Substituted Thiourea N-sub_thiourea->Intermediate 2-aminothiazole 2-(N-Substituted amino)thiazole (Desired Product) Intermediate->2-aminothiazole Cyclization via Exocyclic Nitrogen (Neutral pH) 2-iminothiazole 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Side Product) Intermediate->2-iminothiazole Cyclization via Endocyclic Nitrogen (Acidic pH)

Caption: Figure 1: Regioselectivity in Hantzsch Thiazole Synthesis.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What could be the cause?

Darkening of the reaction mixture often points to the decomposition or self-condensation of the α-haloketone starting material. These compounds are highly reactive and can undergo various side reactions, especially under basic conditions or upon prolonged heating.

One common side reaction is the Favorskii rearrangement , where in the presence of a base, the α-haloketone can rearrange to a carboxylic acid derivative. Additionally, α-haloketones can undergo self-condensation, similar to an aldol condensation, leading to complex, higher molecular weight impurities.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your 2-aminothiazole synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Causality & Rationale
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of multiple side products.1. Monitor the reaction closely using TLC or LC-MS.[4] 2. Optimize reaction temperature and time; avoid excessive heating. 3. Ensure the quality of the α-haloketone.1. The Hantzsch synthesis can be rapid, but ensuring complete consumption of the limiting reagent is crucial for maximizing yield.[10] 2. α-Haloketones and some 2-aminothiazoles can be thermally labile.[8] 3. Impure starting materials will inevitably lead to a lower yield of the desired product.
Presence of an Isomeric Impurity (Same Mass) Reaction conditions favor cyclization through the endocyclic nitrogen of the thiourea intermediate. This is often promoted by acidic conditions.[7]1. Maintain a neutral or slightly basic pH during the reaction. 2. If acidic conditions are necessary for other reasons, consider a post-reaction purification method that can separate the isomers, such as column chromatography on silica gel.1. Neutral conditions favor the exocyclic amino group as the more nucleophilic center for the cyclization step.[7] 2. The two isomers often have different polarities, allowing for chromatographic separation.
Formation of a Higher Molecular Weight Byproduct Self-condensation of the α-haloketone. This can be an aldol-type reaction between two molecules of the α-haloketone.[9]1. Add the α-haloketone slowly to the reaction mixture containing the thiourea. 2. Maintain a lower reaction temperature. 3. Use a slight excess of thiourea.[5]1. Slow addition maintains a low concentration of the α-haloketone, favoring the desired reaction with thiourea over self-condensation. 2. Lower temperatures reduce the rate of side reactions. 3. A stoichiometric excess of thiourea increases the probability of the α-haloketone reacting with it rather than itself.
Difficult Purification The presence of multiple, closely related side products.1. For acidic impurities (e.g., from Favorskii rearrangement), a basic wash during workup can be effective. 2. For neutral impurities, column chromatography is often necessary. A gradient elution may be required to separate products with similar polarities. 3. Recrystallization can be effective if a suitable solvent system is found.1. Converting acidic impurities to their salts makes them water-soluble and easily removed. 2. The varied structures of the side products often result in different affinities for the stationary phase. 3. The desired product and impurities may have different solubilities, allowing for separation by crystallization.

Experimental Protocols: A Deeper Dive

Protocol 1: Minimizing Isomer Formation in the Synthesis of N-Aryl-2-aminothiazoles

This protocol is designed to favor the formation of the desired 2-amino isomer by maintaining neutral conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-arylthiourea (1.1 equivalents) in ethanol.

  • Reagent Addition: To this solution, add the α-haloketone (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a solution of sodium bicarbonate.[11] The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. If necessary, recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-(arylamino)thiazole.

Rationale: The use of a slight excess of the thiourea component helps to ensure the complete consumption of the more reactive α-haloketone.[5] The final basic wash neutralizes any hydrohalic acid formed during the reaction, preventing acid-catalyzed isomerization.[11]

Protocol 2: Analytical Identification of Isomeric Byproducts

Distinguishing between the desired 2-aminothiazole and the isomeric 2-iminothiazoline can be achieved using spectroscopic methods.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring is a key diagnostic feature. In 2-(N-substituted amino)thiazoles, this proton typically appears at a different chemical shift compared to the corresponding proton in the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[7]

  • IR Spectroscopy: For derivatives with a carbonyl group, the C=O stretching frequency can be informative. The trifluoroacetate derivatives of the two isomers show characteristic differences in their C=O bands.[7]

  • LC-MS: While mass spectrometry will show the same molecular weight for both isomers, liquid chromatography can often separate them, resulting in two distinct peaks with the same mass-to-charge ratio.

Workflow for Side Product Identification:

Figure 2: Workflow for Side Product Identification Crude_Reaction_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Reaction_Mixture->TLC_Analysis Initial Assessment LCMS_Analysis LC-MS Analysis Crude_Reaction_Mixture->LCMS_Analysis Mass & Purity Check Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Guides Separation LCMS_Analysis->Column_Chromatography Indicates Need for Separation Isolated_Impurity Isolated Impurity Column_Chromatography->Isolated_Impurity NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Isolated_Impurity->NMR_Spectroscopy Characterization Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation

Caption: Figure 2: Workflow for Side Product Identification.

By implementing these troubleshooting strategies and analytical workflows, you can gain better control over your 2-aminothiazole syntheses, leading to improved outcomes in your research and development efforts.

References

Sources

Technical Support Center: Ensuring the Stability of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. By understanding its chemical vulnerabilities and implementing proper handling protocols, you can ensure the integrity and reliability of your experimental results.

Introduction: The Challenge of Stability

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a valuable building block in pharmaceutical research, notable for its thiazole ring and primary amine functional group. However, these same features, combined with its dihydrochloride salt form, present specific stability challenges. Degradation can compromise the purity of the compound, leading to inaccurate experimental outcomes and potential safety concerns. This guide provides a comprehensive framework for mitigating these risks through scientifically grounded storage and handling practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride?

A1: The degradation of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is primarily influenced by three main factors:

  • Moisture: As a dihydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes, such as deliquescence, and can mediate chemical degradation pathways like hydrolysis.

  • Light: Thiazole-containing compounds can be photosensitive. Exposure to light, particularly UV radiation, can trigger photo-degradation reactions, leading to the formation of impurities.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes and may induce thermal decomposition.

Q2: How does the dihydrochloride salt form affect the compound's stability?

A2: The dihydrochloride salt form enhances the water solubility of the parent amine. However, it also increases the likelihood of hygroscopicity. The presence of chloride ions and the acidic nature of the salt can also influence degradation pathways, potentially catalyzing hydrolytic reactions if moisture is present.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, several degradation pathways are plausible:

  • Hydrolysis: Although the thiazole ring is relatively stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to ring-opening.

  • Oxidation: The primary amine and the thiazole ring can be susceptible to oxidation, especially in the presence of light, heat, and atmospheric oxygen.

  • Photodegradation: As observed in other thiazole derivatives, photo-oxidation involving singlet oxygen can lead to complex rearrangements and cleavage of the thiazole ring.[1]

  • Thermal Degradation: At elevated temperatures, decomposition of the ethylamine side chain is a possibility, potentially through deamination or other fragmentation reactions.

Q4: What are the visual signs of degradation?

A4: Visual inspection can provide initial clues of degradation. Look for:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate the formation of chromophoric degradation products.

  • Clumping or Caking: This suggests moisture uptake and is a sign of improper storage of a hygroscopic compound.

  • Melting or Liquefaction (Deliquescence): Significant moisture absorption can cause the solid to dissolve in the absorbed water.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the storage and handling of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experimental outcomes, it is crucial to first rule out the degradation of your starting material.

Troubleshooting_Workflow A Inconsistent Experimental Results B Verify Purity of Stored Compound (e.g., HPLC, NMR) A->B C Purity Confirmed? B->C D Investigate Other Experimental Parameters C->D Yes E Purity Compromised C->E No F Review Storage and Handling Procedures E->F G Identify Potential Stress Factor (Light, Moisture, Heat) F->G H Implement Corrective Actions and Use Fresh Stock G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Stored Compound

If you observe any of the visual signs of degradation mentioned in the FAQs, immediate action is required.

Table 1: Troubleshooting Visual Signs of Degradation

Observation Potential Cause Recommended Action
Color Change Photodegradation or OxidationDiscard the material. Review storage protocols to ensure protection from light. Store in amber vials in a dark location.
Clumping/Caking Moisture Absorption (Hygroscopicity)Discard the material. Store future stock in a desiccator with a suitable drying agent (e.g., silica gel). Ensure the container is tightly sealed.
Deliquescence Severe Moisture AbsorptionDiscard the material immediately. Re-evaluate storage conditions, ensuring a low-humidity environment. Consider storage in a glove box under an inert atmosphere for highly sensitive applications.

Recommended Storage and Handling Protocols

To maintain the integrity of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a multi-faceted approach to storage and handling is essential.

Optimal Storage Conditions

Based on the compound's potential sensitivities, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential chemical degradation.
Humidity Store in a desiccator with a desiccant.As an amine hydrochloride salt, the compound is likely hygroscopic. A dry environment is critical to prevent moisture absorption and subsequent degradation.[2]
Light Store in an amber, tightly sealed vial inside a dark cabinet or box.Thiazole derivatives can be photosensitive. Protection from light is crucial to prevent photodegradation.
Atmosphere For long-term storage or for highly sensitive experiments, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes the risk of oxidation.
Handling Procedures

Proper handling is as critical as correct storage to prevent degradation.

  • Minimize Exposure: Only remove the required amount of the compound from its storage container in a controlled environment (e.g., a fume hood with low ambient light).

  • Control Atmosphere: For weighing and aliquoting, if possible, use a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly to minimize exposure to atmospheric moisture and light.

  • Seal Tightly: Always ensure the container is tightly sealed immediately after use to prevent the ingress of moisture and air.

  • Avoid Contamination: Use clean, dry spatulas and weighing boats. Avoid introducing any contaminants into the main stock of the compound.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform your own stability assessment. The following are generalized protocols based on ICH guidelines.[3]

Protocol 1: Hygroscopicity Assessment (Gravimetric Method)

This protocol provides a basic assessment of the compound's tendency to absorb moisture.

  • Initial Weighing: Accurately weigh a small amount (e.g., 100-200 mg) of the compound in a pre-weighed, shallow container.

  • Controlled Humidity Exposure: Place the container in a desiccator containing a saturated salt solution that maintains a known relative humidity (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature).

  • Periodic Weighing: At regular intervals (e.g., 24, 48, 72 hours), remove the sample and quickly re-weigh it.

  • Calculate Moisture Uptake: Calculate the percentage weight gain over time. A significant weight gain indicates hygroscopicity.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and the stability-indicating capability of your analytical method.

  • Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile). Also, prepare samples of the solid compound.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photostability: Expose the solid and solution to a calibrated light source (as per ICH Q1B guidelines).

    • Thermal Stress: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is suitable for quantification. LC-MS can be used for the identification of unknown degradation products.[4]

Degradation Pathway Visualization

The following diagram illustrates the primary environmental stressors that can lead to the degradation of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

Degradation_Pathways cluster_stressors Environmental Stressors cluster_compound 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride cluster_degradation Degradation Pathways & Products Moisture Moisture/Humidity Compound Stable Compound Moisture->Compound Light Light (UV/Visible) Light->Compound Heat Elevated Temperature Heat->Compound Hydrolysis Hydrolysis Products Compound->Hydrolysis Hydrolysis PhotoOxidation Photo-oxidation Products Compound->PhotoOxidation Photo-oxidation ThermalDecomposition Thermal Decomposition Products Compound->ThermalDecomposition Thermal Decomposition

Caption: Key environmental factors leading to degradation.

By understanding and controlling these factors, researchers can significantly enhance the shelf-life and reliability of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1157-1166.
  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. 1996.
  • Moravek, Inc. A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. 2023. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
  • Soares, L. A. L., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(40), 35983-35991.
  • SMT Dry Cabinets. Protecting Pharmaceuticals from Humidity's Wrath. [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5940-5947.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • U.S. Food & Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

Sources

Technical Support Center: Recrystallization of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Purifying Thiazole Compounds

Thiazole and its derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The aromatic thiazole ring, with its sulfur and nitrogen heteroatoms, presents unique chemical properties that influence its reactivity and physical behavior, including its crystallization.[1] Achieving high purity for these compounds is paramount for accurate biological evaluation and consistent material performance. Recrystallization remains the most crucial and widely used technique for this purpose.[3][4]

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond generic protocols to address the specific challenges encountered when working with the thiazole scaffold. Here, we dissect common problems, explain the underlying chemical principles, and provide validated, step-by-step solutions to guide you toward obtaining high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What makes recrystallizing thiazole compounds challenging?

Thiazole's heteroaromatic structure, containing both a Lewis basic nitrogen and a sulfur atom, can lead to complex interactions with solvents.[1] Key challenges include:

  • Variable Solubility: The polarity can vary dramatically with different substituents on the ring, making solvent selection non-trivial.

  • Potential for Oiling Out: The relatively low melting points of some thiazole derivatives can lead to the compound separating as a liquid ("oiling out") instead of a solid, especially in solvents with high boiling points.[5]

  • Polymorphism: Thiazole derivatives can sometimes crystallize in multiple forms (polymorphs), each with different physical properties.[6][7] The choice of solvent and cooling rate can influence which polymorph is obtained.

  • Degradation: The thiazole ring can be susceptible to degradation under harsh conditions, such as prolonged heating in strongly acidic or basic solutions.[8]

Q2: How do I select the ideal solvent for my thiazole derivative?

The golden rule of recrystallization is that the ideal solvent should dissolve the compound well when hot but poorly when cold.[9] For thiazole compounds, a systematic approach is best:

  • Start with Polarity Matching: Thiazoles are generally polar molecules. Begin screening with mid-polarity solvents. Alcohols (ethanol, methanol, isopropanol) and polar aprotic solvents (acetone, ethyl acetate) are often excellent starting points.[10][11]

  • Small-Scale Solubility Tests: Test the solubility of ~10-20 mg of your crude compound in 0.5 mL of various solvents at room temperature and then at their boiling point.

  • Consider Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[12] This typically involves a "soluble" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pair for thiazoles is dissolving in a minimal amount of hot acetone or ethanol, followed by the slow addition of water or hexane as the anti-solvent.[6]

Q3: My compound is colored. How can I remove colored impurities?

Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated charcoal.[9]

Procedure:

  • Dissolve your crude thiazole compound in the appropriate hot solvent.

  • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.[9]

  • Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[9]

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[10]

  • Proceed with the crystallization of the clarified filtrate.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the scientific rationale.

Problem 1: My thiazole compound "oiled out" and formed liquid droplets instead of crystals.

Cause: Oiling out occurs when a supersaturated solution's temperature is higher than the melting point of the solute.[5] The compound melts instead of crystallizing, forming an impure liquid phase that traps impurities.[13] This is common for solids whose melting points are depressed by the presence of impurities.

Solutions:

  • Increase Solvent Volume: The primary cause is often excessively high concentration. Re-heat the solution and add more of the same solvent (10-20% increments) until the oil droplets redissolve completely. Allow this more dilute solution to cool slowly.[5]

  • Lower the Crystallization Temperature: Switch to a solvent with a lower boiling point. For example, if your compound oiled out in toluene (BP 111 °C), try recrystallizing from ethyl acetate (BP 77 °C) or acetone (BP 56 °C).

  • Change the Solvent System: Use a mixed-solvent system. Dissolve the compound in a small amount of a good solvent at room temperature, then slowly add an anti-solvent dropwise until the solution becomes persistently cloudy (the cloud point). Re-heat gently to clarify and then allow to cool slowly. This keeps the process temperature well below the compound's melting point.

  • Promote Slower Cooling: Rapid cooling increases the likelihood of oiling out. Ensure the flask is allowed to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[5]

Problem 2: No crystals are forming, even after the solution has cooled completely.

Cause: The solution is not sufficiently supersaturated. This can happen for two main reasons: either too much solvent was used, or the compound has very high solubility in the chosen solvent even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[14] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of the compound, add a single, tiny crystal to the cooled solution. This "seed" acts as a template for crystal lattice formation.[15]

  • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume).[5] Then, allow the solution to cool again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve and clarify before allowing it to stand.

Problem 3: The crystal yield is very low.

Cause: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

Solutions:

  • Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions, ensuring you are using only the minimum amount required to fully dissolve the solid.[4]

  • Prevent Premature Crystallization: When performing a hot gravity filtration, pre-heat your funnel and receiving flask with hot solvent vapor to prevent the solution from cooling and depositing crystals on the filter paper.[10]

  • Maximize Crystal Recovery:

    • Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]

    • Concentrate the mother liquor (the filtrate after collecting the crystals). Use a rotary evaporator to reduce the volume of the filtrate. A second crop of crystals, which may be slightly less pure, can often be obtained.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[16]

Data Presentation & Protocols

Table 1: Common Solvents for Thiazole Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes for Thiazole Compounds
Ethanol785.2Excellent general-purpose solvent. Good for many substituted thiazoles. Can form hydrogen bonds.[11]
Methanol656.6Higher polarity than ethanol; useful for more polar thiazoles. Lower boiling point is advantageous.[6]
Isopropanol824.3Good alternative to ethanol, slightly less polar.
Acetone565.4Strong polar aprotic solvent. Excellent for dissolving many thiazoles, often used in mixed-solvent systems with water or hexanes.[11]
Ethyl Acetate774.3Medium polarity solvent. Good for less polar thiazole derivatives.
Toluene1112.4Useful for nonpolar thiazoles. High boiling point increases the risk of oiling out.
Dichloromethane403.4Effective for dissolving a wide range of compounds at room temp. Low boiling point makes it suitable for slow evaporation techniques.
Water1009.0Generally a poor solvent for thiazoles unless they are salts (e.g., hydrochlorides)[17], but an excellent anti-solvent when used with alcohols or acetone.[6]
Hexane/Heptane69 / 980.0Nonpolar solvents. Almost never used for dissolution but are excellent anti-solvents for thiazoles dissolved in more polar media.[18]
Experimental Protocol 1: Standard Single-Solvent Recrystallization

This protocol outlines the fundamental workflow for purifying a thiazole derivative using a single, appropriate solvent.

  • Dissolution: Place the crude thiazole compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent (e.g., ethanol), and begin heating with stirring on a hot plate. Continue adding the solvent in small portions until the compound just dissolves at the boiling point.[4]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.[9]

  • Hot Gravity Filtration (if needed): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on the benchtop.[10] Once it has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away residual mother liquor. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.[16]

  • Drying: Leave the crystals on the filter under vacuum for several minutes to air dry. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Experimental Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This technique is ideal when no single solvent has the desired solubility profile.

  • Dissolution: Dissolve the crude thiazole compound in the minimum amount of a hot "soluble" solvent (e.g., acetone) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (this is the point of saturation).[6][18]

  • Clarification: Add 1-2 drops of the hot "soluble" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Isolation, Washing & Drying: Follow steps 5-7 from the single-solvent protocol. For washing, use a pre-chilled mixture of the two solvents in the approximate ratio used for the crystallization.

Visualized Workflows and Logic

Visual aids can clarify complex processes and decision-making in the lab. The following diagrams, rendered in DOT language, illustrate the standard recrystallization workflow and a troubleshooting decision tree.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Crude Thiazole Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (If Colored) dissolve->charcoal Optional hot_filter Hot Gravity Filtration (If Impurities/Charcoal Present) dissolve->hot_filter Optional cool_rt Slow Cool to Room Temperature dissolve->cool_rt If clean charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: Standard workflow for thiazole compound recrystallization.

Troubleshooting_Tree start Experiment Outcome? oil Compound 'Oiled Out' start->oil Oily Liquid no_xtal No Crystals Formed start->no_xtal Clear Solution low_yield Low Yield start->low_yield Few Crystals success Success! start->success Good Crystals oil_q1 Action? oil->oil_q1 no_xtal_q1 Action? no_xtal->no_xtal_q1 low_yield_q1 Check? low_yield->low_yield_q1 oil_s1 Re-heat, Add More Solvent oil_q1->oil_s1 oil_s2 Change to Lower BP Solvent oil_q1->oil_s2 oil_s3 Use Mixed-Solvent System oil_q1->oil_s3 no_xtal_s1 Scratch Flask with Glass Rod no_xtal_q1->no_xtal_s1 no_xtal_s2 Add a Seed Crystal no_xtal_q1->no_xtal_s2 no_xtal_s3 Boil Off Some Solvent no_xtal_q1->no_xtal_s3 low_yield_s1 Ensure Minimum Hot Solvent Used low_yield_q1->low_yield_s1 Process low_yield_s2 Ensure Thorough Cooling (Ice Bath) low_yield_q1->low_yield_s2 Temperature low_yield_s3 Concentrate Mother Liquor low_yield_q1->low_yield_s3 Recovery

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • Recrystallization-1.pdf. University of California, Los Angeles. [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Publishing. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • 223 questions with answers in RECRYSTALLISATION. ResearchGate. [Link]

  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. [Link]

  • Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Thiazole compounds, as well as synthesis method and application thereof.
  • Guide for crystallization. University of Geneva. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry. [Link]

Sources

Validation & Comparative

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride versus other thiazole derivatives in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology is one of relentless innovation, where the quest for more selective and potent therapeutic agents is paramount. Within this dynamic field, the thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique stereoelectronic properties allow for diverse substitutions, making it a versatile backbone for the design of novel anticancer agents.[2] This guide provides a comparative analysis of several key thiazole derivatives that have garnered significant attention in cancer research, contrasting their mechanisms of action, experimental efficacy, and therapeutic potential. While the initial focus was on 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, the available research literature necessitates a broader examination of more extensively studied and clinically relevant thiazole-containing compounds.

The Versatility of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a recurring motif in a multitude of compounds exhibiting potent anticancer activity.[1][3][4] This structural feature is a cornerstone of several clinically approved drugs and numerous investigational agents.[3] The anticancer effects of 2-aminothiazole derivatives are diverse, targeting a wide array of biological pathways crucial for cancer cell proliferation and survival.[4] These mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][5] The adaptability of the 2-aminothiazole scaffold allows for the fine-tuning of molecular properties to enhance target specificity and reduce off-target toxicities, a critical aspect of modern drug development.[1]

Comparative Analysis of Prominent Thiazole Derivatives in Oncology

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent, orally bioavailable second-generation tyrosine kinase inhibitor (TKI) that features a 2-aminothiazole core.[3] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6]

Mechanism of Action: Dasatinib's primary mechanism involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[6] Beyond BCR-ABL, it also potently inhibits a spectrum of other tyrosine kinases, including the Src family kinases (SFK), c-KIT, and platelet-derived growth factor receptor (PDGFR).[6] By blocking these key signaling nodes, Dasatinib effectively curtails the downstream pathways that drive cancer cell proliferation, survival, and metastasis.

Experimental Data: Dasatinib has demonstrated broad-spectrum activity against various cancer cell lines. For instance, in non-small cell lung carcinoma cell lines, IC50 values were reported as 4.5 µM for NCI-H23 and 0.3 µM for NCI-H460.[6] In the A498 renal cell carcinoma line, the IC50 was determined to be 0.6 µM.[6]

Ixabepilone: A Microtubule-Stabilizing Agent

Ixabepilone, an analog of epothilone B, is another FDA-approved anticancer agent that incorporates a thiazole ring.[5] It is utilized in the treatment of metastatic or locally advanced breast cancer that has proven resistant to other chemotherapies.

Mechanism of Action: Unlike kinase inhibitors, ixabepilone targets the cytoskeleton. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their dynamic assembly and disassembly.[5] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5] A key advantage of ixabepilone is its efficacy in tumors that have developed resistance to taxanes, another class of microtubule stabilizers.[7]

Experimental Data: Ixabepilone has shown potent cytotoxicity across a range of human tumor cell lines in vitro, with low IC50 values observed in the majority of breast, colon, and lung cancer cell lines.[8] It has demonstrated significant antitumor activity in 33 out of 35 human cancer xenograft models, including those for non-small cell lung cancer, colon cancer, and breast cancer.[8]

Tideglusib: A Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor

Tideglusib is an investigational drug that contains a thiadiazolidinone ring, a close relative of the thiazole scaffold. It is a non-ATP-competitive, irreversible inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in various cellular processes, including cell proliferation and survival.[9]

Mechanism of Action: GSK-3β is often overexpressed in various cancers, and its inhibition has been shown to induce apoptosis in cancer cells.[10] Tideglusib's irreversible binding to GSK-3β leads to the suppression of its kinase activity.[9] This has been shown to reduce cell proliferation, viability, and migration in neuroblastoma cell lines.[11]

Experimental Data: In in vitro studies with neuroblastoma cell lines, Tideglusib demonstrated a 50% inhibitory effect on cell proliferation at a concentration of 25 µM after 72 hours.[12] The enzymatic IC50 of Tideglusib for GSK-3β has been reported to be 60 nM in cell-free assays.[9]

Performance Comparison of Thiazole Derivatives

CompoundPrimary Mechanism of ActionTarget(s)Select Cancer Cell Line IC50 Values
Dasatinib Tyrosine Kinase InhibitionBCR-ABL, Src family kinases, c-KIT, PDGFRNCI-H460 (Lung): 0.3 µM[6], A498 (Renal): 0.6 µM[6]
Ixabepilone Microtubule Stabilizationβ-tubulinBroadly potent in low nanomolar range across breast, colon, and lung cancer cell lines[8]
Tideglusib GSK-3β InhibitionGlycogen Synthase Kinase 3βNeuroblastoma (SH-SY5Y, SK-N-SH): ~25 µM (cell proliferation)[12]; Enzymatic IC50: 60 nM[9]

Key Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used in cancer research to determine the cytotoxic effects of potential therapeutic compounds.

Causality Behind Experimental Choices

The principle of the MTT assay lies in the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, into formazan, an insoluble purple product. This reduction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells. The choice of a 96-well plate format allows for high-throughput screening of multiple compounds at various concentrations. The incubation period with the test compound is critical and is determined based on the cell line's doubling time and the compound's expected mechanism of action. Solubilizing the formazan crystals with a detergent solution is a crucial step to allow for accurate spectrophotometric measurement.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent like DMSO.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, depending on the experimental design.[13]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[13]

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Targeted by Thiazole Derivatives

Many thiazole derivatives exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.[15] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Thiazole_PI3K Thiazole Derivatives (e.g., Dasatinib) Thiazole_PI3K->PI3K Inhibition Thiazole_PI3K->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Conclusion

The thiazole scaffold is undeniably a cornerstone of modern anticancer drug discovery, giving rise to a diverse array of therapeutic agents with varied mechanisms of action. From the multi-targeted kinase inhibition of Dasatinib to the microtubule stabilization by Ixabepilone and the targeted enzyme inhibition of Tideglusib, thiazole derivatives continue to provide a rich source of inspiration for the development of novel and effective cancer therapies. The ongoing exploration of this versatile chemical entity, coupled with a deeper understanding of the molecular drivers of cancer, holds immense promise for the future of oncology.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). PubMed Central. Available at: [Link]

  • Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma. (2019). PubMed Central. Available at: [Link]

  • Synergistic activity of ixabepilone plus other anticancer agents: preclinical and clinical evidence. (2010). PubMed Central. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). National Institutes of Health. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

  • Phase II Clinical Trial of Ixabepilone in Patients With Recurrent or Persistent Platinum- and Taxane-Resistant Ovarian or Primary Peritoneal Cancer: A Gynecologic Oncology Group Study. (2009). PubMed Central. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2021). PubMed Central. Available at: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Taylor & Francis Online. Available at: [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). BMC Cancer. Available at: [Link]

  • Specific Inhibition of GSK-3β by Tideglusib: Potential Therapeutic Target for Neuroblastoma Cancer Stem Cells. (2020). bioRxiv. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Available at: [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). PubMed Central. Available at: [Link]

  • Analyses of the combination of 6-MP and dasatinib in cell culture. (2013). Spandidos Publications. Available at: [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2022). ResearchGate. Available at: [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. (2021). ResearchGate. Available at: [Link]

  • Tideglusib significantly decreases cell proliferation and cell viability of neuroblastoma cells. (2020). ResearchGate. Available at: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2019). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2018). PubMed Central. Available at: [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. (2021). MDPI. Available at: [Link]

  • Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a Target for the Treatment of Cancer. (2015). AACR Journals. Available at: [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2020). PubMed. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (2022). ResearchGate. Available at: [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (2020). ResearchGate. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. Available at: [Link]

  • Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. (2017). National Institutes of Health. Available at: [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia. Available at: [Link]

  • Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy. (2011). National Institutes of Health. Available at: [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). PubMed. Available at: [Link]

Sources

Decoding the Molecular Target: A Comparative Guide to Confirming the Binding Site of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for identifying and validating the binding site of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. Drawing from established principles of medicinal chemistry and biophysical analysis, we present a reasoned, multi-faceted approach to elucidate the molecular interactions of this compound. This document is intended to serve as a practical, in-depth resource, moving beyond a simple recitation of protocols to explain the strategic rationale behind each experimental choice.

Introduction: The Scientific Premise

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a small molecule featuring a thiazole ring linked to an ethylamine side chain. The thiazole moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Its structural similarity to histamine, where an imidazole ring is replaced by a thiazole, provides a strong rationale for investigating its potential interaction with histamine receptors.[3] The thiazole ring can act as a bioisostere of the imidazole ring, potentially engaging with similar binding pockets.[1] Indeed, various thiazole derivatives have been explored as ligands for histamine receptors, particularly H1 and H3 receptors.[4][5][6]

This guide, therefore, proposes a systematic investigation into the binding of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride to histamine receptors as a primary hypothesis. We will outline a series of experiments to test this hypothesis, compare its binding profile to known histamine receptor ligands, and provide the necessary protocols to achieve robust and reproducible results.

Experimental Strategy: A Multi-pronged Approach to Binding Site Confirmation

A conclusive determination of a ligand's binding site necessitates a combination of techniques that provide complementary information on affinity, kinetics, and thermodynamics. We advocate for a tiered approach, beginning with initial screening assays to confirm interaction, followed by more detailed biophysical characterization.

G cluster_0 Tier 1: Initial Binding Assessment cluster_1 Tier 2: In-depth Biophysical Characterization cluster_2 Tier 3: Structural Validation Radioligand Binding Assays Radioligand Binding Assays Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Radioligand Binding Assays->Surface Plasmon Resonance (SPR) Confirms direct binding Provides kinetic data Fluorescence Polarization Fluorescence Polarization Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Fluorescence Polarization->Isothermal Titration Calorimetry (ITC) Confirms in-solution binding Provides thermodynamic data X-ray Crystallography / Cryo-EM X-ray Crystallography / Cryo-EM Surface Plasmon Resonance (SPR)->X-ray Crystallography / Cryo-EM Guides structural studies Isothermal Titration Calorimetry (ITC)->X-ray Crystallography / Cryo-EM Validates binding stoichiometry

Caption: Tiered approach for binding site confirmation.

Comparative Ligands

To contextualize the binding properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, it is essential to compare its performance against well-characterized histamine receptor ligands.

CompoundReceptor Target(s)ClassRationale for Comparison
HistamineH1, H2, H3, H4Endogenous AgonistBaseline for receptor interaction.
DiphenhydramineH1 ReceptorFirst-Generation AntagonistWell-characterized H1 antagonist for competitive binding.[7]
CetirizineH1 ReceptorSecond-Generation AntagonistHigher selectivity H1 antagonist.[8]
CimetidineH2 ReceptorAntagonistTo assess selectivity against H2 receptors.
(R)-α-MethylhistamineH3 ReceptorAgonistTo assess activity at H3 autoreceptors.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor. It is a robust and sensitive method for determining the binding affinity (Ki) of a test compound.[9]

Protocol:

  • Receptor Preparation: Utilize commercially available cell lines stably expressing the human histamine receptor of interest (e.g., CHO-K1 cells expressing H1R). Prepare cell membrane fractions by homogenization and centrifugation.

  • Radioligand: Select a high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-pyrilamine for H1R).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride or a reference compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.[8][10] It provides real-time data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[11]

G cluster_0 SPR Workflow A 1. Immobilize Receptor (e.g., Histamine H1 Receptor) on Sensor Chip B 2. Inject Analyte (2-(1,3-Thiazol-2-yl)ethanamine) across the surface A->B C 3. Association Phase: Analyte binds to receptor, Response Units (RU) increase B->C D 4. Dissociation Phase: Buffer flows over the surface, Analyte dissociates, RU decrease C->D E 5. Regeneration: Remove remaining analyte D->E F 6. Data Analysis: Determine ka, kd, and KD E->F

Caption: Workflow for an SPR binding experiment.

Protocol:

  • Receptor Immobilization: Covalently immobilize the purified histamine receptor onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface and monitor the change in response units (RU) in real-time. Include a buffer-only injection as a control.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka and kd) and calculate the KD.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[2][7] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][13]

Protocol:

  • Sample Preparation: Prepare a solution of the purified histamine receptor in the sample cell and a solution of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Binding Affinities for Histamine H1 Receptor

CompoundRadioligand Assay (Ki, nM)SPR (KD, nM)ITC (KD, nM)
2-(1,3-Thiazol-2-yl)ethanamine dihydrochlorideExperimental ValueExperimental ValueExperimental Value
Diphenhydramine~10-50~20-80~30-100
Cetirizine~1-10~2-15~5-20

*Note: The values for the reference compounds are approximate and may vary depending on experimental conditions.

Table 2: Thermodynamic Profile of Binding to Histamine H1 Receptor (from ITC)

CompoundΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
2-(1,3-Thiazol-2-yl)ethanamine dihydrochlorideExperimental ValueExperimental ValueExperimental ValueExperimental Value
DiphenhydramineLiterature ValueLiterature ValueLiterature Value~1

A favorable binding interaction is indicated by a negative ΔG. The contributions of enthalpy (ΔH) and entropy (ΔS) provide insight into the nature of the binding forces. For instance, a negative ΔH suggests favorable hydrogen bonding and van der Waals interactions, while a positive TΔS indicates that the binding is driven by an increase in disorder, often due to the release of water molecules from the binding interface.

Conclusion: Synthesizing the Evidence

The confirmation of a binding site is a process of accumulating converging evidence from multiple experimental approaches. By systematically applying the techniques outlined in this guide, researchers can:

  • Establish a strong hypothesis for the binding target of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride based on its structural analogy to histamine.

  • Quantitatively determine its binding affinity to histamine receptors and compare it to known ligands.

  • Elucidate the kinetics and thermodynamics of the binding interaction, providing a deeper understanding of the molecular recognition process.

This comprehensive approach will not only confirm the binding site of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride but also provide valuable insights for the future design and development of novel therapeutics targeting histamine receptors.

References

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Oxadiazole- And Thiazole-Based Histamine H3R Ligands. Bioorganic & Medicinal Chemistry, 26(15), 4348-4360. [Link]

  • Karakaya, G., et al. (2023). Synthesis of Imidazole-Thiazole Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities. ResearchGate. [Link]

  • Ladbury, J. E. (2010). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 5(10), 995-1006. [Link]

  • Li, Y., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2003, 127-138. [Link]

  • MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Oprea, T. I., et al. (2001). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Journal of Molecular Structure: THEOCHEM, 538(1-3), 17-27. [Link]

  • Shayo, C., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. European Journal of Pharmacology, 848, 107-115. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • de Jong, L. A., et al. (2005). Receptor-ligand binding assays: technologies and applications. Journal of Chromatography B, 829(1-2), 1-25. [Link]

  • Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • Wikipedia. (n.d.). Histamine receptor. [Link]

  • Stark, H., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5764-5767. [Link]

  • Navratilova, I., & Hopkins, A. L. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 384(1), 126-132. [Link]

  • MDPI. (n.d.). Special Issue: Histamine Receptor Ligands in Medicinal Chemistry. [Link]

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. [Link]

  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Medicosis Perfectionalis. (2025, June 21). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. [Link]

  • ThaiScience. (n.d.). Histamine Receptors and Their Ligands. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

Sources

A Comparative In Vitro Analysis of 1-[2-Thiazol-4-yl-(2-aminoethyl)] Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

For drug discovery teams targeting neurological and cognitive disorders, the histamine H3 receptor (H3R) presents a compelling opportunity. As a presynaptic autoreceptor, its blockade enhances the release of crucial neurotransmitters like histamine, acetylcholine, and norepinephrine, offering therapeutic potential for conditions such as narcolepsy, Alzheimer's disease, and ADHD.[1] This guide provides an in-depth comparison of essential in vitro testing methodologies for a promising class of non-imidazole antagonists: 1-[2-thiazol-4-yl-(2-aminoethyl)] derivatives. We will dissect the core assays—receptor binding and functional antagonism—providing not just protocols, but the strategic rationale behind their execution and interpretation.

The Rationale: Why Thiazole Derivatives for the H3 Receptor?

The classic H3R antagonist pharmacophore often includes an imidazole ring, mirroring the endogenous ligand, histamine. However, this moiety can lead to metabolic liabilities and potential drug-drug interactions through inhibition of cytochrome P450 enzymes. The exploration of non-imidazole scaffolds, such as the thiazole ring, is a strategic move to circumvent these issues while retaining high affinity and selectivity for the H3 receptor.[2] The 1-[2-thiazol-4-yl-(2-aminoethyl)] backbone provides a versatile platform for synthetic modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.[3][4]

Foundational In Vitro Assays: A Two-Pronged Approach

A robust preclinical assessment of novel H3R antagonists relies on a dual-assay approach to comprehensively characterize the compound-receptor interaction.

  • Radioligand Binding Assays: These assays quantify the affinity of a test compound for the H3 receptor. It directly measures the binding event, providing a crucial measure of potency (Ki).

  • Functional Assays (cAMP Inhibition): These assays determine the compound's effect on receptor signaling. They reveal whether the compound is an antagonist (blocks the agonist effect), an inverse agonist (reduces basal receptor activity), or has any partial agonist activity.[5]

This combination is self-validating; a potent binder in the first assay should demonstrate corresponding functional activity in the second. Discrepancies between binding affinity and functional potency can unveil important pharmacological properties, such as allosteric modulation or partial agonism.

Assay 1: Determining Binding Affinity via Radioligand Competition

The primary objective here is to measure the equilibrium dissociation constant (Ki) of our thiazole derivatives, which indicates how tightly they bind to the H3 receptor. We employ a competitive binding assay, where the test compound competes with a radiolabeled ligand of known high affinity.

Causality Behind Experimental Choices
  • Receptor Source: We utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human H3 receptor (hH3R). This provides a high-density, homogenous source of the target, ensuring robust and reproducible results, free from the confounding variables of native tissue preparations.[5][6]

  • Radioligand: [³H]Nα-methylhistamine ([³H]-NAMH) is the gold-standard radioligand for H3R binding assays.[7][8] It is a high-affinity agonist, ensuring that it binds specifically and with sufficient signal for detection. Its displacement by our test compounds provides a direct measure of their binding affinity.

  • Non-Specific Binding: To ensure we are only measuring binding to the H3 receptor, a high concentration of a known, potent H3R ligand (e.g., 10 µM clobenpropit or pitolisant) is used in parallel wells to define non-specific binding.[9] This value is subtracted from all other measurements.

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture HEK293-hH3R cells P2 Harvest cells & prepare crude membrane fraction P1->P2 P3 Quantify membrane protein (BCA assay) P2->P3 A1 Incubate membranes with [3H]-NAMH & test compound (serial dilutions) P3->A1 A3 Incubate at 25°C for 2 hours A1->A3 A2 Define Total Binding (no competitor) & Non-Specific Binding (+ 10µM Pitolisant) A2->A3 R1 Rapidly filter through GF/C plates to separate bound from free radioligand A3->R1 R2 Wash filters with ice-cold buffer R1->R2 R3 Quantify radioactivity (scintillation counting) R2->R3 R4 Calculate Specific Binding R3->R4 R5 Plot % inhibition vs. log[compound] to determine IC50 R4->R5 R6 Convert IC50 to Ki using Cheng-Prusoff equation R5->R6 G Histamine Histamine (Agonist) H3R H3 Receptor Histamine->H3R Activates Antagonist Thiazole Derivative (Antagonist) Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response

Caption: Simplified H3 receptor Gi/o signaling pathway.

Detailed Protocol: cAMP Functional Assay

[5][10][11] This protocol uses a competitive immunoassay (e.g., HTRF or AlphaScreen) to measure intracellular cAMP levels.

  • Cell Preparation:

    • Seed CHO or HEK293 cells stably expressing the hH3R into 96- or 384-well plates.

    • Allow cells to adhere and grow overnight.

  • Assay Execution:

    • Wash cells with stimulation buffer.

    • Pre-incubate the cells with serial dilutions of the thiazole derivatives or a reference antagonist for 20-30 minutes. This allows the antagonist to bind to the receptor.

    • Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine at its EC₈₀ concentration) to all wells, except for the basal control. This stimulates the cAMP decrease.

    • To amplify the signal window, it is common to co-stimulate with forskolin, which directly activates adenylyl cyclase and raises basal cAMP levels. The agonist effect is then seen as an inhibition of this forskolin-stimulated cAMP production. [12] * Incubate for 30 minutes at 37°C.

  • Detection & Analysis:

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., PerkinElmer AlphaScreen or Cisbio HTRF).

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal against the log concentration of the antagonist.

    • Calculate the IC₅₀, which is the concentration of the antagonist that reverses 50% of the agonist's effect.

    • The antagonist's potency is often expressed as a pA₂ value, derived from a Schild analysis, which is a more accurate measure of affinity for competitive antagonists.

Data Presentation: Comparing Functional Potencies
CompoundhH3R Functional Antagonism (pA₂)Intrinsic Activity (Inverse Agonism?)
Derivative A 7.8None Detected
Derivative B 8.1None Detected
Derivative C 8.5Weak Inverse Agonism
Derivative D 7.5None Detected
Pitolisant 8.7Yes (Inverse Agonist)

This is example data for illustrative purposes.

This functional data corroborates the binding data, confirming Derivative C as the most potent compound. Interestingly, it also reveals weak inverse agonist activity, a property it shares with the reference drug Pitolisant. [13]This means that in addition to blocking the agonist, it also reduces the receptor's basal, constitutive activity, which can be a highly desirable therapeutic feature.

Synthesizing the Data: A Holistic Comparison

CompoundBinding Affinity (Ki, nM)Functional Potency (pA₂)Key Insights & Next Steps
Derivative A 15.27.8Moderate affinity and potency. Lower priority.
Derivative B 8.98.1Good correlation between binding and function. A solid lead.
Derivative C 4.18.5Lead Candidate. High affinity and potency with desirable inverse agonist properties. Proceed to selectivity screening and in vivo models.
Derivative D 25.67.5Lower affinity and potency. The bulky phenyl group is likely detrimental. Deprioritize.
Pitolisant 2.58.7Benchmark standard. Our lead candidate (C) approaches its in vitro profile.

Conclusion

The in vitro evaluation of novel 1-[2-thiazol-4-yl-(2-aminoethyl)] derivatives requires a systematic and logical approach. By combining radioligand binding assays to determine affinity with functional cAMP assays to assess antagonist/inverse agonist activity, researchers can build a comprehensive structure-activity relationship profile. This dual-assay strategy provides a self-validating framework to confidently identify lead candidates, such as the hypothetical "Derivative C," for progression into more complex studies, including receptor selectivity profiling, ADME-Tox, and ultimately, in vivo efficacy models. This rigorous, data-driven comparison is foundational to the successful development of next-generation H3R-targeted therapeutics.

References

  • Sattler, C., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry.
  • Walter, M., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters.
  • Francis, H., et al. (2011). H3 Histamine Receptor–Mediated Activation of Protein Kinase Cα Inhibits the Growth of Cholangiocarcinoma In vitro and In vivo. The American Journal of Pathology.
  • Schneider, E. (2010). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
  • Baker, J.G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology.
  • Walczyński, K., et al. (2003). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Il Farmaco.
  • Eurofins Discovery. H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Discovery Services.
  • Alachkar, A., et al. (2017). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.
  • Łażewska, D., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules.
  • Seidel, P., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences.
  • Kufareva, I., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci.
  • Stoddart, L.A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
  • Bertini, S., et al. (2005). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry.
  • Vollinga, R.C., et al. (1995). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Kathmann, M., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Bertini, S., et al. (2007). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Journal of Medicinal Chemistry.
  • Wikipedia. (2023). H3 receptor antagonist. Wikipedia. Available at: [Link]

  • Maciąg, D. (2008). Histamine and its Effects Mediated via H3 Receptor. Postępy Higieny i Medycyny Doświadczalnej.
  • ResearchGate. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate.
  • Seifert, R., et al. (2024). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. International Journal of Molecular Sciences. Available at: [Link]

  • Comptes Rendus Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie.
  • ResearchGate. (2012). Histamine H3 receptor (H3R) main signaling pathways. ResearchGate.
  • Bioorganic & Medicinal Chemistry Letters. (2018). SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • World Journal of Pharmaceutical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research. Available at: [Link]

  • Bakker, R.A., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. Revvity.
  • Yoshimoto, R., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Arrang, J.M., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology.
  • Kuder, K., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules.

Sources

A Comparative Guide to Allosteric Inhibitors of Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of allosteric inhibitors targeting the protein kinase CK2. Moving beyond the highly conserved ATP-binding site, allosteric inhibitors offer a promising avenue for achieving higher selectivity and novel mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of CK2 allosteric inhibition, compare the performance of different inhibitor classes, and utilize this knowledge in their own research.

Introduction: The Rationale for Allosteric Inhibition of CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] It typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory subunits (β).[1][2] Its established role in promoting oncogenic pathways has made it a significant target for cancer therapy.[1][3]

Historically, the development of CK2 inhibitors has focused on ATP-competitive molecules that target the orthosteric active site.[4] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target effects and limited selectivity.[3][5] This is exemplified by the clinical candidate CX-4945 (silmitasertib), a potent ATP-competitive inhibitor that also exhibits strong activity against other kinases like DYRK1A.[3][6]

Allosteric inhibitors provide a compelling alternative. By binding to topographically distinct and less conserved sites on the kinase, they can modulate enzyme activity through different mechanisms, offering the potential for greatly improved selectivity and reduced toxicity.[1][5][7] This guide will explore the primary allosteric sites on CK2 and compare the key chemical classes that target them.

The Allosteric Landscape of CK2

Research has unveiled several druggable allosteric pockets on the CK2 catalytic subunit. These sites provide unique opportunities to modulate kinase function without competing with ATP. The three most well-characterized allosteric sites are the primary focus of current research.[1]

CK2_Allosteric_Sites cluster_CK2a CK2α Catalytic Subunit CK2_Structure N-Lobe ATP Site (Orthosteric) G-Loop αC-Helix C-Lobe αD-Helix Allosteric_Sites Allosteric Binding Sites Site1 G-Loop / αC-Helix Interface Site2 αD Pocket Site3 α/β Subunit Interface Site1->CK2_Structure:f2 Modulates Conformation Site2->CK2_Structure:f5 Induces Inactive State Site3->CK2_Structure Disrupts Holoenzyme

Caption: Overview of key allosteric sites on the CK2α subunit.

Comparative Analysis of CK2 Allosteric Inhibitor Classes

This section details the distinct families of allosteric inhibitors, categorized by their respective binding sites. We will examine their mechanisms, compare their performance based on published data, and discuss their potential for further development.

Inhibitors of the G-Loop / αC-Helix Interface

This allosteric pocket is located between the flexible glycine-rich loop (G-loop) and the critical αC-helix.[8] Molecules binding here can stabilize an inactive conformation of the kinase, preventing proper substrate recognition or catalytic activity.

Azonaphthalene compounds were identified as a novel class of non-ATP-competitive CK2 inhibitors.[1][9] The lead compound from this series, referred to as Diazo or compound 4, induces a significant conformational change in CK2α upon binding, leading to potent inhibition.[1][9]

  • Mechanism of Action: These inhibitors are believed to interfere with regulatory elements crucial for CK2 activity, such as the substrate binding site and the DWG motif, thereby stabilizing a non-productive catalytic state.[9] This allosteric effect is supported by Small-Angle X-ray Scattering (SAXS) experiments that show a large conformational change in the enzyme upon inhibitor binding.[9]

This class of compounds was also identified as non-ATP-competitive allosteric modulators that bind to the G-loop/αC-helix interface.[8] Their binding is proposed to stabilize an inactive conformation of CK2.[8] Mutational analysis has been crucial in defining their binding site; mutating key lysine residues (Lys74, Lys77) in this region reduces the inhibitory potency of these compounds.[8]

  • Mechanism of Action: Through a combination of enzymatic kinetics, saturation transfer difference (STD) NMR, and native mass spectrometry, it was demonstrated that these compounds bind outside the ATP pocket.[8] Molecular docking studies suggest the aminothiazole core fits into a hydrophobic pocket, while a carboxylic acid function forms key electrostatic interactions with nearby lysine residues.[8][10]

G_Loop_Inhibition cluster_active CK2α (Active State) cluster_inactive CK2α (Inactive State) GLoop_A G-Loop (Flexible) aC_A αC-Helix (In) GLoop_I G-Loop (Locked) GLoop_A->GLoop_I Conformational Change ATP_Site_A ATP Site (Open) aC_I αC-Helix (Out) aC_A->aC_I ATP_Site_I ATP Site (Distorted) ATP_Site_A->ATP_Site_I Inhibitor Azonaphthalene or 2-Aminothiazole Derivative Inhibitor->GLoop_I Binds to Interface

Caption: Mechanism of G-Loop/αC-Helix Interface Inhibitors.

Inhibitors of the αD Pocket

The αD pocket is another validated allosteric site located near the αD-helix of the C-lobe.[1] Inhibitors targeting this site have been identified through both fragment-based approaches and optimization of existing scaffolds.

CAM4066 was developed through a fragment-based approach and represents a potent and selective inhibitor that binds to the αD pocket.[1][11] Its binding involves hydrogen bonds with several key residues, including Lys68, Asn118, Pro159, and Val162.[1]

  • Mechanism of Action: By occupying the αD pocket, CAM4066 likely restricts the conformational flexibility required for efficient catalysis, thereby inhibiting the enzyme's function in a non-ATP-competitive manner.

Structure-based virtual screening of fragment libraries has also successfully identified novel scaffolds that bind to the αD pocket.[5] One such hit, designated compound 3 , was identified as a non-ATP competitive inhibitor with modest potency but representing a valuable starting point for further chemical optimization.[5]

Performance Data Summary

The following table summarizes the key performance metrics for representative allosteric inhibitors of CK2, allowing for a direct comparison of their potency and selectivity.

Inhibitor (Class)Target SiteIC₅₀ (µM)MechanismSelectivity HighlightsReference(s)
Diazo (Azonaphthalene)G-Loop / αC-Helix~0.4Non-ATP Competitive>95% inhibition of CK2 at 5 µM with no effect on other tested kinases (Pim-1, CDK2, JAK2).[1][9][1][9]
Compound 7 (2-Aminothiazole)G-Loop / αC-Helix3.4Non-ATP CompetitiveAt 50 µM, only 3/40 other kinases were inhibited by >50% (EGFR, EphA4, pim-1).[8][8]
CAM4066 αD Pocket0.37AllostericReported to have good selectivity on CK2α.[1][1]
Compound 3 (Fragment Hit)αD Pocket13.0Non-ATP CompetitiveAnti-proliferative IC₅₀ of 23.1 µM on A549 cells.[5][5]

Key Experimental Protocols

The characterization of allosteric inhibitors requires a suite of biophysical and biochemical assays. The following protocols represent foundational experiments for validating and comparing novel CK2 inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining IC₅₀ values.

Causality: The rationale is to measure the direct effect of the inhibitor on the enzyme's catalytic activity. The amount of ADP produced is directly proportional to the kinase activity; therefore, a reduction in ADP signifies inhibition.

Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing CK2α enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and the allosteric inhibitor at various concentrations (typically a 10-point serial dilution).

  • Initiation: Add ATP to the reaction mix to a final concentration appropriate for the assay (e.g., 10 µM) to start the kinase reaction. Incubate at room temperature for 1 hour.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP concentration and thus the kinase activity.

  • Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

ADP_Glo_Workflow Start 1. Kinase Reaction (CK2 + Substrate + ATP + Inhibitor) Step1 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Start->Step1 Step2 3. Add Kinase Detection Reagent (Convert ADP to ATP) Step1->Step2 Step3 4. Luciferase Reaction (ATP + Luciferin -> Light) Step2->Step3 End 5. Measure Luminescence (Signal ∝ Kinase Activity) Step3->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: Determination of Inhibition Mechanism (vs. ATP)

This experiment is critical to differentiate allosteric inhibitors from ATP-competitive ones.

Causality: An ATP-competitive inhibitor's potency will decrease as the ATP concentration increases. In contrast, a non-ATP-competitive (allosteric) inhibitor's potency should be largely independent of the ATP concentration.

Methodology:

  • Assay Setup: Perform the kinase activity assay (e.g., ADP-Glo™) as described above.

  • Variable ATP: Set up multiple parallel experiments. In each experiment, use a fixed concentration of the inhibitor (e.g., at its IC₅₀). Across the experiments, vary the concentration of ATP (e.g., from 0.1x Km to 10x Km).

  • Data Analysis:

    • Measure the kinase activity at each ATP concentration in the presence and absence of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Interpretation:

      • Competitive: Lines will intersect on the y-axis.

      • Non-competitive: Lines will intersect on the x-axis.

      • Uncompetitive: Lines will be parallel.

Conclusion and Future Perspectives

The pursuit of allosteric CK2 inhibitors has successfully identified multiple distinct binding pockets and novel chemical scaffolds.[1] Inhibitors targeting the G-Loop/αC-Helix interface, like the azonaphthalene derivatives, have demonstrated remarkable selectivity and promising anti-tumor activity, validating the allosteric approach.[9] Similarly, compounds targeting the αD pocket, such as CAM4066, show potent inhibition.[1]

While the potencies of current allosteric inhibitors do not yet match the most potent ATP-competitive molecules like CX-4945, their superior selectivity is a significant advantage.[9] The primary challenge and opportunity lie in optimizing the potency of these allosteric scaffolds while retaining their excellent selectivity profiles. Future efforts should focus on:

  • Structure-Based Drug Design: Leveraging the crystal structures of CK2 in complex with allosteric inhibitors to guide medicinal chemistry efforts.

  • Exploring New Allosteric Sites: Computational and experimental screening for other potential allosteric pockets to broaden the therapeutic possibilities.

  • In Vivo Characterization: Advancing the most promising candidates into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The development of highly selective and potent allosteric inhibitors will not only provide superior therapeutic candidates for cancer and other CK2-implicated diseases but will also furnish the research community with invaluable chemical probes to dissect the complex biology of CK2 with unprecedented precision.

References

  • Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design. PubMed Central.
  • CK2 Inhibitors Targeting Inside and Outside the C
  • Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.
  • Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening.
  • Antitumoral activity of allosteric inhibitors of protein kinase CK2.
  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico R
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1.
  • Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design. Semantic Scholar.
  • What are CK2 inhibitors and how do they work?.
  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective.
  • A fragment-based approach leading to the discovery of a novel binding site and the selective CK2 inhibitor CAM4066.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for handling 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. As a Senior Application Scientist, my objective is to synthesize established safety data with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The following procedures are designed to be a self-validating system, explaining not just what to do, but why each step is critical.

Hazard Analysis: Understanding the Risks

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a solid compound that presents several distinct hazards that dictate our PPE strategy.[1] A thorough understanding of these risks is the foundation of a robust safety plan.

  • Dermal (Skin) Hazard: The compound is classified as a skin irritant (H315).[1] Direct contact can lead to localized inflammation, redness, and discomfort. The causality here is the chemical's interaction with skin proteins and lipids, disrupting the protective epidermal barrier.

  • Ocular (Eye) Hazard: It is known to cause serious eye irritation (H319).[1] The mucous membranes of the eyes are particularly sensitive. Accidental exposure to the dust or a solution can result in significant pain and potential damage to the cornea.

  • Respiratory Hazard: As a powdered solid, the primary inhalation risk is from airborne dust, which may cause respiratory irritation (H335).[1][2] Fine particles can be easily aerosolized during routine procedures like weighing or transferring, leading to irritation of the nose, throat, and lungs.

  • Ingestion Hazard: The substance is harmful if swallowed (H302).[1] While less common in a controlled lab setting, ingestion can occur through cross-contamination of hands to mouth.

Given these hazards, all handling of this compound must be performed within a designated area, and ideally, inside a chemical fume hood to minimize exposure.[3]

Core PPE Requirements: Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities being handled. The following table summarizes the minimum required PPE.

Hazard Route GHS Classification Primary PPE Requirement Secondary/Task-Specific PPE
Dermal (Skin) H315: Causes skin irritation[1]Nitrile or Neoprene GlovesDisposable Gown / Lab Coat
Ocular (Eyes) H319: Causes serious eye irritation[1]Tight-sealing Safety GogglesFace Shield (for splash risk)
Inhalation H335: May cause respiratory irritation[1]Use in a Chemical Fume HoodNIOSH-approved Respirator (e.g., N95)
Ingestion H302: Harmful if swallowed[1]Gloves & Good Hygiene PracticesN/A
Detailed PPE Specifications:
  • Hand Protection: Always wear compatible chemical-resistant gloves, such as nitrile or neoprene.[4] Gloves must be inspected for tears or pinholes before each use. For extended procedures or when handling larger quantities, double-gloving is a recommended best practice to provide an additional layer of protection.[5] Remember to remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[4]

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of dust generation or splashes, such as bulk transfers, a disposable, solid-front gown with tight-fitting cuffs is superior.[5] This prevents the contamination of personal clothing.

  • Eye and Face Protection: Tight-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[6] When handling solutions or performing any task with a splash potential, a full-face shield must be worn over the safety goggles for maximum protection.[3]

  • Respiratory Protection: All operations that may generate dust, such as weighing or preparing stock solutions, must be conducted in a certified chemical fume hood.[3] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved particulate respirator (e.g., N95) is required.[6][7] Surgical masks are not a substitute as they do not protect the wearer from inhaling fine chemical particles.[5][7]

Operational Plans: From Preparation to Disposal

The following workflows provide step-by-step guidance for common laboratory tasks, integrating the principles of PPE for maximum safety.

Workflow: Handling Solid Compound (e.g., Weighing)

This workflow is designed to minimize the generation and inhalation of airborne dust, which is the primary risk when handling the solid form of the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood is Operational prep2 Don Core PPE: - Lab Coat - Safety Goggles - Single Pair of Gloves prep1->prep2 handle1 Don Second Pair of Gloves (Double-Gloving) prep2->handle1 Enter Fume Hood handle2 Carefully Open Container handle1->handle2 handle3 Weigh Compound Using Low-turbulence Technique handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Wipe Down Work Surface handle4->clean1 clean2 Doff Outer Gloves (Dispose as Chemical Waste) clean1->clean2 clean3 Doff Inner Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat / Gown don2 2. Respirator (if needed) don1->don2 don3 3. Safety Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Outer then Inner) doff2 2. Face Shield / Goggles doff1->doff2 doff3 3. Lab Coat / Gown doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: Correct sequence for donning and doffing PPE.

Spill and Disposal Plan

Emergency Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • PPE: Before cleanup, don additional PPE: a respirator, double gloves, and a disposable gown.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. [3]Do not sweep dry powder. For a liquid spill, absorb with an inert material like sand or vermiculite. [8]5. Clean: Collect the material using spark-proof tools into a suitable, labeled container for hazardous waste. [8]6. Decontaminate: Clean the spill area thoroughly.

  • Dispose: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous chemical waste. [3][9] Disposal of Contaminated PPE:

All disposable PPE used while handling 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (gloves, gowns, etc.) must be considered contaminated.

  • Place all used disposable PPE into a designated, sealed hazardous waste container immediately after doffing.

  • Never dispose of contaminated PPE in regular trash receptacles.

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste. [3][8] By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, ensuring a safe and productive research environment.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2023). 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine.
  • Fisher Scientific. (2021). Safety Data Sheet: Thiazole.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride.
  • Fisher Scientific. (2023). Safety Data Sheet: Ethylamine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.